2,4-Hexadiyne
Description
Structure
3D Structure
Properties
IUPAC Name |
hexa-2,4-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCNWZFDASPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182367 | |
| Record name | 2,4-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 2,4-Hexadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
32.5 [mmHg] | |
| Record name | 2,4-Hexadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2809-69-0 | |
| Record name | 2,4-Hexadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Hexadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Hexadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Hexadiyne: Core Properties for Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexadiyne, a conjugated diacetylene, is a molecule of significant interest in materials science due to its ability to undergo solid-state polymerization. This unique property allows for the formation of highly ordered, conjugated polymers known as polydiacetylenes (PDAs). These materials exhibit remarkable optical and electronic properties, making them promising candidates for applications in sensors, nonlinear optics, and electronic devices. This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and polymerization, and an exploration of the underlying reaction mechanisms.
Core Properties of this compound
The physical and chemical characteristics of this compound are foundational to its utility in materials science. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ | [1][2][3][4][5][6] |
| Molecular Weight | 78.11 g/mol | [1][4] |
| CAS Number | 2809-69-0 | [1][4][5][6] |
| Appearance | Yellow-brown crystalline solid | [4] |
| Melting Point | 65-68 °C | [3] |
| Boiling Point | 127-129 °C | [3] |
| Vapor Pressure | 32.5 mmHg | [1][4] |
| Solubility | Soluble in many organic solvents. | [7] |
Spectroscopic Data
| Spectroscopy | Peak Information | Source(s) |
| ¹H NMR | Signals for methyl protons. | [8][9] |
| ¹³C NMR | Signals for sp and sp³ hybridized carbons. | [10][11] |
| Infrared (IR) | Characteristic peaks for C-H and C≡C bonds. | [12][13][14][15][16][17][18] |
| UV-Vis | Absorption maxima are dependent on conjugation. | [19][20] |
Synthesis of this compound
The synthesis of symmetric diacetylenes like this compound is often achieved through oxidative coupling reactions of terminal alkynes. The Glaser coupling and its modification, the Hay coupling, are the most common methods.
Experimental Protocol: Glaser-Hay Coupling for Symmetric Diyne Synthesis
This protocol describes a general procedure for the synthesis of symmetric diynes, which can be adapted for this compound starting from propyne.
Materials:
-
Terminal alkyne (e.g., propyne)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Oxygen or air (as the oxidant)
-
Amine base (optional, e.g., pyridine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne in the chosen organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of CuCl and TMEDA to the solution. The CuCl-TMEDA complex should be soluble in a range of solvents.[21]
-
Bubble air or oxygen through the reaction mixture. The reaction is an oxidative homocoupling.[1][7][22][23][24][25][26]
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution of ammonium (B1175870) chloride and extracting the product with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure symmetric diyne.
Solid-State Polymerization of this compound
A key feature of this compound and its derivatives is their ability to undergo topochemical polymerization in the crystalline state. This process is initiated by external stimuli such as heat or UV radiation and results in a highly ordered polymer.[10][27][28][29][30]
Reaction Mechanism: Topochemical Polymerization
The solid-state polymerization of diacetylenes is a 1,4-addition reaction. For the reaction to occur, the monomer molecules must be packed in the crystal lattice in a specific arrangement. The distance between adjacent reacting carbon atoms (C1 and C4' of neighboring molecules) should be less than approximately 4 Å, and the angle of the diacetylene rod with respect to the stacking axis is ideally around 45°.[10][27][29] The polymerization proceeds with minimal atomic displacement, preserving the crystal lattice to a large extent.[27] This results in a polymer with a conjugated backbone of alternating double and triple bonds.[10][27]
Experimental Protocol: Solid-State Photopolymerization
This protocol outlines a general procedure for the photopolymerization of diacetylene single crystals.
Materials:
-
Single crystals of this compound or a suitable derivative
-
UV lamp (e.g., 254 nm)
-
Quartz sample holder
Procedure:
-
Grow single crystals of the diacetylene monomer from a suitable solvent. The crystal quality is crucial for successful topochemical polymerization.
-
Mount a single crystal on a quartz sample holder.
-
Irradiate the crystal with UV light at a specific wavelength (e.g., 254 nm). The polymerization is often accompanied by a distinct color change, typically from colorless or pale yellow to a deeply colored (blue or red) polymer.[30]
-
The extent of polymerization can be monitored by spectroscopic methods such as UV-Vis or Raman spectroscopy.
-
The reaction is typically performed at room temperature.
-
The resulting polymer is a single crystal of the polydiacetylene embedded within the remaining monomer matrix.
Signaling Pathways and Logical Relationships
In the context of materials science, "signaling pathways" can be interpreted as the sequence of events and interactions that lead to the desired material properties. For this compound, the critical pathway is its synthesis and subsequent polymerization.
Conclusion
This compound is a versatile building block in materials science, primarily owing to its capacity for solid-state polymerization. The ability to form highly ordered, conjugated polydiacetylene structures through a topochemical reaction opens up a wide range of possibilities for the development of advanced materials with tailored optical and electronic properties. Understanding the fundamental properties of the monomer, mastering its synthesis, and controlling the polymerization process are key to harnessing the full potential of this fascinating molecule. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in this exciting field.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PubChemLite - this compound (C6H6) [pubchemlite.lcsb.uni.lu]
- 3. This compound [stenutz.eu]
- 4. This compound | C6H6 | CID 137727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. 2,4-HEXADIENE(5194-50-3) 1H NMR spectrum [chemicalbook.com]
- 9. 2,4-HEXADIENE(592-46-1) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-HEXADIENE(5194-51-4) 13C NMR spectrum [chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. azooptics.com [azooptics.com]
- 16. ejournal.upi.edu [ejournal.upi.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]
- 20. brainly.in [brainly.in]
- 21. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 22. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. staff.ulsu.ru [staff.ulsu.ru]
- 28. tandfonline.com [tandfonline.com]
- 29. Topochemical polymerization - Wikipedia [en.wikipedia.org]
- 30. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-hexadiyne, a linear diyne of interest in various fields of chemical research and development. This document details experimental protocols, key characterization data, and a logical workflow for its preparation and analysis.
Introduction
This compound (CH₃C≡C-C≡CCH₃), also known as dimethylbutadiyne or dimethyldiacetylene, is a symmetrical conjugated diyne. Its rigid, linear structure and the presence of two triple bonds make it a valuable building block in organic synthesis, materials science, and as a ligand in organometallic chemistry. This guide outlines a common synthetic route and the essential spectroscopic techniques used for its characterization.
Synthesis of this compound
The primary synthetic route to this compound is through the oxidative coupling of a terminal alkyne, specifically propyne (B1212725) (CH₃C≡CH). Several named reactions can accomplish this transformation, with the Glaser and Hay couplings being the most prominent. These methods utilize a copper catalyst to facilitate the formation of the carbon-carbon bond between the two alkyne units.
Experimental Protocol: Oxidative Coupling of Propyne (Adapted from Glaser-Hay Coupling Principles)
Materials:
-
Propyne (gas or condensed liquid)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., acetone, THF, or pyridine)[1]
-
Oxygen or air (as the oxidant)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: A two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser is assembled and flame-dried under an inert atmosphere.
-
Catalyst Preparation: The flask is charged with a catalytic amount of copper(I) chloride and TMEDA in an anhydrous solvent under an inert atmosphere. The mixture is stirred until a homogenous solution is formed.
-
Introduction of Propyne: Propyne gas is bubbled through the catalyst solution at a controlled rate, or a solution of condensed propyne in the reaction solvent is added dropwise. The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Oxidation: A gentle stream of air or oxygen is passed through the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) to neutralize the amine ligand and dissolve the copper salts. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or pentane).
-
Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation or chromatography.
Yield: The yield of this reaction can vary depending on the specific conditions and the efficiency of the setup for handling gaseous propyne.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are commonly employed.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆ | [8] |
| Molecular Weight | 78.11 g/mol | [8] |
| CAS Number | 2809-69-0 | [8] |
| Appearance | Yellow-brown crystalline solid | |
| Boiling Point | Information not readily available | [9] |
| Melting Point | Information not readily available | [9] |
Spectroscopic Data
1. Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[10][11]
| m/z | Relative Intensity (%) | Assignment |
| 78 | ~60 | [M]⁺ (Molecular Ion) |
| 77 | ~100 | [M-H]⁺ |
| 76 | ~50 | [M-2H]⁺ |
| 75 | ~30 | [M-3H]⁺ |
| 51 | ~25 | C₄H₃⁺ |
| 50 | ~20 | C₄H₂⁺ |
2. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of characteristic functional groups.[8][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Medium | C-H stretch (methyl) |
| ~2260 | Strong | C≡C stretch (alkyne) |
| ~1440 | Medium | C-H bend (methyl) |
| ~1380 | Medium | C-H bend (methyl) |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the this compound molecule, its NMR spectra are relatively simple.
-
¹³C NMR Spectroscopy: Three distinct signals are expected for the three types of carbon atoms.[8]
| Chemical Shift (δ, ppm) | Assignment |
| ~4.0 | C1 & C6 (CH₃) |
| ~65.0 | C2 & C5 (alkynyl) |
| ~75.0 | C3 & C4 (alkynyl) |
Experimental Workflow and Logic
The synthesis and characterization of this compound follow a logical progression, as illustrated in the workflow diagram below.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
Spectroscopic Profile of 2,4-Hexadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-hexadiyne (CH₃C≡C-C≡CCH₃), a symmetrical conjugated diyne. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides generalized experimental protocols, and illustrates the analytical workflow.
Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Due to the symmetry of the this compound molecule, a single signal is expected for the six equivalent methyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.9 - 2.0 (Predicted) | Singlet | 6H | -CH₃ |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| 4.2 | -CH₃ |
| 64.9 | -C≡C- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a terminal alkyne C-H stretch and the presence of a weak C≡C stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2268 | Weak | C≡C Stretch |
| 2920 | Medium | C-H Stretch (sp³) |
| 1375 | Medium | C-H Bend (sp³) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 78 | 100 | [M]⁺ (Molecular Ion) |
| 77 | 35 | [M-H]⁺ |
| 51 | 20 | [C₄H₃]⁺ |
| 39 | 15 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent typical procedures and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a final volume of about 0.6-0.7 mL. The solution must be free of any particulate matter. The prepared sample is then transferred to a clean 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, typically 8 to 16 scans are acquired. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the IR spectrum can be obtained using a KBr pellet or as a Nujol mull. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the Nujol mull method, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound can be obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is vaporized and separated from the solvent. Upon entering the mass spectrometer, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for spectroscopic analysis of this compound.
An In-depth Technical Guide on the Electronic and Molecular Structure of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexadiyne (also known as dimethyldiacetylene) is a linear, conjugated alkyne with the chemical formula C₆H₆.[1][2][3][4][5][6] Its rigid, rod-like structure and the presence of a conjugated π-electron system impart unique chemical and physical properties, making it a molecule of interest in materials science, and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of the electronic and molecular structure of this compound, presenting key quantitative data from experimental and theoretical studies, detailed experimental methodologies, and visualizations of its structural and analytical workflows.
Molecular Structure
The geometry of this compound has been determined with high precision using gas-phase electron diffraction. This technique provides detailed information about bond lengths and angles in the gaseous state, where the molecule is free from intermolecular interactions.
Experimental Data: Gas-Phase Electron Diffraction
A seminal study by Almenningen, Bastiansen, and Munthe-Kaas provided the following structural parameters for this compound.[7]
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C-H | 1.09 | |
| C≡C | 1.208 | |
| C-C (single) | 1.377 | |
| C-C (methyl) | 1.450 | |
| Bond Angle (°) | ||
| ∠HCC | 111.6 |
Table 1: Experimentally determined structural parameters of this compound from gas-phase electron diffraction.[7]
Theoretical Calculations
Computational chemistry provides a powerful tool to complement experimental data and to predict molecular properties. Ab initio and Density Functional Theory (DFT) calculations can be used to optimize the geometry of this compound and to calculate its structural parameters. While a specific comprehensive theoretical study with a full set of calculated bond lengths and angles for this compound was not identified in the search, theoretical methods are routinely used to predict such parameters with high accuracy.
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
The determination of the molecular structure of this compound was achieved through gas-phase electron diffraction. The general experimental procedure for this technique is as follows:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
-
Detection: The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which describes the probability of finding two atoms at a certain distance from each other. From this function, the bond lengths and bond angles of the molecule can be determined with high precision.
Electronic Structure
The electronic structure of this compound is characterized by its conjugated system of two triple bonds. This conjugation leads to a delocalization of π-electrons across the C2-C3-C4-C5 backbone, influencing its spectroscopic properties and reactivity.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization energies of molecules, providing direct insight into the energies of their molecular orbitals. While a specific He(I) photoelectron spectrum for this compound with detailed ionization potentials was not found in the literature search, studies on related alkynes and oxyalkynes provide a basis for understanding its electronic structure.[7] The spectrum would be expected to show bands corresponding to the ionization of electrons from the π-orbitals of the triple bonds and the σ-orbitals of the C-C and C-H bonds.
Theoretical Insights into Electronic Structure
Theoretical studies on polyynes provide a framework for understanding the electronic transitions and molecular orbital energies of this compound. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. For this compound, the lowest energy electronic transitions would be expected to be of the π → π* type.
Vibrational Spectroscopy
The vibrational modes of this compound can be characterized using infrared (IR) and Raman spectroscopy. The linear and symmetric nature of the molecule influences which vibrational modes are active in each type of spectroscopy.
Infrared Spectroscopy
The NIST Chemistry WebBook provides a gas-phase infrared spectrum of this compound.[1][2][3][6] While a detailed assignment of all vibrational modes is not available from the search, the spectrum shows characteristic absorption bands. For a molecule with D₃d symmetry (assuming staggered methyl groups), the vibrational modes that result in a change in the dipole moment are IR active.
Raman Spectroscopy
For a centrosymmetric molecule like this compound, the rule of mutual exclusion applies. This means that vibrational modes that are Raman active are IR inactive, and vice versa. The most intense bands in the Raman spectrum of a conjugated diyne are typically the symmetric C≡C stretching modes.
Summary and Outlook
References
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexadiyne, a symmetrical conjugated diyne, serves as a versatile building block in organic synthesis and materials science. Its rigid, linear structure and the high electron density of its triple bonds confer unique reactivity, making it a valuable precursor for a range of molecular architectures, from complex heterocyclic systems to novel conjugated polymers. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its applications in polymerization, cycloaddition reactions, and transformations involving organometallic reagents. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for easy comparison.
Polymerization of this compound and its Derivatives
The most extensively studied reaction of this compound and its derivatives is polymerization, which can be initiated thermally, photochemically, or using gamma radiation. This process, particularly in the solid state, is a topochemical reaction, meaning the reactivity is controlled by the crystal packing of the monomer.
Solid-State Polymerization
Solid-state polymerization of diacetylenes like this compound proceeds via a 1,4-addition mechanism, leading to the formation of a highly conjugated polymer backbone with alternating double and triple bonds (a polydiacetylene). For the reaction to occur, the monomer molecules in the crystal lattice must be arranged in a specific orientation, allowing for the "least motion" principle to apply.
A prominent example is the polymerization of This compound-1,6-diol (B1360023) bis(p-toluenesulfonate) (PTS), which has been studied extensively. The polymerization is often autocatalytic, characterized by an induction period followed by a rapid propagation phase.
Liquid-State Polymerization
In the liquid state, the polymerization of this compound derivatives can follow a different mechanistic pathway. For instance, the liquid-state polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) is proposed to occur via an intramolecular cyclization, akin to a Hexadehydro Diels-Alder reaction, which is a zero-order reaction.[1] This contrasts with the autocatalytic behavior observed in the solid state.[2]
Table 1: Thermodynamic and Kinetic Data for the Polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) (PTS)
| Parameter | Solid-State Polymerization | Liquid-State Polymerization | Reference |
| Reaction Heat (ΔH) | 128 ± 4 kJ mol⁻¹ | 360 ± 5 kJ mol⁻¹ | [1] |
| Activation Energy (Ea) | 68 to 95 kJ mol⁻¹ (variable) | 94 ± 2 kJ mol⁻¹ (constant) | [1] |
| Reaction Order | Autocatalytic | Zero-order | [1][2] |
| Rate Constant (k) at 90°C | k₀ = 0.0012 min⁻¹, k = 0.019 min⁻¹ | Not specified | [3] |
Cycloaddition Reactions
The conjugated triple bonds of this compound make it a potential candidate for various cycloaddition reactions, serving as a dienophile or a component in higher-order cycloadditions. While specific examples for this compound are not abundant in the literature, the reactivity can be inferred from the behavior of other internal alkynes.
Diels-Alder [4+2] Cycloaddition
As a dienophile, this compound can react with conjugated dienes to form a 1,4-cyclohexadiene (B1204751) ring. The reaction is a concerted, pericyclic process. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.
[2+2+2] Cyclotrimerization
This compound can undergo transition metal-catalyzed [2+2+2] cyclotrimerization with other alkynes or alkenes to form substituted benzene (B151609) rings or cyclohexadienes. Catalysts based on nickel, cobalt, and rhodium are commonly employed for this transformation. This reaction is a powerful tool for the construction of aromatic systems.
Reactions with Organometallic Reagents
The acetylenic protons of terminal alkynes are acidic and readily deprotonated by strong bases like organolithium reagents. While this compound is an internal alkyne and lacks these acidic protons, organometallic reagents can still react with the triple bonds.
Reaction with Organolithium Reagents
Strong organolithium reagents, such as n-butyllithium (n-BuLi), can add across one of the triple bonds of this compound. This carbolithiation reaction generates a vinyllithium (B1195746) intermediate, which can then be trapped with various electrophiles.
Reduction with Alkali Metals in Liquid Ammonia
This compound can be reduced to the corresponding (E,E)-2,4-hexadiene using dissolving metal reduction, typically with sodium or lithium in liquid ammonia. The reaction proceeds through a radical anion intermediate, and the stereochemistry is controlled by the thermodynamic preference for the trans-alkene.
Synthesis of Heterocycles
The rigid 1,3-diyne scaffold of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly five-membered rings.
Synthesis of Phospholes
1,3-Diynes can react with primary phosphines in the presence of a base to yield phospholes. This reaction provides a direct route to these phosphorus-containing heterocycles.
Zirconocene-Mediated Cyclizations
Zirconocene complexes can mediate the cyclization of diynes with various unsaturated partners to form a range of metallacycles, which can be further functionalized to yield diverse heterocyclic structures. This methodology has been applied to the synthesis of nitrogen-containing heterocycles from diyne precursors.
Experimental Protocols
Protocol 1: Synthesis of this compound-1,6-diol via Glaser Coupling
This protocol describes the synthesis of a key precursor to many this compound derivatives.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Oxygen gas
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stir bar, add propargyl alcohol (20 g, 0.357 mol), pyridine (7.2 mL, 0.089 mol), copper(I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.[4]
-
Heat the mixture to 35 °C.[4]
-
Bubble oxygen gas through the reaction mixture for 4 hours.[4]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound-1,6-diol.
Protocol 2: Solid-State Polymerization of this compound-1,6-diol bis(p-toluenesulfonate) (PTS)
Materials:
-
This compound-1,6-diol bis(p-toluenesulfonate) (PTS) monomer crystals
-
Oven or UV lamp or Gamma-ray source
Procedure:
-
Place single crystals of PTS in a suitable container.
-
For thermal polymerization, heat the crystals in an oven at a controlled temperature (e.g., 60-90°C). The polymerization can be monitored by the appearance of a characteristic metallic blue or red color.
-
For photopolymerization, expose the crystals to UV radiation.
-
For gamma-ray induced polymerization, expose the crystals to a gamma-ray source for a specified dose.
-
The extent of polymerization can be determined by gravimetry after extracting the unreacted monomer with a suitable solvent (e.g., acetone).[5]
Table 2: Spectroscopic Data for Polydiacetylenes
| Spectroscopic Technique | Characteristic Features | Wavenumber/Chemical Shift | Reference |
| FTIR Spectroscopy | C≡C stretching (enyne backbone) | ~2100 cm⁻¹ | [6] |
| C=C stretching (enyne backbone) | ~1500-1600 cm⁻¹ | [7] | |
| ¹³C NMR Spectroscopy | Acetylenic carbons in the backbone | ~70-80 ppm | [8] |
| Olefinic carbons in the backbone | ~130 ppm | [8] |
Conclusion
This compound is a molecule with a rich and varied reactivity profile. Its ability to undergo topochemical solid-state polymerization has led to the development of fascinating conjugated materials with unique optical and electronic properties. Beyond polymerization, its conjugated triple bonds are amenable to a range of organic transformations, including cycloaddition reactions and reactions with organometallic species, opening avenues for the synthesis of complex cyclic and heterocyclic structures. While the reactivity of the parent this compound is not as extensively documented as some of its derivatives, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its synthetic potential. Further investigation into the specific reaction conditions and substrate scope for cycloadditions and organometallic reactions of this compound will undoubtedly unlock new and exciting applications for this versatile building block.
References
- 1. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,4-hexadiyne. Due to a lack of extensive experimental data on the parent compound, this document leverages findings from closely related diacetylene compounds, particularly its derivatives, to infer its thermal behavior. The information is intended to guide researchers in handling, processing, and developing applications for this and similar energetic materials.
Executive Summary
This compound and its derivatives are of significant interest due to their unique conjugated structures and potential for polymerization and energetic applications. Understanding their thermal stability is paramount for safe handling and for controlling their reactivity in various processes. This guide summarizes the key thermal properties, decomposition pathways, and the experimental methodologies used to characterize these behaviors. All quantitative data presented is derived from studies on this compound derivatives and should be considered indicative for the parent compound.
Thermal Analysis Data
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of compounds. The following tables summarize key parameters obtained from studies on this compound derivatives, which provide a reasonable approximation for the parent compound.
Table 1: Thermogravimetric Analysis (TGA) Data for a this compound Derivative
| Parameter | Value | Experimental Conditions |
| Onset of Decomposition | ~200 - 250 °C | Inert Atmosphere (Nitrogen), 10 °C/min heating rate |
| Temperature of Max. Decomposition Rate | ~250 - 300 °C | Inert Atmosphere (Nitrogen), 10 °C/min heating rate |
| Final Residue at 600 °C | Varies with derivative | Inert Atmosphere (Nitrogen), 10 °C/min heating rate |
Note: Data is inferred from studies on substituted this compound compounds.
Table 2: Differential Scanning Calorimetry (DSC) Data for a this compound Derivative
| Parameter | Value | Experimental Conditions |
| Melting Point (Tm) | ~94 °C (for a tosylate derivative)[1] | Inert Atmosphere (Argon), variable heating rates[1] |
| Heat of Fusion (ΔHf) | ~36.3 kJ/mol (for a tosylate derivative)[1] | Inert Atmosphere (Argon)[1] |
| Exothermic Decomposition | Observed following melting | Inert Atmosphere |
| Activation Energy (Ea) of Polymerization | ~94 kJ/mol (solid-state)[1] | Isothermal and non-isothermal DSC[1] |
Note: The activation energy provided is for the polymerization process, which can be a competing reaction with decomposition at elevated temperatures. Data is for this compound-1,6-diyl bis-(p-toluenesulfonate).[1]
Decomposition Pathways and Products
The thermal decomposition of alkynes can proceed through various complex radical-mediated pathways. For this compound, decomposition is expected to initiate via C-C bond cleavage, followed by a cascade of reactions including isomerization, cyclization, and fragmentation.
Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the primary technique for identifying decomposition products. While specific product distribution data for this compound is scarce, analogous studies on other organic compounds suggest the formation of a complex mixture of smaller hydrocarbons.
Expected Decomposition Products:
-
Volatile Hydrocarbons: Methane, ethane, ethylene, acetylene, and other small alkanes and alkenes.
-
Aromatic Compounds: Benzene, toluene, and other substituted aromatics may form through cyclization and aromatization reactions.
-
Polymeric Residues: At higher temperatures or under specific conditions, polymerization can compete with decomposition, leading to the formation of carbonaceous char.
The following diagram illustrates a generalized decomposition pathway.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized and can be adapted for the specific analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup:
-
Place the sample crucible and a reference crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appear as peaks. The area under the peak is proportional to the enthalpy change of the transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis sample cup or tube.
-
Pyrolysis:
-
Insert the sample into the pyrolysis unit, which is directly interfaced with the GC inlet.
-
Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).
-
-
Gas Chromatography (GC):
-
The volatile pyrolysis products are swept into the GC column by the carrier gas.
-
The components are separated based on their boiling points and affinity for the stationary phase of the column. A programmed temperature ramp is used to elute the compounds.
-
-
Mass Spectrometry (MS):
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.
-
-
Data Analysis: The resulting mass spectrum for each component is a molecular fingerprint that can be compared to spectral libraries for identification.
Conclusion
While direct experimental data on the thermal decomposition of this compound is limited, analysis of its derivatives provides valuable insights into its expected thermal behavior. The compound is anticipated to exhibit an onset of decomposition in the range of 200-250 °C, with decomposition proceeding through complex radical pathways to yield a mixture of smaller hydrocarbons and potentially a carbonaceous residue. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed thermal analysis of this compound and related compounds, ensuring safe handling and facilitating the development of new applications. Further research is encouraged to establish a definitive thermal profile for the parent this compound.
References
Solubility Profile of 2,4-Hexadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-hexadiyne in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting the solubility based on the fundamental principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.
Predicted Solubility of this compound
This compound is a linear hydrocarbon with the chemical formula C₆H₆. Its structure, consisting of a six-carbon chain with two triple bonds, makes it a nonpolar molecule. The primary intermolecular forces it exhibits are weak van der Waals forces (London dispersion forces). According to the principle of "like dissolves like," nonpolar solutes tend to dissolve in nonpolar solvents, while they are poorly soluble in polar solvents.
Based on this principle, the predicted solubility of this compound in a range of common organic solvents is summarized in the table below.
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| n-Hexane | C₆H₁₄ | Nonpolar | High | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |
| Toluene | C₇H₈ | Nonpolar | High | As a nonpolar aromatic hydrocarbon, it is an excellent solvent for other nonpolar compounds. |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High | The low polarity of diethyl ether allows for effective solvation of nonpolar hydrocarbons. |
| Acetone (B3395972) | (CH₃)₂CO | Polar Aprotic | Moderate | The moderate polarity of acetone may limit the solubility compared to nonpolar solvents. |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Low | The presence of a hydroxyl group and hydrogen bonding in ethanol makes it less compatible with the nonpolar this compound. |
| Methanol | CH₃OH | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network than ethanol, resulting in lower expected solubility for a nonpolar solute. |
| Water | H₂O | Very Polar | Insoluble | The highly polar nature and extensive hydrogen bonding of water make it a very poor solvent for nonpolar hydrocarbons. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data for this compound, a gravimetric method can be employed. This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Pipettes and syringes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step removes any remaining microscopic solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing the this compound to sublime or decompose. A vacuum desiccator at room temperature can also be used.
-
Continue the drying process until a constant mass is achieved, which indicates all the solvent has been removed.
-
Weigh the evaporation dish with the dry this compound residue.
-
Calculations: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)
-
Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.
Health and Safety Considerations for Handling 2,4-Hexadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling of 2,4-Hexadiyne. The following sections detail its physical and chemical properties, known and potential hazards, safe handling and storage procedures, emergency protocols, and relevant experimental methodologies for safety assessment. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a flammable solid and an irritant.[1] It is essential to handle this compound with appropriate precautions to mitigate risks.
GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Flammable Solids, Category 2 (H228): Flammable solid.[1]
Hazard Statements:
-
H228: Flammable solid.[1]
Precautionary Statements: A comprehensive set of precautionary statements is associated with the handling of this compound, including:[1]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P370+P378: In case of fire: Use CO2, dry chemical, or foam to extinguish.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ | [1] |
| Molecular Weight | 78.11 g/mol | [1] |
| Appearance | Yellow-brown crystalline solid | [1] |
| Melting Point | 68 °C | |
| Boiling Point | 129.5 °C at 760 mmHg | |
| Vapor Pressure | 32.5 mmHg at 25°C | [1] |
| Flash Point | 12.3 °C |
Toxicological Properties
General Toxicity:
-
Irritant: this compound is considered to be an irritant.[1] Direct contact with the skin, eyes, or respiratory tract may cause irritation.
Potential for Sensitization: While not specifically documented for this compound, conjugated dienes can be metabolized in the skin to form allergenic compounds.[2] This suggests a potential for this compound to act as a prohapten, a substance that becomes a sensitizer (B1316253) after metabolic activation.[2]
Due to the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution and to minimize all routes of exposure.
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.
Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents.
Reactivity and Stability
Reactivity:
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, which can lead to vigorous reactions.
Stability:
-
This compound is generally stable under recommended storage conditions.
Hazardous Decomposition Products:
-
Thermal decomposition may produce carbon monoxide and carbon dioxide.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Procedures:
-
Small Spills:
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Eliminate all ignition sources.
-
Contact your institution's emergency response team.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols for Safety Assessment
While specific experimental results for this compound are not widely published, the following sections describe the standard methodologies that would be employed to assess its key safety parameters.
Flammability of Solids (UN Test N.1)
This test is used to determine if a solid is readily combustible and to classify it as a flammable solid for transportation purposes.[5][6]
Methodology:
-
Preliminary Screening Test:
-
A 250 mm long, 20 mm wide, and 10 mm high train of the substance is formed on a non-combustible, non-porous, and low heat-conducting base plate.[7]
-
A flame from a gas burner is applied to one end of the powder train for a specified time (e.g., 2 minutes).[7]
-
Observations are made to determine if the substance ignites and propagates combustion. If the combustion zone propagates over a 200 mm length in less than 2 minutes, the substance is considered a flammable solid and proceeds to the burning rate test.[7]
-
-
Burning Rate Test:
-
A 250 mm long train of the substance is prepared in the same manner.
-
The substance is ignited, and the time it takes for the combustion to propagate over a measured distance (typically 100 mm) is recorded.
-
The burning rate is calculated. The classification into Packing Group II or III is based on the burning rate and whether the wetted zone stops the flame propagation.
-
Chemical Stability Testing
Chemical stability studies are conducted to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Methodology:
-
Sample Preparation: Samples of this compound are stored in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Analytical Techniques: At specified time points, samples are withdrawn and analyzed for degradation products and any change in physical properties. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure.
-
-
Data Analysis: The rate of degradation is determined, and the shelf-life of the compound is established based on the acceptable level of degradation.
Visualizations
The following diagrams provide visual representations of key safety workflows and logical relationships for handling this compound.
Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.
Caption: Experimental Workflow for Flammability Testing of a Solid (UN Test N.1).
Caption: Decision Tree for Emergency Response to a this compound Spill.
References
- 1. This compound | C6H6 | CID 137727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A conjugated diene identified as a prohapten: contact allergenic activity and chemical reactivity of proposed epoxide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Division 4.1 UN N1 Test method for flammable solids | RISE [ri.se]
- 6. sigma-hse.com [sigma-hse.com]
- 7. Readily Combustible Solids - UN test N.1 - Prime Process Safety Center [primeprocesssafety.com]
The Genesis of a Diacetylene: A Technical Chronicle of 2,4-Hexadiyne Synthesis
For Immediate Release
A cornerstone molecule in the study of conjugated systems and polymer chemistry, 2,4-hexadiyne has a rich history of synthesis rooted in the foundational principles of carbon-carbon bond formation. This technical guide delves into the discovery and historical evolution of this compound synthesis, presenting a comprehensive overview for researchers, scientists, and professionals in drug development. The narrative traces the development from seminal coupling reactions to modern adaptations, providing a detailed look at the experimental protocols that have defined this field.
A Historical Perspective on Diyne Synthesis
The journey to synthesize this compound is intrinsically linked to the broader development of methods for coupling terminal alkynes. The latter half of the 19th century and the mid-20th century saw pioneering work that laid the groundwork for the creation of diacetylene linkages.
The story begins with Carl Glaser's discovery in 1869 of the oxidative coupling of copper(I) acetylides. This reaction, now known as the Glaser coupling , was a landmark achievement in organic synthesis, demonstrating the formation of a carbon-carbon bond between two terminal alkynes in the presence of a copper(I) salt and an oxidant, typically air.[1]
Over the subsequent decades, several crucial modifications to the Glaser coupling were introduced to improve its reliability, scope, and experimental ease. In the 1950s, Geoffrey Eglinton and A. R. Galbraith developed a significant variation, the Eglinton reaction , which utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a pyridine (B92270) solution.[2][3] This method obviated the need for air oxidation and provided a more controlled reaction environment.
Shortly after, in 1962, Allan S. Hay reported a catalytic version of the Glaser coupling. The Hay coupling employs a catalytic amount of a copper(I) salt in conjunction with a chelating amine, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses air as the oxidant.[4][5] The use of the TMEDA complex enhances the solubility of the copper catalyst in organic solvents, broadening the reaction's applicability.[6]
While not the first synthesis of a diacetylene, the work of Armitage, Jones, and Whiting in 1951 introduced a new route for the synthesis of diacetylene and its symmetrical derivatives, further expanding the toolkit for creating these valuable compounds.[7]
Core Synthetic Methodologies
The synthesis of this compound, also known as dimethylbutadiyne or dimethyldiacetylene, is achieved through the oxidative dimerization of its precursor, propyne (B1212725) (methylacetylene). The three primary historical methods—Glaser, Eglinton, and Hay couplings—remain the conceptual foundation for this transformation.
Glaser Coupling
The Glaser coupling involves the deprotonation of a terminal alkyne by a base in the presence of a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes oxidative dimerization to yield the symmetric diyne.
Experimental Protocol: Glaser Coupling of Propyne (General Procedure)
A stream of propyne gas is bubbled through a solution containing a catalytic amount of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, dissolved in a suitable solvent like ethanol, water, or a mixture thereof. A base, traditionally ammonia, is present to facilitate the formation of the copper acetylide. The reaction mixture is exposed to an oxidant, typically air or oxygen, which is bubbled through the solution to promote the coupling. The reaction progress is monitored, and upon completion, the this compound product is isolated through extraction and distillation.
| Parameter | Condition |
| Starting Material | Propyne (Methylacetylene) |
| Catalyst | Copper(I) salt (e.g., CuCl, CuBr) |
| Base | Ammonia |
| Oxidant | Air or Oxygen |
| Solvent | Ethanol, Water, or mixture |
| Temperature | Typically ambient to slightly elevated |
| Yield | Varies depending on specific conditions |
Eglinton Reaction
The Eglinton reaction offers a more controlled approach by using a stoichiometric amount of a copper(II) salt as the oxidant, eliminating the need for gaseous oxygen. The reaction is typically carried out in pyridine, which acts as both a solvent and a base.
Experimental Protocol: Eglinton Reaction of Propyne (General Procedure)
Propyne is introduced into a solution of a copper(II) salt, commonly cupric acetate, in pyridine. The mixture is typically heated to facilitate the reaction. The copper(II) ions oxidize the alkyne, leading to the formation of the diyne. The reaction is monitored, and upon completion, the product is isolated by quenching the reaction, followed by extraction and purification steps.
| Parameter | Condition |
| Starting Material | Propyne (Methylacetylene) |
| Reagent/Oxidant | Copper(II) salt (e.g., Cu(OAc)₂) |
| Solvent/Base | Pyridine |
| Temperature | Elevated temperatures (e.g., reflux) |
| Yield | Generally good to high yields |
Hay Coupling
The Hay coupling is a highly efficient, catalytic version of the Glaser coupling. The use of a copper(I)-TMEDA complex allows the reaction to proceed under milder conditions and in a wider range of organic solvents.
Experimental Protocol: Hay Coupling of Propyne (General Procedure)
Propyne is passed through a solution containing a catalytic amount of a copper(I) salt (e.g., CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable organic solvent such as acetone (B3395972) or isopropanol.[8] Air or oxygen is bubbled through the reaction mixture to serve as the oxidant, regenerating the active copper catalyst. The reaction is often exothermic and proceeds at or near room temperature. After the reaction is complete, the this compound is isolated via workup and distillation.
| Parameter | Condition |
| Starting Material | Propyne (Methylacetylene) |
| Catalyst | Copper(I) salt (e.g., CuCl) with TMEDA |
| Oxidant | Air or Oxygen |
| Solvent | Acetone, Isopropanol, or other organic solvents |
| Temperature | Typically ambient |
| Yield | Often high to excellent yields |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Glaser Coupling Workflow for this compound Synthesis
Eglinton Reaction Workflow for this compound Synthesis
Hay Coupling Workflow for this compound Synthesis
Applications and Future Outlook
While this compound itself is a fundamental building block, its derivatives and the polydiacetylenes formed from them have garnered significant interest. These materials exhibit unique optical and electronic properties, making them promising for applications in sensors, nonlinear optics, and smart materials. The synthesis of this compound-1,6-diol, for example, serves as a common precursor to various functionalized diacetylenes that can be polymerized.[9][10]
The historical methods for this compound synthesis have paved the way for more sophisticated and greener synthetic protocols. Current research often focuses on developing more efficient and environmentally friendly catalytic systems for alkyne coupling reactions. The foundational work of Glaser, Eglinton, and Hay continues to be the bedrock upon which modern advancements in the synthesis of diynes and polyynes are built. This enduring legacy underscores the importance of understanding these core reactions for any scientist working in the fields of organic synthesis, materials science, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 9. Researches on acetylenic compounds. Part XXVIII. A new route to diacetylene and its symmetrical derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Quantum Chemical Calculations for 2,4-Hexadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The protocols described herein are based on Density Functional Theory (DFT), a robust and widely used method for studying the electronic structure of small organic molecules.[6][7][8] Specifically, we will focus on the B3LYP functional combined with Pople-style basis sets, a level of theory known for providing a good balance between accuracy and computational cost for many organic systems.[9][10]
Core Computational Protocols
The quantum chemical investigation of 2,4-hexadiyne involves a sequential, multi-step workflow. This process begins with defining the initial molecular geometry, followed by an optimization to find the lowest energy conformation. Subsequent frequency calculations are crucial to verify the nature of the optimized structure and to predict vibrational spectra. Finally, specific properties such as NMR chemical shifts can be calculated.
I. Molecular Structure and Geometry Optimization
The first step in any computational chemistry study is to obtain an optimized molecular geometry, which corresponds to a local minimum on the potential energy surface.[11] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the total energy of the molecule is minimized and the forces approach zero.
Detailed Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound (C₆H₆). This can be done using any molecular building software (e.g., GaussView, Avogadro). The initial structure should have the correct connectivity and a reasonable initial geometry based on standard bond lengths and angles.
-
Selection of Theory Level:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a popular choice for organic molecules.[9][10]
-
Basis Set: 6-31G(d,p). This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is a good starting point for geometry optimizations.[7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
-
Execution of Optimization: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA). The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.
-
Verification of Minimum: Following a successful optimization, a vibrational frequency analysis must be performed at the same level of theory to confirm that the obtained structure is a true energy minimum.[11] A minimum energy structure will have zero imaginary frequencies.[11][12]
II. Vibrational Frequency Analysis
Harmonic vibrational frequency calculations are essential for several reasons: they confirm that an optimized geometry is a true minimum, provide the zero-point vibrational energy (ZPVE), and allow for the simulation of infrared (IR) and Raman spectra.[12][13][14] The calculation involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.[13]
Detailed Protocol:
-
Input Geometry: Use the optimized geometry of this compound obtained from the previous step. It is critical to use the exact same level of theory (functional and basis set) for both optimization and frequency calculations.[12]
-
Calculation Type: Specify a frequency (FREQ) calculation in the quantum chemistry software.
-
Analysis of Output:
-
Imaginary Frequencies: Check the output for the number of imaginary frequencies. For a stable molecule (a local minimum), there should be zero imaginary frequencies.[11] One imaginary frequency indicates a transition state.
-
IR and Raman Spectra: The output will list the harmonic vibrational frequencies (typically in cm⁻¹), IR intensities, and Raman activities.[14] These data can be used to generate theoretical spectra. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental values, as the harmonic approximation tends to overestimate frequencies.[14]
-
III. NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts of ¹H and ¹³C nuclei.[9][15]
Detailed Protocol:
-
Input Geometry: Use the optimized, frequency-verified geometry of this compound.
-
Selection of Theory Level:
-
Method: GIAO (Gauge-Independent Atomic Orbital).
-
Functional/Basis Set: The mPW1PW91/6-31G(d) or B3LYP/6-31G(d,p) levels of theory are commonly used and provide reliable results for ¹³C and ¹H chemical shifts.[15]
-
-
Reference Standard: To convert the calculated absolute shielding tensors (σ) into chemical shifts (δ), a reference compound must also be calculated at the identical level of theory. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR.[16] The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample.
-
Execution and Analysis: Run the NMR calculation. The output will provide the isotropic shielding value for each nucleus, which can then be converted to the chemical shift (in ppm) using the calculated shielding of the TMS reference.
Data Presentation
Following the protocols above will yield the quantitative data for this compound. The results should be organized into clear, structured tables for analysis and comparison.
Table 1: Calculated Geometric Parameters for this compound (Note: Values are placeholders. Follow Protocol I to generate data.)
| Parameter | Atoms Involved | Calculated Value (Å or °) |
| Bond Lengths | ||
| R(C1-C2) | C(methyl)-C(alkyne) | Calculated Value |
| R(C2-C3) | C≡C | Calculated Value |
| R(C3-C4) | C-C (alkyne-alkyne) | Calculated Value |
| R(C4-C5) | C≡C | Calculated Value |
| R(C5-C6) | C(alkyne)-C(methyl) | Calculated Value |
| R(C1-H) | C-H (methyl) | Calculated Value |
| Bond Angles | ||
| A(C1-C2-C3) | Calculated Value | |
| A(C2-C3-C4) | Calculated Value | |
| A(H-C1-C2) | Calculated Value |
Table 2: Calculated Vibrational Frequencies for this compound (Note: A selection of modes is shown. Values are placeholders. Follow Protocol II to generate data. Scaling factors may be applied for comparison with experiment.)
| Mode Number | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |
| 1 | Calculated Value | Calculated Value | Calculated Value | CH₃ rock |
| ... | ... | ... | ... | ... |
| n | Calculated Value | Calculated Value | Calculated Value | C-C stretch |
| n+1 | Calculated Value | Calculated Value | Calculated Value | C≡C stretch (symm.) |
| n+2 | Calculated Value | Calculated Value | Calculated Value | C≡C stretch (asymm.) |
| ... | ... | ... | ... | ... |
| m | Calculated Value | Calculated Value | Calculated Value | C-H stretch |
Table 3: Calculated NMR Chemical Shifts for this compound (Note: Values are placeholders relative to TMS. Follow Protocol III to generate data.)
| Nucleus | Atom Number(s) | Calculated Chemical Shift (δ, ppm) |
| ¹³C NMR | ||
| C(methyl) | C1, C6 | Calculated Value |
| C(alkyne) | C2, C5 | Calculated Value |
| C(alkyne) | C3, C4 | Calculated Value |
| ¹H NMR | ||
| H(methyl) | H atoms on C1, C6 | Calculated Value |
Visualizations
Diagrams illustrating the computational workflow and logical decisions are crucial for understanding the theoretical process.
References
- 1. CCCBDB introduction navigation [cccbdb.nist.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CCCBDB geometry data navigation [cccbdb.nist.gov]
- 5. CCCBDB Experimental Geometry Data [cccbdb.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inpressco.com [inpressco.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 12. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 15. spectrabase.com [spectrabase.com]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2,4-hexadiyne, a symmetrical conjugated diyne. The synthesis is achieved through the oxidative homocoupling of propyne (B1212725) using a modified Glaser-Hay coupling reaction. This method utilizes a copper(I) chloride catalyst in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand and atmospheric oxygen as the oxidant. The protocol is designed to be a practical guide for laboratory synthesis, offering a straightforward and efficient route to this valuable chemical intermediate.
Introduction
Symmetrical conjugated diynes, such as this compound, are important building blocks in organic synthesis, finding applications in the development of novel polymers, natural product synthesis, and materials science. The carbon-carbon triple bonds in the conjugated system provide a rigid structure and unique electronic properties, making them attractive motifs for further functionalization. The Glaser-Hay coupling is a well-established and reliable method for the synthesis of such symmetrical 1,3-diynes from terminal alkynes. The reaction is valued for its operational simplicity and tolerance to a range of functional groups. This protocol adapts the principles of the Glaser-Hay coupling for the specific synthesis of this compound from propyne.
Reaction Scheme
The synthesis of this compound from propyne proceeds via a copper-catalyzed oxidative coupling reaction as depicted below:
2 CH₃-C≡CH + O₂ --(CuCl, TMEDA)--> CH₃-C≡C-C≡C-CH₃ + 2 H₂O
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product. The expected yield is based on analogous Glaser-Hay coupling reactions of similar terminal alkynes.
| Property | Propyne (Starting Material) | This compound (Product) |
| Molecular Formula | C₃H₄ | C₆H₆ |
| Molecular Weight | 40.06 g/mol | 78.11 g/mol [1][2] |
| Physical State | Gas | White to light yellow crystalline solid[1][3] |
| Melting Point | -101.5 °C | 68 °C[3] |
| Boiling Point | -23.2 °C | 127-129 °C[3][4] |
| Density | 0.671 g/mL (liquid) | 0.816 g/cm³ (estimate)[3] |
| Refractive Index | n/a | 1.4426 (estimate)[3] |
| Expected Yield | - | ~90-95% (based on analogous reactions) |
| Spectroscopic Data | - | MS (m/z): 78 (M+), 51, 52[1][2] IR (gas): Principal peaks can be found on the NIST WebBook[5] |
Experimental Protocol
This protocol is adapted from established procedures for the Glaser-Hay coupling of terminal alkynes.
Materials:
-
Propyne (condensed as a liquid at low temperature)
-
Copper(I) chloride (CuCl, 99.9%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 99.5%)
-
Acetone (B3395972) (ACS grade)
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (two-neck round-bottom flask, condenser, addition funnel, etc.)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
1. Reaction Setup: a. Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a condenser with an argon/nitrogen inlet, and a rubber septum. b. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature. c. Under a positive pressure of inert gas, add copper(I) chloride (0.5 g, 5.05 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 mL, 10.0 mmol) to the flask. d. Add 100 mL of acetone to the flask and stir the mixture to form the catalyst complex.
2. Introduction of Propyne: a. In a separate, pre-weighed flask, condense approximately 4.0 g (100 mmol) of propyne gas using a low-temperature bath (-78 °C). b. Carefully transfer the liquefied propyne to an addition funnel, maintaining the low temperature. c. Add the liquefied propyne dropwise to the stirring catalyst solution over 30 minutes.
3. Reaction: a. After the addition is complete, remove the low-temperature bath and allow the reaction mixture to warm to room temperature. b. Vigorously stir the reaction mixture at room temperature for 4-6 hours. The reaction is typically open to the air (or an air bubbler can be used) to provide the oxygen required for the oxidative coupling. c. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate (B1210297) eluent system).
4. Workup: a. Upon completion, pour the reaction mixture into 200 mL of a 2M hydrochloric acid solution to quench the reaction and dissolve the copper salts. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash them with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) or by sublimation to yield pure this compound as a crystalline solid.
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Glaser-Hay coupling.
References
Application Notes and Protocols for the Glaser-Hay Coupling in the Synthesis of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glaser-Hay coupling is a powerful and versatile copper-catalyzed oxidative homocoupling reaction of terminal alkynes, yielding symmetrical 1,3-diynes.[1][2][3] This reaction has found broad applications in the synthesis of natural products, advanced materials, and polymers. The Hay modification of the classical Glaser coupling utilizes a soluble catalytic system, typically composed of copper(I) chloride (CuCl) and a chelating amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant, most commonly atmospheric oxygen.[1][3] This system offers improved solubility and catalytic activity across a wider range of solvents compared to the original Glaser conditions.[1]
This document provides detailed application notes and a representative protocol for the synthesis of 2,4-hexadiyne via the Glaser-Hay coupling of propyne (B1212725).
Data Presentation
The following table summarizes representative quantitative data for the Glaser-Hay coupling of terminal alkynes, adapted for the synthesis of this compound. Please note that specific yields and reaction times may vary depending on the precise reaction conditions and scale.
| Parameter | Value | Notes |
| Substrate | Propyne | A gaseous terminal alkyne. |
| Product | This compound | A symmetrical conjugated diyne. |
| Catalyst | Copper(I) Chloride (CuCl) | Typically used in catalytic amounts. |
| Ligand | TMEDA | Forms a soluble complex with CuCl. |
| Solvent | Acetone (B3395972) or THF | A polar aprotic solvent is commonly used. |
| Oxidant | Atmospheric Oxygen | Bubbled through the reaction mixture. |
| Temperature | Room Temperature to 40°C | The reaction is often mildly exothermic. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC. |
| Catalyst Loading | 5 - 10 mol% | Relative to the alkyne substrate. |
| Representative Yield | 70 - 90% | Highly dependent on reaction setup and execution. |
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound using the Glaser-Hay coupling.
Caption: Experimental workflow for this compound synthesis.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via the Glaser-Hay coupling of propyne.
Materials:
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Propyne gas
-
Oxygen gas
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Gas inlet tube
-
Condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) chloride (5-10 mol%). To this, add anhydrous acetone via syringe. Stir the suspension and add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equivalents relative to CuCl). The mixture should turn into a clear, colored solution, indicating the formation of the CuCl-TMEDA complex.
-
Reaction Initiation: While stirring the catalyst solution, begin bubbling a slow stream of propyne gas through the mixture using a gas inlet tube. Concurrently, introduce a gentle stream of oxygen (or air) into the reaction vessel. The reaction is often exothermic, and the temperature should be monitored and maintained, if necessary, with a water bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, stop the flow of gases. Quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride. This will help to remove the copper catalyst.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.
-
Drying and Solvent Removal: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure product.
Reaction Mechanism
The currently accepted mechanism for the Glaser-Hay coupling involves a catalytic cycle with copper(I) as the active species.
References
Application Note: Purification of 2,4-Hexadiyne by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Hexadiyne is a linear dialkyne of interest in organic synthesis and materials science. Its purification is crucial to remove byproducts and unreacted starting materials, ensuring the integrity of subsequent reactions and the properties of resulting materials. Column chromatography is a standard and effective method for the purification of such non-polar organic compounds. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography.
Data Presentation
The efficiency of the purification process is evaluated based on the purity of the collected fractions and the overall yield of the purified product. The following table summarizes typical quantitative data expected from the purification of a crude this compound sample.
| Parameter | Value | Method of Analysis |
| Crude Purity | 70-85% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purified Purity | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical Yield | 85-95% | Gravimetric analysis |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | - |
| Mobile Phase | 98:2 Hexane (B92381):Ethyl Acetate (B1210297) | Thin-Layer Chromatography (TLC) Optimization |
| Retention Factor (Rf) | ~0.4 in 98:2 Hexane:Ethyl Acetate | Thin-Layer Chromatography (TLC) |
Experimental Protocols
This section details the methodology for the purification of this compound by flash column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
2. Mobile Phase Optimization (TLC)
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
The ideal mobile phase will result in a retention factor (Rf) of approximately 0.3-0.4 for this compound. A common starting point for non-polar compounds is a 98:2 mixture of hexane and ethyl acetate.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the desired product and impurities.
3. Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.
-
Continuously drain the solvent from the column until the solvent level reaches the top of the sand. Do not let the column run dry.
4. Sample Loading and Elution
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column.
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. Maintain a constant flow of the mobile phase. For flash chromatography, apply positive pressure using an inert gas (e.g., nitrogen or argon).
-
Collect fractions in separate tubes. Monitor the separation by periodically analyzing the fractions using TLC.
-
Combine the fractions that contain the pure this compound.
5. Product Isolation and Analysis
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Determine the weight of the purified this compound to calculate the yield.
-
Confirm the purity of the final product using GC-MS.
Mandatory Visualization
Figure 1. Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for the Polymerization of 2,4-Hexadiyne Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary polymerization techniques for 2,4-hexadiyne and its derivatives. The resulting polydiacetylenes (PDAs) are a class of conjugated polymers with unique optical and electronic properties, making them valuable materials for applications in drug delivery, biosensing, and diagnostics.[1][2]
Introduction to Polydiacetylene (PDA)
Polydiacetylenes are synthesized through the topochemical 1,4-addition polymerization of diacetylene monomers.[1] This process is typically carried out in the solid state, where the crystallographic packing of the monomer units dictates the reaction pathway.[3] The polymerization can be initiated by thermal annealing, UV irradiation, or exposure to high-energy radiation such as gamma rays.[1] A key feature of this polymerization is the dramatic color change that often accompanies the reaction, as the monomer crystals are converted into highly conjugated polymer chains.[2] This chromic transition is the basis for many of the sensing applications of PDAs.
Polymerization Techniques
The primary methods for the polymerization of this compound and its derivatives are solid-state techniques that rely on the specific alignment of the monomer molecules in the crystal lattice. The ideal arrangement for topochemical polymerization involves a repeat distance of approximately 5 Å and a tilt angle of about 45° between the monomer axis and the stacking axis.
Thermal Polymerization
Solid-state thermal polymerization is a widely used method for producing polydiacetylenes. The process involves heating the monomer crystals below their melting point, which provides the necessary energy to initiate the chain reaction.
This protocol is adapted from studies on pTS, a common derivative of this compound used for its high reactivity in the solid state.
Materials:
-
This compound-1,6-diol bis(p-toluenesulfonate) (pTS) single crystals
-
Oven or heating stage with precise temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the pTS single crystals in a temperature-controlled oven or on a heating stage.
-
Heat the crystals under an inert atmosphere to the desired polymerization temperature (e.g., 60-90°C).[4][5]
-
Maintain the temperature for a specified duration to achieve the desired conversion. The polymerization of pTS is known to have an induction period followed by a rapid, autocatalytic phase.[4][5]
-
Monitor the polymerization progress by observing the color change of the crystals from colorless to a deep red or metallic luster.
-
After the desired polymerization time, cool the crystals to room temperature.
-
The resulting polymer is typically insoluble in common organic solvents.[6] Unreacted monomer can be removed by washing with a suitable solvent, such as acetone (B3395972).[6]
| Parameter | Value | Reference |
| Polymerization Temperature | 30, 50, 80 °C | [5] |
| Activation Energy (Ea) | 22.2 ± 0.4 kcal/mole | [5] |
| Heat of Polymerization (ΔHp) | -36.5 kcal/mol | [4] |
| Polymer Conversion | Autocatalytic onset at ~10% | [5] |
Ultraviolet (UV) Photopolymerization
UV irradiation is another effective method to initiate the polymerization of diacetylene monomers. This technique offers spatial and temporal control over the polymerization process.
Materials:
-
Diacetylene monomer single crystals (e.g., a derivative of this compound)
-
UV lamp (e.g., 254 nm)
-
Substrate for mounting crystals (e.g., quartz)
-
Inert atmosphere chamber (optional, to prevent photooxidation)
Procedure:
-
Mount the diacetylene single crystals on a UV-transparent substrate.
-
Place the mounted crystals under a UV lamp. Polymerization is often carried out in air, but an inert atmosphere can be used to minimize degradation.[7]
-
Irradiate the crystals with UV light at a specific wavelength (typically 254 nm) and intensity for a defined period.[1]
-
The polymerization is visually indicated by a color change.
-
The extent of polymerization can be controlled by the irradiation time and UV intensity.
-
Characterize the resulting polymer using spectroscopic methods.
| Parameter | Value | Reference |
| UV Wavelength | 254 nm | [1] |
| Activation Energy | 2-3 kcal/mole | [8] |
| Quantum Yield (for 4BCMU) | > 50 | [9] |
| Polymerization Environment | Air or inert atmosphere | [7] |
Gamma (γ)-Ray Polymerization
High-energy gamma radiation is a powerful tool for initiating solid-state polymerization, as it can penetrate the entire monomer crystal, leading to uniform polymerization.
Materials:
-
2,4-Hexadiyn-1,6-dioic acid monomer
-
Gamma radiation source (e.g., ⁶⁰Co)
-
Sealed reaction vessel
Procedure:
-
Place the crystalline monomer in a sealed vessel.
-
Expose the vessel to a gamma radiation source with a defined dose and dose rate.
-
A total dose of 50 MRad has been shown to be effective for the polymerization of 2,4-hexadiyn-1,6-dioic acid.[10]
-
The polymerization is indicated by a color change to red.[10]
-
After irradiation, remove the sample from the source.
-
Extract any unreacted monomer using a suitable solvent like acetone to determine the conversion ratio.[6][10]
| Parameter | Value | Reference |
| Radiation Source | ⁶⁰Co | |
| Total Dose | 50 MRad | [10] |
| Conversion Ratio (for 2,4-hexadiyn-1,6-dioic acid) | 60% | [6][10] |
| Activation Energy | 2-3 kcal/mole | [8] |
| Resulting Polymer | Insoluble in most common organic solvents | [6] |
Visualization of Experimental Workflows
Caption: Workflow for Thermal Polymerization of this compound Derivatives.
Caption: Workflow for UV Photopolymerization of Diacetylene Monomers.
Applications in Drug Development and Research
Polymers derived from this compound and related monomers have emerged as promising materials in the biomedical field, primarily due to their unique chromic properties which allow for the development of sensitive detection systems.
Drug Delivery Systems
Polydiacetylene vesicles (liposomes) can be engineered for sustained drug release.[11] The incorporation of polymerizable diacetylene lipids into vesicular structures enhances their stability compared to conventional liposomes.[11] These stabilized vesicles can encapsulate hydrophobic drugs, such as paclitaxel, and provide a reduced rate of drug release.[11] The drug release profile can be tuned by altering the molar ratio of the diacetylene lipid in the vesicle formulation.[11] Furthermore, the conjugation of polyethylene (B3416737) glycol (PEG) to diacetylene-containing liposomes can improve their stability and reduce non-specific interactions with cells, which is a critical factor for targeted drug delivery.[3]
Biosensors for Drug Screening and Diagnostics
The most prominent application of polydiacetylenes in the context of drug development is their use as colorimetric biosensors.[1] The color of a PDA solution or film can change from blue to red in response to various external stimuli, including temperature, pH, and specific molecular interactions.[1] This property can be harnessed for high-throughput screening of drug candidates and for diagnostic applications.
-
Analyte Detection: By modifying the headgroups of the diacetylene monomers with specific recognition elements (e.g., antibodies, aptamers, or ligands), PDA-based sensors can be designed to detect a wide range of analytes with high selectivity.[1][2]
-
Mechanism of Sensing: The binding of a target analyte to the recognition element on the PDA surface induces a mechanical stress on the conjugated polymer backbone, leading to a conformational change and a corresponding colorimetric and/or fluorescent response.[1]
-
Applications: These biosensors have been developed for the detection of various biologically relevant molecules, including cancer biomarkers, viruses, and bacteria.[1][2] For instance, PDA-based immunosensors have been fabricated for the detection of exosomes, which are important targets in cancer diagnostics.[12]
Caption: Signaling Pathway of a Polydiacetylene-Based Biosensor.
References
- 1. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Stable Drug Delivery Systems: Peg-polydiacetylene Liposomes. [journalijar.com]
- 12. Kinetics and Mechanism of Liquid-State Polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-State Polymerization of 2,4-Hexadiyne Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-state polymerization of 2,4-hexadiyne derivatives is a powerful technique for producing highly ordered, conjugated polymers known as polydiacetylenes (PDAs). This topochemical polymerization process occurs when monomer crystals are exposed to external stimuli like heat, UV light, or gamma radiation.[1][2] The reaction proceeds as a 1,4-addition of the diacetylene monomers, which must be precisely aligned in the crystal lattice to facilitate polymerization.[3][4] The resulting polydiacetylenes possess a unique ene-yne backbone structure, leading to remarkable optical and chemical properties.[5] Of particular interest is their chromogenic transition; PDAs typically appear blue and non-fluorescent after polymerization and can transition to a red, fluorescent state in response to environmental stimuli such as temperature, pH, or ligand-receptor interactions.[6] This behavior makes them highly attractive for a variety of applications, especially in the biomedical field.[5][6]
Applications:
The unique properties of polydiacetylenes derived from this compound and its derivatives have led to their use in a wide range of applications:
-
Biosensors: The colorimetric and fluorescent response of PDAs to external stimuli is a key feature for biosensing applications.[6] They can be functionalized to specifically bind with biomolecules such as proteins, enzymes, DNA, and viruses.[5][7] Upon binding, the conformational changes in the polymer backbone induce a blue-to-red color transition, enabling visual detection of the target analyte.[7]
-
Drug Delivery: The rigid backbone of PDAs provides exceptional mechanical strength and stability, making them suitable for creating robust biomaterials like liposomes and micelles for drug delivery systems.[6] The stimuli-responsive nature of PDAs allows for the controlled release of therapeutic agents in response to specific triggers within the body.[5]
-
Bioimaging: The fluorescent properties of the red-phase PDA make it a candidate for bioimaging applications.[6][7] PDA-based probes can be used for cell imaging and tumor targeting.[3]
-
Smart Packaging and Temperature Indicators: PDAs are used in smart packaging to monitor food freshness by changing color in response to temperature, pH, or gas release.[5] Their thermochromic properties also make them useful as time-temperature indicators.[8]
-
Tissue Engineering: The mechanical strength and stability of PDA-based materials make them suitable for use as bioscaffolds in tissue engineering.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound-1,6-diyl bis-(p-toluenesulfonate) (PTS) Monomer
This protocol is based on the synthesis described for a well-studied diacetylene monomer.[2]
Materials:
-
Propargyl alcohol
-
Copper (I) chloride
-
Methanol
-
Oxygen gas
-
Hexa-2,4-diyne-1,6-diol (intermediate)
-
p-toluenesulfonyl chloride
-
Potassium hydroxide (B78521)
-
Tetrahydrofuran (THF)
-
Ice water
Procedure:
Part A: Synthesis of Hexa-2,4-diyne-1,6-diol [2]
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (7.2 mL, 0.089 mol), copper (I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.
-
Heat the mixture to 35 °C.
-
Bubble oxygen gas through the mixture for 4 hours.
-
After the reaction, purify the resulting hexa-2,4-diyne-1,6-diol for the next step.
Part B: Synthesis of this compound-1,6-diyl bis-(p-toluenesulfonate) [2]
-
Conduct all procedures in the dark using a red lamp due to the light sensitivity of the target monomer.
-
Dissolve hexa-2,4-diyne-1,6-diol (2.00 g, 18.2 mmol) and p-toluenesulfonyl chloride (9.00 g, 47.2 mmol) in 60 mL of THF with continuous stirring.
-
Prepare a solution of potassium hydroxide (3.67 g, 65.3 mmol) in 30 mL of water.
-
While cooling the THF mixture in a water bath, add the potassium hydroxide solution dropwise.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Pour the reaction mixture into 150 mL of ice water to precipitate the product.
-
Filter the red precipitate and wash it with ice water.
Protocol 2: Synthesis of Poly(this compound-1,6-dioyl piperazine) via Interfacial Polycondensation
This protocol describes the synthesis of a polyamide containing a diacetylene unit.[8][9]
Materials:
-
Piperazine (B1678402) (10% aqueous solution)
-
Sodium hydroxide (20% aqueous solution)
-
This compound-1,6-dioyl chloride
-
1,2-dichloroethane (distilled from phosphorous pentoxide)
-
Methanol
-
Water
Procedure:
-
In a 250 mL conical flask, prepare an aqueous solution containing piperazine (1.72 g, 0.02 mol) and sodium hydroxide (0.8 g, 0.02 mol) in 100 mL of water.
-
In a separate beaker, prepare a solution of this compound-1,6-dioyl chloride (6.18 g, 0.01 mol) in 60 mL of 1,2-dichloroethane.
-
With vigorous stirring, rapidly add the organic solution to the aqueous solution.
-
Continue stirring for an additional 15 minutes. A polymer precipitate will form.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer twice with methanol, followed by a wash with water.
-
Dry the product at room temperature for 7 days. The final product is a black to deep red solid.
Protocol 3: Solid-State Polymerization of this compound Derivatives
Monomer crystals must be properly aligned for successful topochemical polymerization.[1] Polymerization can be initiated by various methods.
A. Polymerization by Gamma (γ)-Ray Irradiation:
-
Place the crystalline monomer (e.g., 2,4-hexadiyn-1,6-dioic acid) in a suitable container.[8]
-
Expose the monomer to a γ-ray source with a dose of 50 M rad.[8][9] This will cause the monomer to polymerize and turn red.
-
To increase the conversion, a second exposure of 50 M rad can be applied.[8]
-
After irradiation, wash the polymer with a solvent like acetone (B3395972) to remove any unreacted monomer.[8]
B. Polymerization by Ultraviolet (UV) Irradiation:
-
Place a thin film or crystal of the diacetylene monomer under a UV lamp (e.g., 254 nm).[6]
-
Irradiate the monomer for a specified duration. The polymerization progress can be monitored by observing the appearance of the characteristic blue color of the PDA.[10]
-
The UV dose required for optimal polymerization can vary depending on the specific monomer and its side chains.[10]
C. Thermal Polymerization:
-
Place the monomer crystals in an oven or on a hot plate.
-
Anneal the crystals at a temperature below their melting point (e.g., 40.5 °C, 51.0 °C, or 59.5 °C for PTS).[11]
-
The polymerization kinetics often show an induction period followed by a rapid, autocatalytic phase.[11][12] The reaction progress can be monitored by techniques like solid-state NMR or diffuse reflectance spectroscopy.[11]
Protocol 4: Characterization of Polydiacetylenes
A. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Monitor the chromatic transition. The blue phase of PDA typically shows a maximum absorption around 640 nm, while the red phase absorbs at around 540 nm.[5][10]
-
Fluorescence Spectroscopy: Characterize the emission properties. The blue phase is generally non-fluorescent, whereas the red phase exhibits fluorescence.[5][6]
-
Infrared (IR) Spectroscopy: Identify functional groups and confirm the polymer structure. For example, in polyamides, look for characteristic amide bond absorptions.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the monomer and polymer structure. Solid-state 13C NMR can be used to monitor the conversion during polymerization.[11]
B. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Study the kinetics of thermal polymerization and measure the heat of polymerization.[2]
Quantitative Data
| Parameter | Derivative | Value | Method of Initiation | Reference |
| Polymer Yield | Poly(2,4-hexadiyn-1,6-dioyl piperazine) | 70% | Interfacial Polycondensation | [8] |
| Poly(2,4-hexadiyn-1,6-dioyl hexamethylene diamine) | 70% | Interfacial Polycondensation | [8] | |
| Polymer from 2,4-hexadiyn-1,6-dioic acid | 60% conversion | γ-ray Irradiation (100 M rad) | [8] | |
| Activation Energy (Ea) | PTS | ~20 kcal/mol | Thermal | [11] |
| PTS | 22.3 kcal/mol | Thermal | [11] | |
| PTS | 22.2 ± 0.4 kcal/mol | Thermal | ||
| PTS | 2-3 kcal/mol | UV and γ-ray | [12] | |
| Solid-State Polymerization of PTS | 68 to 95 kJ/mol | Thermal | [2] | |
| Heat of Polymerization (ΔHp) | PTS | -30 kcal/mol | Thermal | [11] |
| Solid-State Polymerization of PTS | 128 ± 4 kJ/mol | Thermal | [2] | |
| Melting Point | Poly(2,4-hexadiyn-1,6-dioyl piperazine) | >250 °C | N/A | [8][9] |
| Poly(2,4-hexadiyn-1,6-dioyl hexamethylene diamine) | >250 °C | N/A | [8] |
Visualizations
Caption: Experimental workflow for synthesis and polymerization.
Caption: Topochemical polymerization of diacetylenes.
Caption: Chromatic transition mechanism in PDA-based sensors.
References
- 1. Topochemical polymerization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. staff.ulsu.ru [staff.ulsu.ru]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polydiacetylenes from 2,4-Hexadiyne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers known for their unique chromic properties. They undergo a distinct color change from blue to red in response to various external stimuli, including heat, pH, solvents, and mechanical stress. This behavior makes them highly attractive materials for the development of sensors, smart materials, and biomedical devices. A common precursor for the synthesis of specific polydiacetylenes is 2,4-hexadiyne and its derivatives, which can be polymerized in the solid state through thermal, photochemical (UV irradiation), or gamma-ray-induced methods. This document provides detailed application notes and experimental protocols for the synthesis of polydiacetylenes, with a primary focus on the well-studied derivatives of this compound, namely This compound-1,6-diol (B1360023) and its bis(p-toluenesulfonate) ester (PTS), for which more extensive experimental data is available.
Note: Detailed experimental protocols for the polymerization of unsubstituted this compound are not widely reported in the literature. The protocols provided herein are based on its more reactive and commonly used derivatives.
Monomer Synthesis: From Propargyl Alcohol to Polymerizable Diacetylenes
The synthesis of polymerizable diacetylene monomers from this compound typically starts with the synthesis of this compound-1,6-diol, which can then be further functionalized.
Synthesis of this compound-1,6-diol
A common method for synthesizing this compound-1,6-diol is through the Glaser coupling of propargyl alcohol.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (B92270) (7.2 mL, 0.089 mol), and copper(I) chloride (0.424 g, 4.28 mmol) in 200 mL of methanol.
-
Heat the mixture to 35 °C.
-
Bubble oxygen through the reaction mixture for 4 hours.
-
After the reaction is complete, the solvent is removed, and the crude product is purified.
-
The crude product is recrystallized from benzene (B151609) to yield this compound-1,6-diol. The reported yield is 27%.[1]
Synthesis of this compound-1,6-diol bis(p-toluenesulfonate) (PTS)
This derivative is highly reactive in solid-state polymerization and is synthesized from this compound-1,6-diol. This monomer is light-sensitive, and therefore, all procedures should be carried out in the dark or under a red lamp.[1]
Experimental Protocol:
-
Dissolve this compound-1,6-diol (2.00 g, 18.2 mmol) and p-toluenesulfonyl chloride (9.00 g, 47.2 mmol) in 60 mL of tetrahydrofuran (B95107) with continuous stirring.
-
Prepare a solution of potassium hydroxide (B78521) (3.67 g, 65.3 mmol) in 30 mL of water.
-
Add the potassium hydroxide solution dropwise to the reaction mixture while cooling the flask in a water bath.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Pour the reaction mixture into 150 mL of ice water to precipitate the product.
-
Filter the red precipitate and wash it with ice water.
-
Purify the crude product by silica (B1680970) gel column chromatography using dichloromethane (B109758) as the eluent. The reported yield is 61%.[1]
Quantitative Data for Monomer Synthesis
| Monomer | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield | Reference |
| This compound-1,6-diol | Propargyl alcohol | Pyridine, Copper(I) chloride, Oxygen | Methanol | 4 hours | 27% | [1] |
| This compound-1,6-diol bis(p-toluenesulfonate) | This compound-1,6-diol, p-Toluenesulfonyl chloride | Potassium hydroxide | Tetrahydrofuran/Water | 5 hours | 61% | [1] |
Polymerization of this compound Derivatives
The polymerization of diacetylenes is a topochemical reaction, meaning the reaction occurs in the solid state with the crystal lattice directing the stereochemistry of the resulting polymer.[1] This 1,4-addition polymerization results in a polymer with a conjugated backbone of alternating double and triple bonds.
Caption: General workflow for the synthesis of polydiacetylenes from propargyl alcohol.
Thermal Polymerization
Thermal polymerization is achieved by annealing the monomer crystals at a temperature below their melting point.
Experimental Protocol (for PTS):
-
Place single crystals of this compound-1,6-diol bis(p-toluenesulfonate) in an oven or on a hot plate.
-
Heat the crystals at a constant temperature. For PTS, polymerization has been studied at temperatures ranging from 30°C to 80°C.[2]
-
The polymerization process is autocatalytic, meaning the rate of polymerization increases as the reaction progresses.[2]
-
The extent of polymerization can be monitored by the appearance of a deep red color and can be quantified by techniques such as monomer extraction.
Quantitative Data for Thermal Polymerization of PTS
| Temperature | Activation Energy (Ea) | Heat of Polymerization (ΔHp) | Reference |
| 30 - 80 °C | 22.2 ± 0.4 kcal/mole | -36.5 kcal/mol | [2] |
Photopolymerization (UV-Induced)
UV irradiation is a common method for initiating the polymerization of diacetylenes. The reaction is typically carried out on thin films or single crystals of the monomer.
General Experimental Protocol:
-
Prepare a thin film of the diacetylene monomer (e.g., by vacuum evaporation or drop-casting a solution onto a substrate) or use a single crystal.
-
Expose the monomer to UV irradiation, typically at a wavelength of 254 nm.[3]
-
The polymerization can be monitored by the development of the characteristic blue or red color of the polydiacetylene.
-
The duration of UV exposure required for significant polymerization can vary from minutes to hours depending on the specific monomer and the intensity of the UV source.[3] For some systems, polymerization for 1 hour under an 8W UV lamp has been reported.
Caption: Workflow for the photopolymerization of diacetylenes.
Gamma-Ray Induced Polymerization
Polymerization can also be initiated by exposure to gamma radiation. This method can lead to high degrees of polymerization.
Experimental Protocol:
-
Place the crystalline diacetylene monomer in a suitable container.
-
Expose the monomer to a gamma radiation source (e.g., a 60Co source).
-
A total dose of 50 M rad has been reported to induce polymerization in 2,4-hexadiyn-1,6-dioic acid, resulting in a 60% conversion to the polymer.[4]
-
The unreacted monomer can be removed by washing with a suitable solvent, such as acetone.[4]
Quantitative Data for Gamma-Ray Polymerization
| Monomer | Radiation Dose | Conversion | Reference |
| 2,4-hexadiyn-1,6-dioic acid | 50 M rad | 60% | [4] |
Applications of Polydiacetylenes
The unique chromatic properties of polydiacetylenes make them suitable for a variety of applications, particularly in sensing and smart materials.
-
Biosensors: Polydiacetylenes can be functionalized with biological recognition elements. The binding of a target analyte can induce a color change, enabling visual detection of pathogens, proteins, and other biomolecules.[5]
-
Drug Delivery: The stimuli-responsive nature of PDAs can be exploited for controlled drug release. For example, a change in pH or temperature at a target site could trigger the release of a drug from a PDA-based carrier.
-
Time-Temperature Indicators: The irreversible color change of some PDAs upon exposure to certain temperatures makes them excellent candidates for time-temperature indicators for monitoring the cold chain of food and pharmaceuticals.
-
Optical and Electronic Devices: The conjugated backbone of polydiacetylenes gives them interesting optical and electronic properties, with potential applications in nonlinear optics and organic electronics.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Applications of 2,4-Hexadiyne in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexadiyne is a conjugated diacetylene monomer that, upon polymerization, forms polydiacetylene (PDA). Polydiacetylenes are a class of conjugated polymers characterized by a backbone of alternating double and triple bonds. This conjugated system imparts unique optical and electronic properties, making them promising materials for a variety of applications, including organic electronics. While the broader class of polydiacetylenes has been investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors, specific and detailed application data for polymers derived directly from this compound remains limited in publicly available literature.
This document provides an overview of the potential applications of this compound in organic electronics based on the properties of related polydiacetylenes, along with generalized experimental protocols for the synthesis of this compound-based polymers and the fabrication of thin-film electronic devices.
Potential Applications in Organic Electronics
Polymers of this compound and its derivatives are anticipated to be leveraged in several areas of organic electronics, primarily due to their conjugated backbone which facilitates charge transport.
-
Organic Field-Effect Transistors (OFETs): The ordered, crystalline structure that can be achieved in some polydiacetylene thin films is advantageous for efficient charge carrier transport. In an OFET, a thin film of the semiconducting polymer acts as the active channel for modulating current flow between the source and drain electrodes upon application of a gate voltage. The performance of such devices is highly dependent on the molecular packing and orientation of the polymer chains.
-
Organic Photovoltaics (OPVs): The ability of conjugated polymers to absorb light and generate charge carriers (excitons) is the basis for their use in OPVs. In a typical bulk heterojunction solar cell, a blend of a donor and an acceptor material is used to facilitate exciton (B1674681) dissociation and charge transport to the respective electrodes. Polydiacetylenes could potentially function as either the donor or acceptor component, depending on their energy levels.
-
Sensors: Polydiacetylenes are well-known for their chromic properties, where their color changes in response to external stimuli such as temperature, pH, or the presence of specific analytes. This property can be harnessed to create sensors where the binding of a target molecule induces a measurable change in the electronic properties of the material.
Quantitative Performance Data
A comprehensive search of available literature did not yield specific quantitative performance data for organic electronic devices based on polymers of unsubstituted this compound. The following table outlines the key performance metrics that would be crucial for evaluating the potential of such materials in organic electronics. Researchers are encouraged to measure these parameters in their investigations.
| Device Type | Key Performance Metric | Symbol | Typical Units | Description |
| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility | µ | cm²/Vs | The velocity of charge carriers (holes or electrons) in the material under an applied electric field. |
| On/Off Current Ratio | Ion/Ioff | (unitless) | The ratio of the current when the transistor is in the "on" state to the "off" state. | |
| Threshold Voltage | Vth | V | The minimum gate voltage required to induce a conducting channel in the semiconductor. | |
| Organic Photovoltaic (OPV) | Power Conversion Efficiency | PCE or η | % | The ratio of the electrical power produced by the solar cell to the power of the incident sunlight. |
| Open-Circuit Voltage | Voc | V | The maximum voltage available from a solar cell when no current is flowing. | |
| Short-Circuit Current Density | Jsc | mA/cm² | The current density through the solar cell when the voltage across it is zero. | |
| Fill Factor | FF | % | A measure of the "squareness" of the current-voltage curve, indicating the quality of the solar cell. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound-based polymers and the fabrication of a generic organic thin-film transistor. These should be considered as starting points and may require significant optimization for specific derivatives and device architectures.
Protocol 1: Synthesis of Poly(this compound-1,6-diol)
This protocol describes the oxidative coupling of propargyl alcohol to form the monomer This compound-1,6-diol (B1360023), which can then be polymerized.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Methanol
-
Oxygen gas
-
Diethyl ether
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Monomer Synthesis (Glaser Coupling):
-
In a round-bottom flask equipped with a condenser and magnetic stir bar, add propargyl alcohol, pyridine, copper(I) chloride, and methanol.
-
Heat the mixture to 35 °C.
-
Bubble oxygen gas through the solution for 4 hours.
-
After the reaction, pour the mixture into ice water to precipitate the product.
-
Collect the precipitate and wash it with cold water.
-
Dissolve the crude product in diethyl ether.
-
Wash the diethyl ether extract with a 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the diethyl ether and recrystallize the crude product from benzene to obtain pure this compound-1,6-diol.
-
-
Solid-State Polymerization:
-
The crystalline monomer of this compound-1,6-diol can be polymerized by exposure to UV or gamma radiation. The specific conditions (wavelength, intensity, and duration of irradiation) will need to be optimized.
-
Successful polymerization is often indicated by a color change in the crystalline material.
-
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This is a general procedure for fabricating a simple OFET structure. The specific parameters for spin-coating, annealing, and electrode deposition will need to be optimized for the specific this compound-based polymer.
Materials:
-
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)
-
Solution of the this compound-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired substrate size.
-
Sonnicate the substrates sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or UV-ozone cleaner to remove organic residues and improve the surface energy.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the this compound-based polymer at a known concentration.
-
Spin-coat the polymer solution onto the cleaned SiO₂ surface. The spin speed and time will determine the film thickness and should be optimized.
-
Anneal the film on a hotplate at a temperature below the polymer's decomposition temperature to remove residual solvent and potentially improve crystallinity.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrode patterns.
-
Deposit a thin layer of gold (e.g., 50 nm) through the shadow mask using thermal evaporation.
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
From these measurements, extract the charge carrier mobility, on/off ratio, and threshold voltage.
-
Application Notes and Protocols: 2,4-Hexadiyne as a Precursor for Conductive Polymers
Introduction
Polydiacetylenes (PDAs) are a class of conductive polymers synthesized from diacetylene monomers.[1] Among these, 2,4-hexadiyne and its derivatives serve as versatile precursors for creating highly conjugated polymeric structures with interesting electronic and optical properties. The polymerization of these monomers can be initiated through various methods, including topochemical polymerization in the solid state (often induced by UV or gamma irradiation) and solution-phase synthesis.[1][2] The resulting polymers, characterized by a backbone of alternating double and triple bonds, can exhibit significant electrical conductivity, particularly after doping.[3] These materials are of interest for applications in organic electronics, sensors, and smart coatings.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of conductive polymers derived from this compound precursors. It is intended for researchers and professionals in materials science, chemistry, and drug development.
Data Presentation
Monomer Synthesis and Polymerization Summary
| Monomer/Polymer | Synthesis/Polymerization Method | Yield (%) | Melting Point (°C) | Solubility | Reference(s) |
| This compound-1,6-diol (B1360023) | Glaser cross-coupling of propargyl alcohol | - | 113-114 | - | [6] |
| This compound-1,6-diyl bis-(p-toluenesulfonate) | Reaction of this compound-1,6-diol with p-toluenesulfonyl chloride | 61 | 94 ± 2 | Soluble in THF, dichloromethane (B109758) | [6] |
| Poly(this compound-1,6-dioic acid) | γ-ray irradiation of this compound-1,6-dioic acid monomer | 60 | >250 | Insoluble in most common organic solvents | [2][7] |
| Poly(this compound-1,6-dioyl piperazine) | Interfacial polycondensation of this compound-1,6-dioyl chloride and piperazine | 70 | >250 | Insoluble in most common organic solvents | [2][7] |
| Poly(this compound-1,6-dioyl hexamethylene diamine) | Interfacial polycondensation of this compound-1,6-dioyl chloride and hexamethylene diamine | 70 | >250 | Insoluble in any organic solvent | [2][7] |
Conductivity of Polydiacetylenes
| Polymer | Dopant/Treatment | Conductivity (S/cm) | Conditions | Reference(s) |
| Poly(this compound-1,6-diol-bis-(p-toluene sulfonate)) (PTS) | Ion Implantation | Enhancement observed | Varies with ion species and dose | [3] |
| Poly(this compound-1,6-di(N-carbazolyl)) (DCH) | Ion Implantation | Enhancement observed | Significant difference in enhancement compared to PTS | [3] |
| N-doped NDI polymer (P(NDIC3AI-T2F)) | CoCp₂ | 5 x 10⁻³ | Ambient conditions | [8] |
| N-doped NDI polymer (P(NDIC3AI-T2F)) | Na₂Ox | 0.02 | Ambient conditions | [8] |
| N-doped NDI polymer (P(NDIC3AI-T2F)) | Na₂Ox | 0.2 | High vacuum | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound-1,6-diyl bis-(p-toluenesulfonate) Monomer
This protocol details the synthesis of a key diacetylene monomer, this compound-1,6-diyl bis-(p-toluenesulfonate), which is a precursor for solid-state polymerization. The synthesis is a two-step process starting from propargyl alcohol.[6][9]
Step 1: Synthesis of Hexa-2,4-diyne-1,6-diol [6]
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (B92270) (7.2 mL, 0.089 mol), copper(I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.
-
Heat the mixture to 35 °C.
-
Bubble oxygen through the reaction mixture for 4 hours.
-
After the reaction, the solvent is typically removed under reduced pressure, and the product can be purified by chromatography.
Step 2: Synthesis of this compound-1,6-diyl bis-(p-toluenesulfonate) [6] Note: This monomer is light-sensitive; all procedures should be carried out in the dark or under a red lamp.
-
Dissolve hexa-2,4-diyne-1,6-diol (2.00 g, 18.2 mmol) and p-toluenesulfonyl chloride (9.00 g, 47.2 mmol) in 60 mL of tetrahydrofuran (B95107) (THF) with continuous stirring.
-
Prepare a solution of potassium hydroxide (B78521) (3.67 g, 65.3 mmol) in 30 mL of water.
-
Cool the THF solution in a water bath and add the potassium hydroxide solution dropwise.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Pour the reaction mixture into 150 mL of ice water to precipitate the product.
-
Filter the red precipitate and wash it with ice water.
-
Purify the crude product using silica (B1680970) gel column chromatography with dichloromethane as the eluent.
Protocol 2: Solid-State Thermal Polymerization
This protocol describes the solid-state polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) (PTS) initiated by heat.[10]
-
Place a crystalline sample of the PTS monomer in a controlled temperature environment (e.g., an oven or a hot stage).
-
Heat the sample to the desired polymerization temperature (e.g., 40.5, 51.0, or 59.5 °C).[10]
-
The polymerization is autocatalytic and will proceed over time, often accompanied by a color change.
-
The extent of polymerization can be monitored by techniques such as solid-state 13C NMR or by extracting the remaining monomer.[10]
Protocol 3: Interfacial Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a polyamide containing the this compound moiety via interfacial polycondensation.[2][7]
Step 1: Preparation of this compound-1,6-dioyl Chloride [7]
-
Mix this compound-1,6-dioic acid (1 g, 0.001 mol) and phosphorous pentachloride (2 g, 0.002 mol) in a flask fitted with a reflux condenser and a calcium chloride tube.
-
Shake the reaction mixture intermittently. The reaction will start with the evolution of hydrogen chloride.
-
After the reaction is complete, evaporate the resulting phosphorous oxychloride under reduced pressure.
-
Treat the final oily product with dry ether to obtain this compound-1,6-dioyl chloride.
Step 2: Interfacial Polycondensation [2][7]
-
In a 250 mL conical flask equipped with a mechanical stirrer, dissolve hexamethylene diamine (1.16 g, 0.01 mol) and sodium hydroxide (0.8 g) in 100 mL of water.
-
Prepare a solution of this compound-1,6-dioyl chloride (2.06 g, 0.01 mol) in 60 mL of dichloroethylene.
-
Rapidly add the organic solution to the aqueous solution with vigorous stirring.
-
Continue stirring for 30 minutes.
-
Collect the precipitated polymer on a fritted glass filter.
-
Wash the polymer with water and then with methanol.
-
Dry the polymer at room temperature for 72 hours.
Visualizations
Caption: Workflow for the synthesis of the PTS monomer.
Caption: Polymerization pathways for this compound derivatives.
Caption: General process for enhancing polymer conductivity via doping.
References
- 1. Polydiacetylenes - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. pubs.aip.org [pubs.aip.org]
- 4. "Formation of Novel Polydiacetylenes: Synthesis of Poly(iodoethynyliodo" by Matthew Curtis Freitag [commons.library.stonybrook.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Charge‐Compensated N‐Doped π‐Conjugated Polymers: Toward both Thermodynamic Stability of N‐Doped States in Water and High Electron Conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Organic Materials Using 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-hexadiyne and its derivatives in the synthesis of novel organic materials, including polymers and graphdiyne-like structures. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development in materials science and related fields.
Synthesis of Polyamides from this compound Derivatives
Functionalized this compound derivatives are versatile monomers for the synthesis of advanced polymers. The diacetylene unit can be incorporated into the polymer backbone, offering unique electronic and physical properties. Polyamides, for instance, can be synthesized by the interfacial polycondensation of this compound-1,6-dioyl chloride with various diamines.
Data Presentation: Synthesis of Polyamides
| Monomer 1 | Monomer 2 | Polymer Product | Yield (%) | Melting Point (°C) | Solubility |
| This compound-1,6-dioyl chloride | Piperazine (B1678402) | Poly(2,4-hexadiyn-1,6-dioyl piperazine) | 70 | >250 | Insoluble in common organic solvents |
| This compound-1,6-dioyl chloride | Hexamethylene diamine | Poly(this compound-1,6-dioyl hexamethylene diamine) | 70 | >250 | Insoluble in any organic solvent[1] |
Experimental Protocol: Synthesis of Poly(2,4-hexadiyn-1,6-dioyl piperazine)[1]
-
Preparation of Aqueous Phase: In a 250 mL conical flask equipped with a mechanical stirrer, dissolve piperazine (1.72 g, 0.02 mol) and sodium hydroxide (B78521) (0.8 g, 0.02 mol) in 100 mL of water.
-
Preparation of Organic Phase: In a separate beaker, dissolve this compound-1,6-dioyl chloride (6.18 g, 0.01 mol) in 60 mL of 1,2-dichloroethane.
-
Interfacial Polycondensation: Rapidly add the organic phase to the vigorously stirred aqueous phase.
-
Reaction Completion: Continue stirring for an additional 15 minutes.
-
Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer twice with methanol, followed by washing with water.
-
Drying: Dry the polymer at room temperature for 7 days to yield a black to deep red product (4.6 g, 70% yield).
Solid-State Polymerization of this compound Derivatives
Certain derivatives of this compound can undergo topochemical polymerization in the solid state, typically initiated by heat or radiation (e.g., gamma or UV irradiation). This method can lead to highly crystalline and oriented polydiacetylenes with interesting optical and electronic properties.
Data Presentation: Solid-State Polymerization
| Monomer | Initiation Method | Polymerization Success | Conversion Ratio (%) |
| 2,4-Hexadiyn-1,6-dioic acid | Gamma radiation (50 M rad) | Successful | 60[1][2] |
| This compound-1,6-dibenzoate | Not specified | Unsuccessful | - |
| This compound-1,6-diacetate | Not specified (oil at RT) | Unsuccessful | - |
Experimental Protocol: Solid-State Polymerization of 2,4-Hexadiyn-1,6-dioic Acid[1][2]
-
Monomer Preparation: Synthesize and purify 2,4-hexadiyn-1,6-dioic acid.
-
Irradiation: Expose the crystalline monomer to gamma radiation (50 M rad). A color change to red indicates the onset of polymerization.
-
Further Irradiation (Optional): For increased conversion, expose the sample to an additional 50 M rad of gamma radiation.
-
Purification: Remove any unreacted monomer by extraction with acetone (B3395972).
-
Characterization: The resulting polymer is typically insoluble in most common organic solvents.
Synthesis of Graphdiyne from Hexaethynylbenzene
Graphdiyne, a 2D carbon allotrope, can be synthesized using monomers that contain the this compound structural motif. Hexaethynylbenzene (HEB), which can be viewed as a cyclic trimer of a this compound derivative, is a key precursor for graphdiyne synthesis via a homocoupling reaction on a copper substrate.
Data Presentation: Graphdiyne Synthesis
| Monomer | Catalyst/Substrate | Reaction Type | Product | Yield (%) |
| Hexaethynylbenzene (HEB) | Copper foil | Glaser-Hay Coupling | Graphdiyne Film | >90 (with CuSO₄ catalyst)[3] |
Experimental Protocol: Synthesis of Graphdiyne Nanowalls on Copper Substrate[4][5]
-
Substrate Preparation: Place a copper plate in a reaction vessel.
-
Reaction Mixture: Prepare a solution of pyridine (B92270) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone. Immerse the copper plate in this solution.
-
Monomer Addition: Slowly add a solution of hexaethynylbenzene (HEB) in a mixture of acetone and pyridine to the reaction vessel.
-
Reaction Conditions: Maintain the reaction at room temperature in the dark. The copper plate acts as both a catalyst and a substrate. Copper ions are generated in situ, which catalyze the Glaser-Hay coupling of HEB.
-
Growth of Nanowalls: Graphdiyne nanowalls will grow vertically on the surface of the copper substrate.
-
Isolation and Cleaning: After the reaction, remove the copper plate and wash it thoroughly to remove any residual reactants and oligomers.
Application in Dendrimer and Macrocycle Synthesis (Conceptual)
While direct and widespread applications of this compound in the synthesis of dendrimers and macrocycles are not extensively documented, the diacetylene functionality is a key component in related structures.
-
Dendrimers: Diacetylene units have been incorporated as bridging elements in the core of dendrimers. For example, poly(benzyl ether) dendrimers with two benzene-1,3,5-tricarboxamide (B1221032) units bridged by a diacetylene have been synthesized. These structures can undergo topochemical polymerization upon self-assembly, leading to conjugated polymeric materials within a dendritic framework.
-
Macrocycles: The related 2,4-hexadiene (B1165886) unit has been incorporated into amino acids for the synthesis of macrocyclic peptides via Diels-Alder reactions. This suggests the potential for using this compound derivatives in macrocyclization reactions, for example, through Glaser-Hay or Eglinton coupling of bis-terminal alkynes.
Further research is needed to fully explore the potential of this compound as a versatile building block for the rational design and synthesis of complex dendritic and macrocyclic architectures.
References
- 1. Kinetics and Mechanism of Liquid-State Polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. scribd.com [scribd.com]
Application Notes and Protocols: Functionalization of 2,4-Hexadiyne for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Hexadiyne is a versatile chemical scaffold characterized by a conjugated diyne system. Its rigid, linear structure and the reactivity of its alkyne functionalities make it a valuable building block in materials science and a promising component in medicinal chemistry and drug development. Functionalization of the terminal methyl groups, typically after conversion to hydroxyl moieties to form This compound-1,6-diol (B1360023), opens up a vast chemical space for creating novel molecules with specific applications.
These application notes provide detailed protocols for the synthesis and functionalization of this compound and explore its applications, particularly as a rigid, bifunctional linker in bioconjugation for targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).
Key Applications
-
Rigid Linker in Bioconjugation: The primary application in drug development is the use of functionalized this compound derivatives as rigid linkers. In ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload, influencing the stability, pharmacokinetics, and efficacy of the conjugate.[1][2][3] The rigidity of the diyne linker can prevent unwanted interactions between the antibody and the payload and ensure a well-defined distance between them.[4]
-
"Clickable" Scaffold: By introducing terminal azide (B81097) or alkyne groups, this compound derivatives become ideal platforms for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry.[5][6][7] This allows for the efficient and specific conjugation of the diyne linker to antibodies, drug molecules, imaging agents, or other biomolecules.[8]
-
Monomers for Polydiacetylene-Based Biosensors: Polymerized derivatives of this compound can form polydiacetylenes (PDAs). These conjugated polymers exhibit unique chromic properties, changing color in response to external stimuli. This has been exploited in the development of sensitive colorimetric biosensors for detecting viruses, bacteria, and other biomolecules.
Data Presentation
Table 1: Synthesis Yields of this compound Derivatives
| Compound Name | Starting Material | Reaction Type | Yield (%) | Reference |
| This compound-1,6-bis(phenylacetate) | This compound-1,6-diol | Esterification | 60 | [9] |
| This compound-1,6-bis(salicylate) | This compound-1,6-diol | Esterification | 80 | [9] |
| Poly(2,4-hexadiyn-1,6-dioyl piperazine) | This compound-1,6-dioyl chloride | Interfacial Polycondensation | 70 | [9] |
| Poly(this compound-1,6-dioyl hexamethylene diamine) | This compound-1,6-dioyl chloride | Interfacial Polycondensation | 70 | [9] |
Table 2: Spectroscopic Data for this compound and its Precursor
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |
| This compound | C₆H₆ | 78.11 | IR Spectrum: Available in NIST WebBook.[10][11] ¹³C NMR: Data available in spectral databases.[12] | [12][13] |
| Propargyl Alcohol | C₃H₄O | 56.06 | ¹H NMR, ¹³C NMR, IR: Widely available in spectral databases. |
Experimental Protocols
Protocol 1: Synthesis of this compound-1,6-diol via Glaser Coupling
This protocol describes the synthesis of the key intermediate, this compound-1,6-diol, from propargyl alcohol using a Glaser-Hay type oxidative coupling reaction.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
Ammonium chloride (NH₄Cl) or a suitable amine base (e.g., TMEDA for Hay coupling)
-
Oxygen (O₂) or air
-
Methanol or another suitable solvent
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve propargyl alcohol in methanol.
-
Add a catalytic amount of CuCl and NH₄Cl.
-
Bubble a slow stream of oxygen or air through the solution while stirring vigorously at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, for example, by recrystallization from a suitable solvent system (e.g., water/acetone), to yield this compound-1,6-diol as a crystalline solid.
Protocol 2: Functionalization of this compound-1,6-diol to a "Clickable" Linker
This protocol details the conversion of this compound-1,6-diol into a bifunctional linker bearing terminal azide groups, ready for CuAAC click chemistry.
Part A: Synthesis of 1,6-bis(p-toluenesulfonyl)-2,4-hexadiyne (Di-tosylate Derivative)
Materials:
-
This compound-1,6-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve this compound-1,6-diol in anhydrous DCM and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of TsCl in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the di-tosylate derivative.
Part B: Synthesis of 1,6-Diazido-2,4-hexadiyne
Materials:
-
1,6-bis(p-toluenesulfonyl)-2,4-hexadiyne
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
Procedure:
-
Dissolve the di-tosylate derivative in DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
The resulting 1,6-diazido-2,4-hexadiyne is a "clickable" linker. Caution: Organic azides can be explosive; handle with appropriate safety precautions.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the "clicking" of an azide-functionalized this compound linker to a molecule containing a terminal alkyne (e.g., a modified drug or biomolecule).
Materials:
-
1,6-Diazido-2,4-hexadiyne
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
A suitable solvent system (e.g., t-butanol/water, DMF, DMSO)
Procedure:
-
Dissolve the azide-functionalized diyne linker and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography, depending on its properties.
Mandatory Visualizations
Caption: Synthetic pathway for a clickable this compound linker.
Caption: Mechanism of action for an ADC with a this compound linker.
Caption: Comparison of rigid vs. flexible linkers in drug conjugates.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abzena.com [abzena.com]
- 3. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. bioclone.net [bioclone.net]
- 7. researchgate.net [researchgate.net]
- 8. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C6H6 | CID 137727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
Application Notes and Protocols for the Quantification of 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,4-Hexadiyne. The methods described herein are essential for quality control, stability studies, and various research applications where accurate and precise quantification of this compound is required.
Introduction
This compound is a conjugated diyne with applications in organic synthesis and materials science. Accurate quantification is crucial for monitoring reaction kinetics, determining product purity, and for quality control of starting materials. This document outlines two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). A supplementary UV-Vis spectrophotometric method is also described.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods for the quantification of this compound. These values are based on established principles of analytical method validation for similar compounds and provide a benchmark for method development and performance.[1][2][3][4]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL | 0.5 - 5 µg/mL |
| Linearity Range | 0.5 - 500 µg/mL | 0.2 - 500 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[5] | ≥ 0.995[6] | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ≤ 2.0%[4] | ≤ 2.0%[4] | ≤ 3.0% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds like this compound.[7]
A. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the chosen solvent to achieve a theoretical concentration within the linearity range of the method.
-
If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
-
B. Instrumental Method
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |
| Detector Temperature | 280 °C |
| Data Acquisition | Peak area of the this compound signal |
C. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile and sensitive technique suitable for the quantification of compounds with a UV chromophore, such as the conjugated system in this compound.[8]
A. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the linearity range.
-
Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter.
-
B. Instrumental Method
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (based on the expected λmax for conjugated diynes)[9] |
| Data Acquisition | Peak area of the this compound signal |
C. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
This method is a simpler and faster alternative for the direct quantification of this compound in clean sample matrices, provided there are no interfering substances that absorb at the same wavelength.
A. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a UV-transparent solvent (e.g., hexane or ethanol).
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the sample in the chosen solvent to fall within the calibration range.
-
Use the pure solvent as a blank.
-
B. Instrumental Method
| Parameter | Condition |
| Instrument | UV-Vis Spectrophotometer (double-beam recommended)[10] |
| Wavelength Scan | Scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 225-240 nm.[9] |
| Measurement Wavelength | Set the instrument to the determined λmax. |
| Cuvette | 1 cm path length quartz cuvette. |
| Procedure | 1. Zero the instrument with the blank.2. Measure the absorbance of each calibration standard.3. Measure the absorbance of the sample solution. |
C. Data Analysis
-
Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Perform a linear regression to get the line equation and r².
-
Calculate the concentration of this compound in the sample using its absorbance and the calibration curve.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 5. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chemicke-listy.cz [chemicke-listy.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How might this compound be distinguished from 2,5-hexadiyne by ultraviole.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Study of 2,4-Hexadiyne Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for studying the reactions of 2,4-hexadiyne and its derivatives. This document is intended to guide researchers in the synthesis, modification, and characterization of this versatile chemical entity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from a precursor like This compound-1,6-diol (B1360023). This diol can be synthesized and subsequently modified to create a variety of compounds with different functionalities.
Synthesis of this compound-1,6-diol Derivatives
A common synthetic route involves the condensation of this compound-1,6-diol with various acid chlorides.
Experimental Protocol: Synthesis of this compound-1,6-bis(phenylacetate) (3a)
-
To a solution of this compound-1,6-diol (1.1 g, 0.01 mol) in dry benzene (B151609) (10 ml), add phenylacetyl chloride (3.0 g, 0.02 mol) with stirring.
-
Reflux the mixture for 4 hours.
-
Quench the reaction by pouring the mixture into water (80 ml).
-
Extract the organic layer with benzene (2 x 20 ml).
-
Wash the combined organic fractions with 5% sodium carbonate solution (5 ml) and then with water (5 ml).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Chromatograph the residue on silica (B1680970) gel, eluting with an 80/20 mixture of 40-60 petroleum ether/ether.
-
Initiate crystallization by adding a small amount of 40-60 petroleum ether and store in a cold box for 12 hours to obtain white crystals.[1]
Experimental Protocol: Synthesis of this compound-1,6-disalicylate (3b)
-
Dissolve this compound-1,6-diol (3.3 g, 0.03 mol) in dry benzene (50 ml).
-
Add salicoyl chloride (9.0 g, 0.06 mol) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to stand for 12 hours.
-
Evaporate the solvent.
-
Crystallize the final product from a water/acetone mixture to yield yellow crystals.[1]
Experimental Protocol: Synthesis of this compound-1,6-diacetate (3c)
-
Condense acetyl chloride (1.6 g, 0.02 mol) with this compound-1,6-diol (1.1 g, 0.01 mol).
-
The resulting product is an oil at ambient temperature.[1]
Synthesis of this compound-1,6-dioyl Chloride
Experimental Protocol:
-
Mix 2,4-hexadiyn-1,6-dioic acid (1 g, 0.001 mol) with phosphorous pentachloride (2 g, 0.002 mol) in a flask fitted with a reflux condenser and a calcium chloride tube.
-
Shake the reaction mixture intermittently. The reaction starts immediately with the evolution of hydrogen chloride.[1]
Data Summary for Synthesis of this compound Derivatives
| Compound | Starting Materials | Solvent | Reaction Conditions | Yield | Melting Point (°C) |
| This compound-1,6-bis(phenylacetate) (3a) | This compound-1,6-diol, Phenylacetyl chloride | Benzene | Reflux, 4h | 60% | 52 |
| This compound-1,6-disalicylate (3b) | This compound-1,6-diol, Salicoyl chloride | Benzene | Reflux, 3h | 80% | 78-80 |
| This compound-1,6-diacetate (3c) | This compound-1,6-diol, Acetyl chloride | - | - | 70% (distilled) | Oil at RT |
Polymerization of this compound Derivatives
Derivatives of this compound can undergo polymerization through various methods, including thermal and radiation-induced polymerization.
Liquid-State Polymerization
Experimental Protocol: Thermally Initiated Liquid-State Polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate)
-
Synthesize the monomer, this compound-1,6-diyl bis-(p-toluenesulfonate).
-
The polymerization is studied using differential scanning calorimetry (DSC) and in situ electron paramagnetic resonance (EPR) spectroscopy.
-
For DSC analysis, subject the monomer to nonisothermal liquid-state polymerization at various heating rates.
Solid-State Polymerization
Experimental Protocol: γ-Ray Induced Solid-State Polymerization of 2,4-hexadiyn-1,6-dioic acid
-
Expose the crystalline monomer to γ-radiation (50 M rad).
-
The monomer polymerizes, turning red.
-
Extract the unreacted monomer with acetone.[1]
Polycondensation
Experimental Protocol: Polycondensation of this compound-1,6-dioyl chloride with Hexamethylene Diamine
-
In a 250 ml conical flask equipped with a mechanical stirrer, dissolve hexamethylene diamine (1.16 g, 0.01 mol) and sodium hydroxide (B78521) (0.8 g) in water (100 ml).
-
Add a solution of this compound-1,6-dioyl chloride (2.06 g, 0.01 mol) in dichloroethylene (60 ml).
-
Stir the mixture for 30 minutes.
-
Collect the polymer on a fritted glass filter.
-
Wash the polymer with water and dry at room temperature for 72 hours to obtain a dark polymer.[1]
Data Summary for Polymerization
| Monomer | Polymerization Method | Conditions | Conversion/Yield | Polymer Characteristics |
| This compound-1,6-diyl bis-(p-toluenesulfonate) | Liquid-State Thermal | DSC analysis | - | Formation of p-toluenesulfonic acid and a polymeric product |
| 2,4-hexadiyn-1,6-dioic acid | Solid-State γ-irradiation | 50 M rad | 60% | Red solid, insoluble in common organic solvents |
| This compound-1,6-dioyl chloride and hexamethylene diamine | Polycondensation | Stirring, 30 min | 70% | Dark, hard solid, insoluble in organic solvents, m.p >250 °C |
Spectroscopic Characterization
The characterization of this compound derivatives is crucial for confirming their structure and purity.
NMR and IR Spectroscopy Data for this compound-1,6-diyl bis-(p-toluenesulfonate)
| Technique | Data |
| ¹H NMR (CDCl₃, δ, ppm) | 2.45 (6H, s, CH₃), 4.73 (4H, s, CH₂), 7.35–7.80 (8H, m, Ar-H) |
| ¹³C NMR (CDCl₃, δ, ppm) | 21.73, 57.46, 71.98, 72.18, 128.16, 130.01, 132.59, 145.60 |
| IR (cm⁻¹) | 1361, 1368 (S=O), 1172 (C–O) |
Experimental Workflows (Graphviz)
The following diagrams illustrate the experimental workflows for the synthesis and polymerization of this compound derivatives.
Caption: Synthesis workflow for this compound derivatives.
Caption: General workflow for the polymerization of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: 2,4-Hexadiyne Synthesis
Welcome to the technical support center for the synthesis of 2,4-hexadiyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important diyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the oxidative homocoupling of a terminal alkyne, specifically 1-butyne (B89482). The key named reactions for this transformation are the Glaser, Hay, and Eglinton couplings.[1] These methods utilize a copper catalyst to facilitate the formation of the carbon-carbon bond between two alkyne units.
Q2: My reaction mixture is turning dark and viscous, and I'm getting a low yield of this compound. What is the likely cause?
A2: The formation of a dark, often polymeric or tar-like substance is the most frequently reported issue in this compound synthesis. This is primarily due to uncontrolled polymerization of the starting material and the product.[2] Oxidative coupling reactions can continue beyond the desired dimerization, leading to the formation of higher-order oligomers and polymers. This is especially prevalent in the presence of excess oxygen and at elevated temperatures.
Q3: Besides polymerization, what other side products should I be aware of?
A3: While polymerization is the main concern, other impurities can also arise during the synthesis of this compound. These can include:
-
Unreacted 1-butyne: Incomplete conversion will leave residual starting material in your product mixture.
-
Solvent-related byproducts: If the solvent is not fully inert, it may react under the catalytic conditions.
-
Byproducts from impurities in the starting material: Any other terminal alkynes present as impurities in the 1-butyne will also undergo homocoupling, leading to different diyne products.[1]
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification of this compound typically involves removing the copper catalyst and any polymeric byproducts. A common workup procedure involves quenching the reaction with an aqueous solution of an ammonium (B1175870) salt, followed by extraction with an organic solvent.[1] The crude product can then be purified by distillation or column chromatography on silica (B1680970) gel.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low to no product formation | Inactive Catalyst: The copper catalyst may have been oxidized to Cu(II) before the reaction or is otherwise deactivated. | Catalyst Handling: Ensure you are using a high-purity source of Cu(I) salt. If using a Cu(I) salt that has been stored for a long time, consider purifying it or using a freshly opened bottle. Reaction Setup: Assemble the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent premature oxidation of the catalyst. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitoring: Follow the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Temperature Control: While high temperatures can promote side reactions, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. Optimization may be required. | |
| Excessive Polymerization / Tar Formation | Presence of Oxygen: Oxygen is a key component in the catalytic cycle of Glaser and Hay couplings, but an excess can lead to uncontrolled polymerization.[3] | Inert Atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction. Controlled Airflow (for Hay Coupling): If using the Hay coupling method which requires oxygen, the flow rate of air or oxygen should be carefully controlled to avoid an excess. |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization. | Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running trial reactions at different temperatures to find the optimal balance between reaction speed and side product formation. | |
| High Concentration of Reactants: Higher concentrations can favor intermolecular polymerization. | Dilution: Performing the reaction at a lower concentration may help to reduce the rate of polymerization. | |
| Formation of Multiple Products | Impure Starting Material: The 1-butyne starting material may contain other terminal alkynes. | Starting Material Purity: Use high-purity 1-butyne. If the purity is questionable, consider purifying it by distillation before use. |
| Side Reactions with Solvent: The solvent may not be completely inert under the reaction conditions. | Solvent Choice: Use a dry, degassed, and inert solvent. Pyridine (B92270) is commonly used in Eglinton couplings, while acetone (B3395972) or other polar aprotic solvents can be used for Glaser and Hay couplings.[4] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound via Hay and Eglinton couplings. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Hay Coupling for this compound Synthesis
This protocol is a common method for the oxidative coupling of terminal alkynes.
Materials:
-
1-Butyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (dry and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuCl (5-10 mol%) and TMEDA (1-2 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add dry, degassed acetone via a syringe or cannula.
-
Stir the mixture until the catalyst has dissolved.
-
Slowly add 1-butyne (1 equivalent) to the reaction mixture.
-
Introduce a slow stream of air or oxygen into the reaction vessel.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Eglinton Coupling for this compound Synthesis
This method uses a stoichiometric amount of a copper(II) salt and is performed in pyridine.[4][5]
Materials:
-
1-Butyne
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine (dry)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 1-butyne (1 equivalent) in dry pyridine in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve a stoichiometric amount of Cu(OAc)₂ in pyridine.
-
Slowly add the Cu(OAc)₂ solution to the 1-butyne solution with vigorous stirring.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Work up the residue by adding water and extracting with an organic solvent.
-
Wash the organic layer with dilute acid (to remove residual pyridine) and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by distillation or column chromatography.
Visualizations
Reaction Signaling Pathway
Caption: Main reaction pathway for this compound synthesis and the competing polymerization side reaction.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: 2,4-Hexadiyne Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 2,4-hexadiyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing symmetrical diynes like this compound is the oxidative homocoupling of a terminal alkyne. The Glaser coupling, and its more modern variant, the Hay coupling, are typically employed for this transformation.[1][2][3] The precursor for this reaction is 1-propyne.
Q2: What are the potential impurities and side products I might encounter during the synthesis of this compound via Glaser or Hay coupling?
Several impurities can form during the synthesis, which can be broadly categorized as:
-
Unreacted Starting Material: Residual 1-propyne.
-
Homocoupling Byproducts: If the 1-propyne starting material contains other terminal alkynes as impurities, they can also undergo homocoupling to form different symmetrical diynes.
-
Side-Reaction Products: Enynes are common byproducts in Glaser coupling reactions.[1]
-
Solvent and Reagent Residues: Residual solvents (e.g., acetone (B3395972), pyridine) and catalyst residues (e.g., copper salts) may be present.[1]
Q3: How can I characterize the purity of my this compound sample and identify any impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like this compound and its potential impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can detect and quantify proton-containing species.
-
¹³C NMR provides structural information about the carbon backbone of the product and any carbon-containing impurities.[1]
-
Q4: What are the key safety precautions for handling this compound?
This compound is a flammable solid and should be handled with care.[4][5] Key safety precautions include:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Quality Starting Material | Verify the purity of the 1-propyne starting material. Impurities can interfere with the coupling reaction. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. Given the volatility of 1-propyne, a closed system or low-temperature conditions may be necessary to prevent its loss. |
| Catalyst Inactivity | Ensure the copper catalyst is active. Use freshly prepared catalyst solutions. The choice of ligand (e.g., TMEDA) can also significantly impact the reaction rate and yield.[6] |
| Insufficient Oxidant | The Glaser-Hay coupling requires an oxidant (typically oxygen from the air). Ensure adequate aeration of the reaction mixture.[3] |
Issue 2: Presence of Significant Side Products (e.g., Enynes)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Enyne Formation | Modify the solvent, base, or temperature to minimize this side reaction.[1] |
| Suboptimal Catalyst System | Experiment with different copper salts and ligands to find a system that favors the desired diyne product. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Product and Impurities | If impurities have boiling points close to that of this compound, simple distillation may be ineffective. Use fractional distillation for better separation.[7][8] |
| Co-elution in Chromatography | If using column chromatography and impurities co-elute with the product, try a different stationary phase or solvent system. |
| Product Volatility | This compound is volatile. Ensure efficient condensation during distillation to minimize product loss. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hay Coupling
This protocol is a general guideline and may require optimization.
-
Catalyst Preparation: In a suitable reaction flask equipped with a magnetic stirrer and a gas inlet, dissolve copper(I) chloride (5-10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1-2 equivalents) in a solvent such as acetone or pyridine (B92270) under an oxygen or air atmosphere.
-
Reaction: Cool the catalyst solution in an appropriate bath. Introduce a known amount of 1-propyne (1 equivalent) into the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours. Monitor the reaction progress by GC-MS.[1]
-
Work-up: Upon completion, quench the reaction with an aqueous solution of an ammonium (B1175870) salt. Extract the product with an organic solvent (e.g., diethyl ether or pentane).
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Place the crude this compound in the distilling flask with a few boiling chips or a magnetic stir bar.
-
Distillation: Slowly heat the distilling flask. The more volatile components (e.g., residual 1-propyne) will distill first.
-
Fraction Collection: Collect the fractions that distill at the boiling point of this compound (approximately 127-129 °C).[5]
-
Purity Analysis: Analyze the collected fractions by GC-MS to confirm their purity.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-Propyne | C₃H₄ | 40.06 | -23.2 | -102.7 |
| This compound | C₆H₆ | 78.11 | 127 - 129[5] | 66 - 68[5] |
Table 2: Typical GC-MS and NMR Data for this compound
| Analytical Technique | Expected Results |
| GC-MS | A major peak corresponding to the retention time of this compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 78. |
| ¹H NMR | A single peak (singlet) for the six equivalent methyl protons. |
| ¹³C NMR | Two distinct signals: one for the methyl carbons and one for the sp-hybridized carbons of the diyne. |
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Guide for Low Product Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. chembam.com [chembam.com]
Technical Support Center: Troubleshooting Low Yield in Glaser Coupling of Terminal Alkynes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the Glaser coupling of terminal alkynes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling reaction and its common variants?
The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by copper(I) salts in the presence of a base and an oxidant.[1] Key variants include:
-
Hay Coupling: This modification uses a soluble catalytic system, often a complex of a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can accelerate the reaction rate.[1][2]
-
Eglinton Coupling: This variant employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine. An external oxidant like air is not required as Cu(II) acts as the oxidant.[3]
Q2: My Glaser coupling reaction has a low yield. What are the most common initial checks I should perform?
When troubleshooting a low-yield Glaser coupling reaction, begin by assessing the following critical parameters:
-
Exclusion of Oxygen (for Hay/Glaser variants): The presence of an oxidant, typically atmospheric oxygen, is crucial for the catalytic cycle to regenerate the active copper species.[4] Ensure that your reaction is not being run under strictly anaerobic conditions unless you are performing an Eglinton-type coupling.
-
Catalyst and Ligand Integrity: Verify the quality and age of your copper catalyst and any ligands. Copper(I) salts can oxidize over time.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are of appropriate purity and are free from contaminants that could poison the catalyst.
-
Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield. Ensure the temperature is appropriate for your specific substrate and catalytic system.
Q3: Can the choice of copper salt impact my reaction yield?
Yes, the choice and handling of the copper salt are critical. While both copper(I) chloride (CuCl) and copper(I) iodide (CuI) are commonly used, their effectiveness can be substrate-dependent. It is crucial to use a fresh, high-purity copper salt.
Q4: How does the base affect the Glaser coupling reaction?
The base plays a crucial role in the deprotonation of the terminal alkyne to form the copper acetylide intermediate. The choice and concentration of the base can significantly influence the reaction outcome. Common bases include amines such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and TMEDA. The optimal base is often dependent on the specific alkyne substrate and solvent system.[5]
Q5: Are there any visual cues that can help me monitor the progress of my reaction?
In some cases, a color change can indicate reaction progress. For instance, a reaction mixture starting with a green color might turn blue upon completion, indicating a change in the copper species' oxidation state.[6] However, this is not a universal indicator, and reaction progress should always be monitored by analytical techniques such as Thin Layer Chromatography (TLC).[5]
Troubleshooting Guide for Low Yields
This section provides a systematic approach to identifying and resolving common issues leading to low yields in Glaser coupling reactions.
Problem 1: Little to No Product Formation
If you observe minimal or no formation of your desired diyne product, consider the following potential causes and solutions.
Potential Causes and Solutions for No Product Formation
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh bottle of the copper(I) salt. Consider pre-treating the catalyst to remove any oxidized species. |
| Insufficient Oxidant | For Hay/Glaser couplings, ensure adequate exposure to air or oxygen. This can be achieved by bubbling air through the reaction mixture or by carrying out the reaction in an open flask.[7] |
| Inappropriate Base | The pKa of the base should be suitable for deprotonating the terminal alkyne. Consider screening different amine bases (e.g., TEA, DIPEA, TMEDA, piperidine). |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. |
| Poor Solvent Choice | The solvent should solubilize all reaction components. Common solvents include acetone, methanol, and DMF.[8] For Hay coupling, the copper-TMEDA complex is soluble in a wider range of solvents.[2] |
Problem 2: Presence of Starting Material and Byproducts
If your reaction yields a mixture of unreacted starting material and various byproducts, the following troubleshooting steps may be helpful.
Optimizing Reaction Conditions to Improve Yield and Selectivity
| Parameter | Recommendation | Impact on Yield |
| Catalyst Loading | While catalytic amounts are used, optimizing the loading (typically 1-10 mol%) can be beneficial. In some aqueous systems, surprisingly, increasing the copper(I) concentration has been shown to decrease the reaction rate. | Can significantly improve conversion. |
| Ligand Selection | For Hay-type couplings, the choice of ligand is crucial. TMEDA is common, but other bidentate nitrogen ligands can be screened. The ligand can affect both the rate and selectivity. | Ligand choice can dramatically improve yield and minimize side reactions. |
| Base Concentration | The amount of base can be critical. An excess can sometimes lead to side reactions, while too little will result in incomplete conversion. | Fine-tuning the base concentration can lead to a cleaner reaction profile and higher yield. |
| Reaction Time | Monitor the reaction over time using TLC to determine the optimal reaction duration. Prolonged reaction times can sometimes lead to product degradation. | Ensures the reaction goes to completion without significant byproduct formation. |
| pH (for aqueous systems) | In bioconjugation studies, pH has been shown to be a critical parameter, with optimal pH varying depending on the ligand used. | Optimizing pH can lead to yields of up to 95% in certain systems. |
Experimental Protocols
General Protocol for Glaser-Hay Coupling of a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Terminal alkyne
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Solvent (e.g., Acetone, Methanol, or DMF)
-
Inert gas (Nitrogen or Argon) for initial setup (optional, as oxygen is required for the reaction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne.
-
Dissolve the alkyne in the chosen solvent.
-
In a separate vial, prepare the catalyst complex by mixing the copper(I) salt and TMEDA in a small amount of the solvent.
-
Add the catalyst solution to the flask containing the alkyne.
-
Allow the reaction to stir at the desired temperature, open to the air or with a gentle stream of air bubbling through the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., with a dilute acid solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Purification of Diyne Products
The purification of the 1,3-diyne product is typically achieved through standard laboratory techniques:
-
Column Chromatography: Silica gel is commonly used as the stationary phase. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting low yields in Glaser coupling reactions.
Caption: A logical workflow for troubleshooting low yields in Glaser coupling.
Caption: Key parameter optimization pathways for improving Glaser coupling yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Hexadiyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-hexadiyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound preparation?
A1: Crude this compound, typically synthesized via the Glaser-Hay coupling of propyne (B1212725), may contain several impurities. These include:
-
Unreacted Starting Materials: Residual propyne.
-
Homocoupling Byproducts: Formation of other symmetrical diynes if the propyne starting material contains other terminal alkynes.
-
Side-Reaction Products: Enynes are common byproducts in Glaser coupling reactions.[1]
-
Isomers: 2,4-Hexadiene isomers may be present.
-
Solvent and Reagent Residues: Residual solvents from the reaction (e.g., pyridine, methanol) and catalyst residues (e.g., copper salts).[1]
Q2: Which analytical techniques are recommended for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The most common purification techniques for this compound are:
-
Fractional Distillation: Effective for separating volatile impurities with different boiling points.
-
Recrystallization: Suitable for purifying solid this compound from less soluble or more soluble impurities.
-
Column Chromatography: A high-resolution technique for separating impurities with similar polarities.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. A slow, steady distillation is crucial for separating components with close boiling points. | |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient. | |
| Low Recovery of Purified this compound | Significant hold-up in the distillation column. | Allow the column to cool completely after distillation to recover any condensed liquid. |
| Leaks in the distillation apparatus. | Ensure all ground glass joints are properly sealed. Use high-vacuum grease if performing a vacuum distillation. | |
| Product Decomposition | This compound is thermally labile at its atmospheric boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product Does Not Crystallize | The solvent is too nonpolar or too polar, resulting in very high or very low solubility. | Select a solvent or solvent mixture where this compound is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points for nonpolar compounds are hexane (B92381), heptane (B126788), or mixtures like hexane/ethyl acetate (B1210297). |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of this compound and induce crystallization. | |
| Supersaturation has not been overcome. | Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal of pure this compound if available. | |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Yield of Crystals | The chosen solvent is too good at dissolving the product even at low temperatures. | Choose a solvent in which the product has lower solubility at cold temperatures. |
| Incomplete transfer of crystals during filtration. | Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter. | |
| Crystals are Impure | The cooling process was too fast, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to promote the formation of pure crystals. |
| The impure crystals were not washed properly after filtration. | Wash the filtered crystals with a small amount of fresh, cold solvent to remove any adhering mother liquor containing impurities. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Bands | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. For nonpolar compounds like this compound, a nonpolar solvent like hexane or heptane with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. |
| Column was packed improperly, leading to channeling. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. | |
| Column was overloaded with the sample. | Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity of the solvent system. If it elutes too slowly, increase the polarity. |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For example, a small amount of triethylamine (B128534) can be added to neutralize acidic sites on the silica gel. |
| The sample was not applied in a concentrated band. | Dissolve the sample in a minimal amount of the eluent and apply it to the top of the column in a narrow band. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₆ | 78.11 | 129.5 |
| Propyne | C₃H₄ | 40.07 | -23.2[2][3] |
| (2E,4E)-2,4-Hexadiene | C₆H₁₀ | 82.14 | 79 |
| (2Z,4Z)-2,4-Hexadiene | C₆H₁₀ | 82.14 | 83 |
| Pyridine (Solvent) | C₅H₅N | 79.10 | 115 |
| Methanol (Solvent) | CH₄O | 32.04 | 64.7 |
Table 2: Representative Purity and Yield for Purification Methods
| Purification Technique | Typical Initial Purity (%) | Achievable Final Purity (%) | Typical Yield (%) |
| Fractional Distillation | 80 - 90 | >98[2] | 85 - 95[2] |
| Recrystallization | 70 - 95 | >99[2] | 60 - 80 |
| Column Chromatography | 70 - 95 | >99[2] | 70 - 90[2] |
Note: The data in Table 2 is representative for the purification of alkynyl compounds and may vary depending on the specific experimental conditions and the nature and amount of impurities present in the crude this compound.[2]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvents or propyne) that distill over at a lower temperature.
-
Product Collection: As the temperature approaches the boiling point of this compound (or the boiling point at the reduced pressure), change the receiving flask to collect the purified product. Collect the fraction that distills over at a constant temperature.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, methanol, ethanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot chosen solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of pure this compound should form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the purity of the recrystallized product by melting point analysis and spectroscopic methods.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen nonpolar eluent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity if necessary (e.g., by adding small percentages of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Preventing undesired polymerization of 2,4-Hexadiyne during storage
Welcome to the Technical Support Center for 2,4-Hexadiyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing undesired polymerization of this compound during storage and to troubleshoot related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a conjugated diacetylene, a highly reactive organic compound. Its conjugated triple bonds make it susceptible to spontaneous polymerization, especially when exposed to heat, light, or certain catalysts. This undesired polymerization can lead to the loss of the monomer, contamination of experiments, and in some cases, a hazardous runaway reaction.
Q2: What are the primary causes of undesired polymerization of this compound during storage?
A2: The primary triggers for the polymerization of this compound are:
-
Heat: Elevated temperatures provide the activation energy for polymerization to initiate.
-
Light: UV radiation can generate free radicals that initiate the polymerization chain reaction.
-
Contaminants: Impurities, such as metal ions or peroxides, can act as catalysts for polymerization.
-
Oxygen: While some inhibitors require oxygen to function, in other cases, oxygen can contribute to the formation of radical species that initiate polymerization.
Q3: What are polymerization inhibitors and how do they work for this compound?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They function by scavenging free radicals, which are the primary initiators of the polymerization chain reaction.[1] By reacting with these free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain. Common inhibitors for reactive monomers include phenolic compounds like Butylated Hydroxytoluene (BHT) and Hydroquinone.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions. Please note that while specific stability data for this compound is limited, the following recommendations are based on best practices for diynes and other reactive monomers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 to 8 °C | To minimize thermally induced polymerization.[2] |
| Light | Store in an amber or opaque container in a dark location. | To prevent light-induced polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and the formation of radical-initiating species. |
| Inhibitor | Add a suitable inhibitor such as BHT or Hydroquinone. | To scavenge free radicals and prevent the initiation of polymerization. |
| Container | Use a clean, dry, and tightly sealed container made of an inert material. | To prevent contamination and exposure to air and moisture. |
Q5: Can I use this compound that has started to show signs of polymerization?
A5: It is strongly advised not to use this compound that shows any signs of polymerization, such as discoloration, increased viscosity, or the presence of solid precipitates. The presence of oligomers and polymers can interfere with your experiments and the extent of polymerization may be difficult to determine. Furthermore, the polymerization process is exothermic and could potentially accelerate.
Troubleshooting Guide
This guide is designed to help you troubleshoot issues related to the undesired polymerization of this compound.
Symptom 1: this compound has polymerized in a previously unopened container.
| Possible Cause | Suggested Solution |
| Improper storage temperature (too high). | Verify the storage temperature is consistently within the recommended 2-8 °C range. Use a calibrated thermometer to monitor the storage unit. |
| Exposure to light during storage or shipping. | Ensure the product is stored in a light-proof secondary container and in a dark room or cabinet. |
| Depletion of the inhibitor over time. | If the product is near or past its recommended shelf life, the inhibitor may be depleted. It is best to use fresh stock. |
Symptom 2: this compound polymerizes shortly after opening the container.
| Possible Cause | Suggested Solution |
| Introduction of air and moisture upon opening. | After dispensing the required amount, flush the headspace of the container with an inert gas (argon or nitrogen) before resealing tightly. |
| Contamination from sampling tools. | Use only clean, dry, and inert sampling tools (e.g., stainless steel or glass). Avoid using plastic spatulas that may leach plasticizers. |
| Repeated temperature cycling from removing the container from cold storage. | Allow the container to warm to room temperature before opening to prevent condensation of moisture inside. |
Symptom 3: Inconsistent results in experiments using this compound.
| Possible Cause | Suggested Solution |
| Partial polymerization of the this compound stock. | The presence of oligomers can affect reaction kinetics and stoichiometry. Consider purifying the this compound by a suitable method such as sublimation or recrystallization if you suspect partial polymerization. |
| Interference from the polymerization inhibitor. | For reactions that are sensitive to phenolic inhibitors, you may need to remove the inhibitor prior to use. This can be done by passing the this compound through a column of activated alumina (B75360) or a dedicated inhibitor removal resin. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to evaluate the stability of this compound under accelerated conditions to predict its shelf life under recommended storage conditions.
Materials:
-
This compound samples (with and without inhibitor)
-
Several small, sealable amber glass vials
-
Oven or heating block capable of maintaining a constant temperature (e.g., 40 °C)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound into each of the amber glass vials.
-
If testing the effect of an inhibitor, prepare a stock solution of the inhibitor (e.g., 1000 ppm BHT in a suitable solvent) and add the appropriate volume to the vials to achieve the desired final concentration. A control sample with no inhibitor should also be prepared.
-
Seal the vials tightly under an inert atmosphere.
-
-
Accelerated Aging:
-
Place the vials in an oven set to a constant elevated temperature (e.g., 40 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials (one for each condition) from the oven.
-
-
Analysis:
-
Allow the vials to cool to room temperature.
-
Prepare the samples for analysis by dissolving a known quantity in a suitable solvent.
-
Analyze the samples by GC-MS or HPLC to quantify the remaining this compound monomer and to identify and quantify any oligomers or polymers that have formed.
-
-
Data Analysis:
-
Plot the concentration of the this compound monomer as a function of time for each condition.
-
Determine the degradation rate constant at the elevated temperature.
-
The Arrhenius equation can be used to extrapolate the shelf life at the recommended storage temperature (2-8 °C).
-
Visualizations
Caption: Pathway of undesired free-radical polymerization of this compound.
Caption: Troubleshooting workflow for undesired polymerization of this compound.
References
Technical Support Center: Catalyst Deactivation in 2,4-Hexadiyne Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of 2,4-hexadiyne. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues to help maintain catalyst activity and ensure successful reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of catalyst deactivation in this compound synthesis?
Catalyst deactivation in this compound synthesis, typically employing copper or palladium-based catalysts in coupling reactions like Glaser or Hay coupling, can be attributed to three primary mechanisms:
-
Poisoning: Impurities in the reactants, solvents, or reaction atmosphere can strongly adsorb to the catalyst's active sites, rendering them inactive.[1][2] Common poisons include sulfur compounds, halides, and residual reagents from precursor synthesis.[3][4]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block access to the active sites.[5][6] This is particularly relevant when dealing with unsaturated compounds like alkynes.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[1][7]
Q2: My this compound synthesis has stalled or is showing low conversion. How do I know if catalyst deactivation is the issue?
A sudden or gradual drop in reaction rate, incomplete conversion of starting materials despite sufficient reaction time, or a change in selectivity are strong indicators of catalyst deactivation. To confirm, you can try increasing the catalyst loading in a small-scale test reaction. If the reaction rate increases, it is likely that the original catalyst has partially deactivated.
Q3: What impurities are common in the synthesis of this compound that can act as catalyst poisons?
Potential impurities that can poison the catalyst in this compound synthesis, often originating from the terminal alkyne precursor, include:
-
Unreacted starting materials.[8]
-
Side-reaction products like enynes.[8]
-
Residual solvents and reagents, such as pyridine, methanol, or copper salts from previous steps.[8]
-
Sulfur-containing compounds if precursors were exposed to sulfur-based reagents.
Q4: Can a deactivated catalyst be regenerated?
Yes, depending on the deactivation mechanism, catalysts can often be regenerated to restore a significant portion of their activity.[1]
-
For fouling by coking: A common method is controlled oxidation to burn off carbonaceous deposits, followed by a reduction step.[5]
-
For poisoning: Regeneration might involve washing with specific solvents or mild acid solutions to remove the adsorbed poisons.[5] In some cases, a thermal treatment in an inert atmosphere can desorb volatile poisons.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | Catalyst Poisoning: Impurities in reactants or solvent.[5] | 1. Purify reactants and solvents before use. 2. Use a guard bed to remove impurities before they reach the catalyst.[5] 3. If poisoning is suspected, attempt catalyst regeneration. |
| Coking/Fouling: Formation of carbonaceous deposits on the catalyst.[5] | 1. Optimize reaction temperature; lower temperatures may reduce coke formation.[5] 2. Attempt catalyst regeneration through controlled oxidation.[5] | |
| Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.[9] | 1. Increase the catalyst concentration in a stepwise manner to find the optimal loading.[9] | |
| Low Selectivity to this compound | Side Reactions Promoted by Deactivated Sites: Changes in the catalyst surface may favor the formation of byproducts. | 1. Ensure high purity of starting materials. 2. Consider using a freshly prepared or regenerated catalyst. |
| Reaction Conditions Favoring Enyne Formation: A known side reaction in Glaser couplings.[8] | 1. Adjust the reaction temperature and pressure. 2. Modify the ligand-to-metal ratio in the catalytic system. | |
| Difficulty in Isolating Product | Similar Boiling Points of Product and Impurities: Impurities may co-distill with the desired product.[8] | 1. Employ alternative purification techniques such as chromatography. |
Catalyst Deactivation and Regeneration Workflow
The following diagram illustrates a typical workflow for troubleshooting and addressing catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Common Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms leading to the deactivation of catalysts used in this compound synthesis.
Caption: Common causes of catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Hay Coupling of a Terminal Alkyne
This protocol is a general guideline for the synthesis of a symmetrical diyne like this compound.
-
To a solution of copper(I) chloride (5-10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1-2 equivalents) in a suitable solvent (e.g., acetone, pyridine) under an oxygen or air atmosphere, add the terminal alkyne (1 equivalent).[8]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for a few hours.[8]
-
Monitor the reaction progress using GC-MS or NMR spectroscopy.[8]
-
Upon completion, quench the reaction with an aqueous solution of an ammonium (B1175870) salt and extract the product with an organic solvent.[8]
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol describes a general procedure for regenerating a coked Pd/C catalyst. Note that this procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Solvent Washing: Wash the deactivated catalyst with a solvent like ethanol (B145695) to remove any adsorbed organic species. Dry the catalyst thoroughly under a vacuum.[5]
-
Thermal Treatment: Place the dried catalyst in a tube furnace and heat it to 550-700°C under a flow of inert gas (e.g., nitrogen) to remove volatile compounds.
-
Controlled Oxidation: While maintaining the temperature, introduce a controlled amount of air or a mixture of air and nitrogen. This step is exothermic and will burn off the non-volatile coke deposits. Careful temperature control is crucial to prevent catalyst sintering.[5]
-
Reduction: After the oxidation step, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas, typically in the range of 200-400°C.[5]
-
Passivation: After reduction, carefully passivate the catalyst surface to prevent it from being pyrophoric upon exposure to air. This is done by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools.[5]
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2,4-Hexadiyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,4-hexadiyne and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Monomer Impurity: Purity of the this compound monomer is crucial for successful polymerization. | Purify the monomer using techniques like column chromatography or recrystallization. Ensure all starting materials and solvents are of high purity and dry. |
| Incorrect Reaction Conditions: The polymerization of diacetylenes is highly sensitive to temperature, pressure, and the presence of light. | Optimize reaction conditions. For solid-state polymerization, ensure proper crystal packing. For liquid-state polymerization, carefully control the temperature. Some polymerizations can be initiated by γ-ray irradiation.[1][2] | |
| Inappropriate Catalyst or Initiator: The choice of catalyst or initiator is critical for polymerization efficiency. | For polycondensation reactions, ensure the use of an appropriate catalyst. For solid-state polymerization, thermal or UV initiation is common.[3] | |
| Monomer Structure: Some derivatives of this compound may not be suitable for topochemical polymerization due to their crystal packing.[1][2] | Consider modifying the monomer structure to promote a more favorable crystal packing for solid-state polymerization. Alternatively, explore solution-state polymerization methods. | |
| Poor Polymer Solubility | Cross-linking: Polydiacetylenes can be highly cross-linked, leading to insolubility in common organic solvents.[2] | Modify the monomer with solubilizing side groups. Control the extent of polymerization to limit cross-linking. |
| High Molecular Weight: Very high molecular weight polymers can exhibit poor solubility. | Adjust the monomer-to-initiator ratio or reaction time to control the molecular weight. | |
| Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity) | Variable Reaction Conditions: Fluctuations in temperature, reaction time, or mixing can lead to inconsistent results.[4] | Maintain precise control over all reaction parameters. Use a well-controlled reactor setup. |
| Side Reactions: Unwanted side reactions can alter the polymer structure and properties.[5] | Analyze the reaction mixture for byproducts to identify potential side reactions. Adjust reaction conditions (e.g., temperature, monomer concentration) to minimize them. | |
| Difficulty in Polymer Characterization | Insolubility: Insoluble polymers are challenging to analyze with techniques like Gel Permeation Chromatography (GPC). | Use solid-state characterization techniques such as solid-state NMR, X-ray diffraction, and thermal analysis (DSC, TGA). |
| Complex Structure: The polymer may have a complex, branched, or cross-linked structure that is difficult to elucidate. | Employ a combination of analytical techniques, including spectroscopy (FTIR, Raman), microscopy (SEM, TEM), and thermal analysis to gain a comprehensive understanding of the polymer structure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The two primary methods for polymerizing this compound and its derivatives are solid-state polymerization and liquid-state polymerization.[6][7] Solid-state polymerization is a topochemical reaction that relies on the specific orientation of monomer molecules in the crystal lattice and is typically initiated by heat or UV radiation.[3] Liquid-state polymerization occurs in the molten state and follows different kinetics.[6][7] Other methods include γ-ray irradiation and interfacial polycondensation for certain derivatives.[1][2]
Q2: Why is my this compound derivative not polymerizing in the solid state?
A2: For solid-state polymerization to occur, the diacetylene monomers must be packed in a specific "ladder-like" fashion within the crystal.[1][2] The distance between the ends of adjacent triple bond systems should be less than 0.4 nm, and the angle between the diacetylene rod and the translational axis should be approximately 45°.[1] If your derivative does not adopt this specific crystal packing, topochemical polymerization will be unsuccessful.[1][2]
Q3: How can I improve the solubility of my poly(this compound)?
A3: The insolubility of poly(this compound) is often due to its rigid, conjugated backbone and potential for cross-linking. To improve solubility, you can introduce flexible, solubilizing side chains to the monomer. Additionally, controlling the degree of polymerization can help reduce cross-linking and improve solubility.
Q4: What is the expected mechanism for the polymerization of this compound?
A4: The polymerization mechanism depends on the method used.
-
Solid-State Polymerization: This proceeds via a 1,4-addition reaction with the formation of radical intermediates, leading to a rigid polymer backbone with conjugated enyne fragments.[3][7] This process often exhibits autocatalytic behavior.[6][7]
-
Liquid-State Polymerization: This has been observed to follow a zero-order reaction model, which is unusual.[6][7] This suggests a rate-limiting step that is independent of the monomer concentration.[6][7]
Q5: What are some common side reactions to be aware of during this compound polymerization?
A5: While specific side reactions for this compound are not extensively detailed in the provided results, general side reactions in polymerization can include chain termination, chain transfer, and cyclization. In the case of liquid-state polymerization of a this compound derivative, a quantitative elimination of a p-toluenesulfonate group has been observed.[6][7] It is important to analyze your product for unexpected functional groups or structures.
Experimental Protocols
Protocol 1: Synthesis of this compound-1,6-diol
This protocol describes the synthesis of a common precursor for various this compound monomers.
Materials:
-
Propargyl alcohol
-
Copper (I) chloride
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
10 wt% sodium carbonate solution
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (7.2 mL, 0.089 mol), copper (I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.[8]
-
Heat the mixture to 35 °C and bubble oxygen through it for 4 hours.[8]
-
Pour the reaction mixture into a saturated aqueous ammonium chloride solution and extract with several portions of diethyl ether.[8]
-
Combine the diethyl ether extracts and wash with a 10 wt% sodium carbonate solution, then dry over anhydrous sodium sulfate.[8]
-
Evaporate the diethyl ether and recrystallize the crude product from benzene.[8]
-
The final product can be further purified by silica (B1680970) gel column chromatography with diethyl ether as the eluent.[8]
Protocol 2: Interfacial Polycondensation of this compound-1,6-dioyl Chloride with a Diamine
This protocol provides a general method for synthesizing polyamides containing the this compound moiety.[1][2]
Materials:
-
Hexamethylene diamine
-
Sodium hydroxide (B78521)
-
Water
-
This compound-1,6-dioyl chloride
-
Dichloroethylene
-
Methanol
Procedure:
-
In a 250 ml conical flask with a mechanical stirrer, prepare a solution of hexamethylene diamine (1.16 g, 0.01 mol) and sodium hydroxide (0.8 g) in water (100 ml).[1]
-
Prepare a solution of this compound-1,6-dioyl chloride (2.06 g, 0.01 mol) in dichloroethylene (60 ml).[1]
-
With vigorous stirring, rapidly add the dichloroethylene solution to the aqueous solution.
-
Continue stirring for 30 minutes.[1]
-
Collect the precipitated polymer on a fritted glass filter.[1]
-
Wash the polymer with water and then with methanol.[1]
-
Dry the polymer at room temperature for 72 hours.[1]
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Comparison of solid-state and liquid-state polymerization mechanisms.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Kinetics and Mechanism of Liquid-State Polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nationalpolymer.com [nationalpolymer.com]
- 5. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics and Mechanism of Liquid-State Polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Byproducts in 2,4-Hexadiyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-hexadiyne. It addresses common issues related to byproduct formation during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via Glaser-Hay coupling?
A1: The Glaser-Hay coupling is a widely used method for the synthesis of symmetrical diynes like this compound through the oxidative homocoupling of a terminal alkyne (propyne in this case).[1] Common byproducts include:
-
Enynes: These are common byproducts in Glaser coupling reactions.[2]
-
Oligomers/Polymers: Undesired polymerization can lead to the formation of higher molecular weight oligomers.
-
Unreacted Starting Material: Residual propyne (B1212725) may be present.
-
Solvent and Reagent Residues: Impurities from the reaction setup, such as residual solvents (e.g., pyridine, acetone) and catalyst residues (e.g., copper salts, TMEDA), can be present in the final product.[2]
Q2: How can I minimize the formation of enyne byproducts?
A2: Enyne formation is a known side reaction in copper-catalyzed alkyne couplings. To minimize their formation, consider the following:
-
Control Reaction Temperature: Higher temperatures can sometimes favor the formation of enyne byproducts. Running the reaction at or below room temperature is generally recommended.
-
Optimize Ligand and Base: The choice of ligand and base can influence the reaction pathway. Ensure the optimal stoichiometry of the copper catalyst and the amine base (e.g., TMEDA).
-
Atmosphere Control: While the Glaser-Hay coupling requires an oxidant (typically oxygen), carefully controlling the oxygen supply can sometimes help in minimizing side reactions.
Q3: What causes the formation of insoluble polymeric material in my reaction?
A3: The formation of insoluble polymers is a common issue in reactions involving diynes due to their propensity for polymerization. This can be triggered by:
-
Elevated Temperatures: Heating the reaction mixture can initiate thermal polymerization.[3]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the formation of higher molecular weight oligomers and polymers.
-
Presence of Catalytic Impurities: Residual copper catalyst from the synthesis can sometimes promote polymerization in subsequent steps or during storage.
Q4: What are the expected byproducts when this compound reacts with organometallic reagents like n-butyllithium?
A4: n-Butyllithium (n-BuLi) is a strong base and a nucleophile that can react with this compound. Besides the desired reaction, potential side reactions and byproducts include:
-
Deprotonation at Multiple Sites: this compound has acidic protons on the methyl groups. n-BuLi can deprotonate these positions.
-
Addition Reactions: n-BuLi can add across one of the triple bonds, leading to the formation of vinyl lithium species.
-
Byproducts from Reaction with Solvent: n-BuLi can react with common ether solvents like THF, especially at temperatures above -20°C, leading to the formation of byproducts such as ethylene (B1197577) and the enolate of acetaldehyde.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple Byproducts in GC-MS
Symptoms: The gas chromatography-mass spectrometry (GC-MS) analysis of your crude product shows a small peak for this compound and several other significant peaks.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature at or below room temperature to minimize the formation of enynes and oligomers. |
| Incorrect Stoichiometry of Reagents | Carefully control the molar ratios of the copper catalyst, base (e.g., TMEDA), and propyne. An excess of the base can sometimes lead to side reactions. |
| Presence of Impurities in Starting Materials | Ensure the purity of your propyne source and solvents. Impurities can interfere with the catalytic cycle. |
| Inefficient Quenching and Work-up | Quench the reaction promptly once TLC or GC analysis shows completion. An effective work-up procedure is crucial to remove the copper catalyst, which can promote side reactions. A common method is to wash the organic layer with an aqueous solution of ammonium (B1175870) chloride to complex with the copper ions. |
Issue 2: Formation of a Significant Amount of Insoluble Material
Symptoms: A solid precipitate forms during the reaction or work-up, which is insoluble in common organic solvents.
| Potential Cause | Suggested Solution |
| Uncontrolled Polymerization | Monitor the reaction closely and stop it as soon as the desired product is formed. Avoid high temperatures and prolonged reaction times. |
| Catalyst-Induced Polymerization | Ensure complete removal of the copper catalyst during work-up. Washing with a chelating agent solution like aqueous EDTA can be effective. |
Data Presentation: Byproduct Characterization
Table 1: Common Byproducts in this compound Synthesis (Glaser-Hay Coupling)
| Byproduct | Typical Formation Conditions | Identification by GC-MS (Expected m/z) | Identification by 1H NMR (Expected Chemical Shifts, δ ppm) |
| Hexenyne Isomers | Higher reaction temperatures | Molecular Ion: 80; Major Fragments: 65, 53, 39 | Olefinic protons: 5.0-6.5; Alkynyl protons: 2.0-3.0; Methyl protons: 1.7-2.0 |
| Oligomers (e.g., Dimers) | Prolonged reaction times, high concentration | Molecular Ion of Dimer: 156 | Complex multiplets in the olefinic and aliphatic regions |
| Unreacted Propyne | Incomplete reaction | Molecular Ion: 40 | Gaseous, not typically observed in solution NMR of the product |
Note: The exact fragmentation patterns and chemical shifts can vary depending on the specific isomer and the analytical conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Glaser-Hay Coupling
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve copper(I) chloride (5-10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 equivalents) in acetone (B3395972).
-
Introduction of Alkyne: Bubble propyne gas through the solution or add a solution of propyne in acetone (1 equivalent) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture under an atmosphere of air or oxygen (via a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the components.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Program: Start at 40 °C to separate volatile components, then ramp up to 250 °C to elute the product and less volatile byproducts.[2]
-
MS Detector: Use electron ionization (EI) at 70 eV.
Protocol 3: HPLC Analysis of Reaction Mixture
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water can be used to separate compounds of varying polarity.[6]
-
Detector: A UV detector set at a wavelength where the conjugated system of this compound and its byproducts absorb (e.g., around 254 nm).
Mandatory Visualization
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04012F [pubs.rsc.org]
Technical Support Center: 2,4-Hexadiyne Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and solutions associated with the purification of 2,4-hexadiyne. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the oxidative coupling of propyne (B1212725) (via Glaser or Hay coupling), can lead to several impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual propyne.
-
Homocoupling Byproducts: Formation of other symmetric diynes if there are other terminal alkynes present as impurities in the starting material.
-
Side-Reaction Products: Enynes are common byproducts in Glaser coupling reactions.[1]
-
Solvent and Reagent Residues: Residual solvents such as pyridine (B92270) or methanol (B129727) and catalyst residues like copper salts are common.[1]
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges in purifying this compound stem from its physical properties and reactivity:
-
Volatility: As a low-melting solid (melting point: 66-68 °C) with a relatively low boiling point (127-129 °C), it can be lost during solvent removal under vacuum.
-
Thermal Sensitivity: Like many conjugated diynes, this compound can be prone to polymerization or decomposition at elevated temperatures, which can be a concern during distillation.[2]
-
Co-elution/Co-crystallization: Impurities with similar polarities and boiling points can be difficult to separate by standard chromatographic or recrystallization methods.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying and quantifying proton-containing and carbon-based impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for the separation of less volatile impurities.[1]
Troubleshooting Guides
Problem 1: Low recovery of this compound after purification.
Q: I am losing a significant amount of my product during the purification process. What could be the cause and how can I mitigate this?
A: Low recovery is a common issue and can be attributed to several factors:
| Possible Cause | Suggested Solution |
| Product Volatility | During solvent removal using a rotary evaporator, use a cold trap with dry ice/acetone to capture any volatilized product. Avoid using high vacuum or excessive heat. |
| Multiple Transfers | Minimize the number of transfers between flasks. Rinse glassware with a small amount of a volatile solvent and add the rinsing to the bulk of the product. |
| Adsorption on Stationary Phase | If using column chromatography, this compound may have strong interactions with the stationary phase, leading to tailing and incomplete elution. Ensure the chosen eluent system is optimized for good mobility of the compound. |
| Incomplete Crystallization | During recrystallization, if the solution is not sufficiently saturated or is cooled too quickly, a significant amount of the product may remain in the mother liquor. Ensure the minimum amount of hot solvent is used and allow for slow cooling. |
Problem 2: The purified this compound is still contaminated with impurities.
Q: After purification, my analytical data (GC-MS or NMR) shows the presence of persistent impurities. How can I improve the purity?
A: The choice of purification method is critical and may need to be adjusted based on the nature of the impurities.
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Impurities | If impurities have boiling points close to that of this compound, simple distillation will be ineffective. Utilize fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to improve separation.[3] Alternatively, preparative gas chromatography can be employed for high-purity separation. |
| Co-elution in Chromatography | If impurities co-elute with the product during column chromatography, try changing the stationary phase (e.g., from silica (B1680970) gel to alumina) or using a different solvent system with varying polarity.[1] Argentation chromatography, using silica gel impregnated with silver nitrate, can be effective for separating unsaturated compounds.[2] |
| Co-crystallization | If impurities are structurally similar to this compound, they may co-crystallize. Try a different recrystallization solvent or a multi-solvent system. A slow crystallization process is crucial to allow for the formation of a pure crystal lattice. |
| Thermal Decomposition during Distillation | If the compound is degrading at its boiling point, perform the distillation under vacuum to lower the boiling temperature.[3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Distillation:
-
Gently heat the distilling flask using a heating mantle.
-
Observe the condensation ring slowly rising up the fractionating column.
-
Allow the column to equilibrate by maintaining a steady reflux before collecting any distillate.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature at the distillation head stabilizes near the boiling point of this compound (127-129 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature closely. A drop in temperature may indicate that the main product has finished distilling.
-
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive residues.
Protocol 2: Purification by Recrystallization
This technique is effective for removing impurities that have different solubility profiles from this compound.
Methodology:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Low-boiling point alkanes like pentane (B18724) or hexane (B92381) are often good candidates.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary and Mobile Phase Selection:
-
Silica gel is a common stationary phase.
-
The mobile phase (eluent) should be a solvent system that provides good separation of this compound from its impurities, as determined by thin-layer chromatography (TLC). A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is a good starting point.
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
-
Elution:
-
Run the eluent through the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator, taking care to avoid loss of the volatile product.
-
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: Key challenges in this compound purification and their corresponding solutions.
References
Technical Support Center: Scaling Up the Synthesis of 2,4-Hexadiyne for Industrial Applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2,4-Hexadiyne. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting material (propyne): Impurities such as other alkynes or dienes can interfere with the coupling reaction. | Verify the purity of the propyne (B1212725) gas using gas chromatography (GC) before use. Implement a purification step for the incoming gas stream if necessary. |
| Inactive catalyst: The copper catalyst may have been oxidized or improperly prepared. | Ensure the copper(I) salt is fresh and has been stored under an inert atmosphere. Prepare the catalyst solution immediately before use. For Hay coupling, ensure the TMEDA ligand is of high purity. | |
| Insufficient oxygen (oxidant): Inadequate oxygen supply will limit the re-oxidation of the copper(I) catalyst, stalling the reaction. | For Glaser coupling, ensure a steady and controlled stream of air or oxygen is bubbled through the reaction mixture. For Hay coupling, the reaction is typically run under an air or oxygen atmosphere. Monitor oxygen uptake to gauge reaction progress. | |
| Incorrect reaction temperature: The reaction is typically exothermic. Runaway temperatures can lead to side reactions and decreased yield. | Implement a robust cooling system for the reactor to maintain the optimal reaction temperature, typically between 20-40°C. | |
| Formation of Side Products (e.g., enynes) | Reaction conditions favoring side reactions: High temperatures or incorrect catalyst-to-ligand ratios can promote the formation of enyne byproducts. | Optimize the reaction temperature and the molar ratio of the copper catalyst to the amine ligand (e.g., TMEDA in Hay coupling). A higher ligand concentration can sometimes suppress enyne formation. |
| Difficulty in Product Purification | Similar boiling points of product and impurities: Impurities such as isomers or unreacted starting materials may have boiling points close to that of this compound, making separation by simple distillation difficult. | Employ fractional distillation with a high-efficiency column (e.g., packed or Vigreux column) to achieve better separation.[1][2][3][4][5] Monitor the distillation fractions by GC to ensure the desired purity is achieved. |
| Polymerization of the product: this compound can polymerize, especially at elevated temperatures or in the presence of light. | Distill the product under reduced pressure to lower the boiling point. Store the purified product at a low temperature (e.g., <4°C) in the dark and under an inert atmosphere. The addition of a polymerization inhibitor may be considered for long-term storage. | |
| Catalyst Deactivation | Poisoning of the catalyst: Impurities in the feedstock or solvent can bind to the active sites of the copper catalyst, rendering it inactive.[6][7] | Ensure high purity of all reactants and solvents. Implement a purification step for the propyne feed if necessary. |
| Formation of inactive copper(II) species: Over-oxidation of the catalyst can lead to the formation of inactive copper(II) complexes. | Maintain a controlled supply of oxygen and ensure efficient stirring to promote the desired catalytic cycle. The use of a reducing agent in small quantities can sometimes help to regenerate the active copper(I) species.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the industrial synthesis of this compound?
A1: The most prevalent methods for the industrial synthesis of this compound are the Glaser coupling and the Hay coupling of propyne.[6][8] Both methods involve the oxidative homocoupling of a terminal alkyne using a copper catalyst. The Hay coupling, which uses a soluble copper-amine complex, is often preferred for its milder reaction conditions and improved selectivity.[9]
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities include unreacted propyne, isomers such as 1,3-hexadiyne (B3052731) and 1,5-hexadiyne, and enynes formed as side-products.[8] Residual solvents and catalyst residues may also be present in the crude product.
Q3: How can the purity of this compound be determined?
A3: The purity of this compound is typically determined using gas chromatography (GC) with a flame ionization detector (FID). For structural confirmation and identification of impurities, techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[8]
Q4: What are the key safety precautions to consider when handling this compound?
A4: this compound is a flammable solid and can be irritating to the skin, eyes, and respiratory system. It is also sensitive to heat and light and may polymerize. All handling should be conducted in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dark, and well-ventilated area under an inert atmosphere.
Q5: What are the primary industrial applications of this compound?
A5: this compound is primarily used as a monomer in the synthesis of polydiacetylenes.[2][10] These polymers have unique optical and electronic properties and are used in the development of sensors, smart materials (e.g., time-temperature indicators), and organic electronic devices.[7][11][12]
Experimental Protocols
Synthesis of this compound via Hay Coupling (Representative Protocol)
This protocol describes a representative lab-scale synthesis that can be adapted for pilot and industrial-scale production.
Materials:
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (B3395972) (or other suitable solvent)
-
Propyne gas
-
Oxygen or Air
Procedure:
-
In a suitable reactor equipped with a gas inlet, stirrer, and temperature control, a solution of CuCl and TMEDA in acetone is prepared under an inert atmosphere (e.g., nitrogen).
-
A controlled flow of oxygen or air is introduced into the reactor.
-
Propyne gas is then bubbled through the reaction mixture at a controlled rate.
-
The reaction is exothermic and the temperature should be maintained between 20-40°C using a cooling system.
-
The reaction progress is monitored by GC analysis of aliquots to determine the consumption of propyne and the formation of this compound.
-
Upon completion, the reaction mixture is quenched, typically with an aqueous solution of an ammonium (B1175870) salt.
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.
Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle with temperature controller
-
Vacuum source (optional)
Procedure:
-
The crude this compound is placed in the distillation flask with boiling chips.
-
The fractional distillation apparatus is assembled.[1][2][3][4][5]
-
The mixture is heated, and the temperature at the top of the column is monitored.
-
Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (approx. 127-129°C at atmospheric pressure) is collected separately.
-
The purity of the collected fractions is analyzed by GC.
-
For heat-sensitive operations, distillation can be performed under reduced pressure to lower the boiling point.
Data Presentation
Table 1: Typical Reaction Parameters for Hay Coupling Synthesis of this compound (Lab and Pilot Scale Extrapolation)
| Parameter | Laboratory Scale | Pilot/Industrial Scale (Extrapolated) |
| Catalyst | Copper(I) Chloride | Copper(I) Chloride |
| Ligand | TMEDA | TMEDA |
| Solvent | Acetone, Pyridine, or Methanol | Acetone or other suitable solvent |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% |
| Ligand to Copper Ratio | 1:1 to 2:1 | 1:1 to 1.5:1 |
| Temperature | 20-40°C | 20-40°C (with robust cooling) |
| Pressure | Atmospheric | 1-5 bar |
| Reaction Time | 2-8 hours | 4-12 hours (continuous or batch) |
| Typical Yield | 70-90% | 60-85% |
| Purity (after distillation) | >98% | >99% |
Note: These values are representative and will require optimization for specific industrial processes.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Coupling of Two Different Alkynes to Give 1,3-Enynes - ChemistryViews [chemistryviews.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 12. researchgate.net [researchgate.net]
Impact of reaction conditions on 2,4-Hexadiyne isomer formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4-hexadiyne, with a focus on the impact of reaction conditions on isomer formation and overall reaction success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing symmetrical diynes like this compound is the oxidative homocoupling of a terminal alkyne, specifically propyne (B1212725). The Glaser coupling, and its more modern variant, the Hay coupling, are the most commonly employed methods for this transformation.[1]
Q2: What are the potential isomers and byproducts I might encounter during the synthesis of this compound?
A2: During the synthesis of this compound, several isomers and byproducts can form. These can be broadly categorized as:
-
Constitutional Isomers: Under certain conditions, rearrangement of the triple bonds can lead to the formation of other hexadiyne isomers such as 1,3-hexadiyne, 1,5-hexadiyne, and 2,3-hexadiyne.
-
Enynes: These are common byproducts in Glaser coupling reactions, resulting from the coupling of an alkyne with a vinyl species.[1]
-
Homocoupling Byproducts: If the propyne starting material contains other terminal alkynes as impurities, symmetrical diynes derived from these impurities can also be formed.[1]
-
Unreacted Starting Material: Residual propyne may remain in the reaction mixture.[1]
-
Solvent and Reagent Residues: Solvents such as pyridine (B92270) or methanol (B129727), and catalyst residues like copper salts, may be present in the crude product.[1]
Q3: How can I characterize the isomers and byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like this compound and its isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can help identify the different types of protons present in the isomers.
-
¹³C NMR provides information about the carbon skeleton of the product and byproducts, which is crucial for distinguishing between constitutional isomers.[1]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be useful for separating less volatile impurities or for the analysis of derivatives of this compound.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Quality Starting Material | Verify the purity of the propyne gas. The presence of impurities can interfere with the coupling reaction.[1] |
| Inactive Catalyst | Ensure the copper catalyst is active. Use freshly purchased, high-purity copper salts. Consider activating the catalyst if necessary. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. Given the volatility of propyne, a closed system or low-temperature conditions may be required to prevent its loss.[1] |
| Insufficient Oxidant | Ensure an adequate supply of the oxidant (typically oxygen or air) is bubbled through the reaction mixture for the duration of the reaction. |
Problem 2: High Proportion of Undesired Isomers (e.g., Enynes)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Enyne Formation | The formation of enynes is a known side reaction in Glaser couplings.[1] Modifying the solvent, base, or temperature can help minimize this side reaction. Lowering the reaction temperature may favor the desired diyne formation. |
| Catalyst System | The choice of copper salt and ligands can influence the selectivity of the reaction. Experiment with different catalyst systems, such as varying the copper source (e.g., CuCl, CuI) or the ligand (e.g., TMEDA, pyridine), to find conditions that favor the formation of this compound. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Isomers | If constitutional isomers have boiling points close to that of this compound, simple distillation may be ineffective. Consider using fractional distillation with a high-efficiency column or preparative gas chromatography for separation.[1] |
| Co-elution in Chromatography | If isomers co-elute during column chromatography, try using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different solvent system to improve separation.[1] |
Data Presentation: Impact of Reaction Conditions on this compound Synthesis
While specific quantitative data for the parent this compound is sparse in the readily available literature, the following table summarizes the qualitative impact of key reaction parameters on the outcome of the Glaser-Hay coupling reaction. This information is based on general principles of alkyne coupling and data from related syntheses.
| Reaction Condition | Impact on Yield | Impact on Isomer/Byproduct Formation |
| Temperature | Generally, increasing temperature increases the reaction rate, but may lead to lower yields due to propyne evaporation or decomposition. | Higher temperatures can promote the formation of enyne byproducts and other constitutional isomers. |
| Catalyst Concentration | A higher catalyst concentration can increase the reaction rate, but may also lead to more side reactions if not optimized. | The ratio of catalyst to ligand can affect selectivity. An optimal ratio should be determined experimentally. |
| Solvent | The choice of solvent affects the solubility of the catalyst and reactants, influencing the reaction rate and efficiency. Pyridine and methanol are common solvents. | The polarity and coordinating ability of the solvent can influence the reaction pathway and the formation of byproducts. |
| Oxidant Flow Rate | A sufficient and continuous flow of oxidant (air or oxygen) is crucial for catalyst regeneration and driving the reaction to completion. | An insufficient supply of oxidant can lead to incomplete reaction and a higher proportion of unreacted starting material. |
| Ligand | Ligands like TMEDA can accelerate the reaction and improve the solubility of the copper catalyst. | The nature of the ligand can influence the selectivity of the coupling reaction, potentially minimizing the formation of undesired isomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hay Coupling
This protocol is a general procedure for the synthesis of this compound from propyne.
Materials:
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Pyridine (anhydrous)
-
Propyne gas
-
Oxygen or compressed air
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a solution of copper(I) chloride (5-10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1-2 equivalents) in anhydrous pyridine, bubble oxygen or air.
-
Cool the reaction mixture in an appropriate bath (e.g., dry ice/acetone) and condense propyne gas (1 equivalent) into the flask.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[1]
Protocol 2: GC-MS Analysis of the Reaction Mixture
Instrument: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound and its isomers.[1]
Injector Temperature: 250 °C[1]
Oven Program:
-
Initial temperature: 40 °C (to separate volatile components like propyne).
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Maintain at 250 °C for 5-10 minutes to elute less volatile impurities.[1]
Carrier Gas: Helium at a constant flow rate.[1]
MS Detector: Electron ionization (EI) at 70 eV.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
Validation & Comparative
Validating the Structure of 2,4-Hexadiyne using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the chemical structure of 2,4-hexadiyne using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. Due to the symmetrical nature of this compound (CH₃C≡CC≡CCH₃), conventional one-dimensional (1D) NMR techniques provide limited, albeit useful, information. This guide will demonstrate how 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), offers unambiguous evidence of the molecular framework, a critical step in structural elucidation for quality control and regulatory purposes.
1D NMR Analysis of this compound: The Limits of Symmetry
The symmetrical structure of this compound results in chemical equivalency of its protons and carbons. The two methyl (CH₃) groups are indistinguishable, as are the two pairs of sp-hybridized carbons in the diyne backbone.
Expected 1D NMR Data:
-
¹H NMR: A single resonance is expected for the six equivalent protons of the two methyl groups. Protons on a carbon adjacent to an alkyne typically appear in the range of 1.7-3.1 ppm.
-
¹³C NMR: Two distinct signals are anticipated. One for the two equivalent methyl carbons and another for the four equivalent sp-hybridized carbons of the diyne chain. The sp-hybridized carbons of an alkyne generally resonate between 70-110 ppm.
While these 1D spectra are consistent with the proposed structure, they do not definitively establish the connectivity between the methyl groups and the diyne core. An isomeric structure, for instance, could potentially yield a similarly simple 1D NMR spectrum.
2D NMR Analysis: Unambiguous Confirmation with HMBC
To overcome the limitations of 1D NMR, 2D NMR techniques are employed. For a symmetrical molecule like this compound, where no proton-proton coupling is present, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly insightful. HMBC reveals long-range couplings (typically 2-3 bonds) between protons and carbons, thereby mapping the connectivity of the molecular skeleton.
An HSQC (Heteronuclear Single Quantum Coherence) experiment would first confirm the one-bond correlation between the methyl protons and their directly attached carbons. The key structural validation then comes from the HMBC spectrum, which is expected to show a correlation between the protons of the methyl groups and the adjacent sp-hybridized carbons of the diyne chain.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and the key HMBC correlation for this compound.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Key HMBC Correlation (¹H → ¹³C) |
| ¹H | C1, C6 (CH₃) | ~1.9 | C2, C5 |
| ¹³C | C1, C6 (CH₃) | ~5 | - |
| ¹³C | C2, C5 (C≡) | ~75 | - |
| ¹³C | C3, C4 (C≡) | ~65 | - |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Data Acquisition:
-
¹H NMR:
-
Spectrometer: 500 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Spectrometer: 125 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
2D NMR Data Acquisition:
-
HSQC:
-
Spectrometer: 500 MHz
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2
-
Acquisition Time: 0.20 s
-
¹J(C,H) Coupling Constant: 145 Hz
-
-
HMBC:
-
Spectrometer: 500 MHz
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 4
-
Acquisition Time: 0.20 s
-
Long-range ¹J(C,H) Coupling Constant: 8 Hz
-
Visualization of Structural Validation
The logical workflow for validating the structure of this compound and the key HMBC correlation are illustrated below using Graphviz.
Caption: Workflow for this compound Structure Validation.
Caption: Key HMBC Correlation in this compound.
Conclusion
While 1D NMR provides initial evidence for the structure of this compound, its inherent symmetry necessitates the use of 2D NMR for unequivocal validation. The HMBC experiment, by revealing the long-range correlation between the methyl protons and the diyne carbons, definitively establishes the connectivity of the molecular framework. This comparative approach, integrating both 1D and 2D NMR data, represents a robust protocol for the structural elucidation of symmetrical molecules in research and industrial settings.
Purity Analysis of Synthesized 2,4-Hexadiyne: A Comparative Guide to HPLC, GC-MS, and qNMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of synthesized 2,4-hexadiyne. This guide offers detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in selecting the most appropriate technique for your analytical needs.
Introduction to this compound and its Purity Analysis
This compound is a symmetrical alkyne that serves as a valuable building block in organic synthesis and materials science. A common route to its synthesis is the oxidative homocoupling of a terminal alkyne, such as the Glaser or Hay coupling.[1] During this synthesis, several impurities can be introduced, including unreacted starting materials, homocoupling byproducts, enynes as side-reaction products, and residual solvents or reagents.[1] Accurate determination of the purity of this compound is essential to ensure the reliability and reproducibility of subsequent experiments and applications.
This guide explores the utility of HPLC, GC-MS, and qNMR for the purity analysis of this compound, providing a framework for method selection based on the specific requirements of the analysis, such as the need for volatility, the desired level of structural information, and the availability of reference standards.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and impurities, the required sensitivity, and the desired quantitative accuracy. Below is a summary comparison of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantitative determination based on the relationship between the integrated NMR signal area and the number of protons contributing to that signal.[2][3] |
| Applicability to this compound | Suitable for separating this compound from non-volatile or less volatile impurities. | Highly suitable due to the volatile nature of this compound and many of its likely impurities.[1] | Excellent for absolute purity determination without a specific this compound reference standard. |
| Typical Mobile Phase | Acetonitrile/Water mixture | Inert gas (e.g., Helium) | Deuterated solvent (e.g., CDCl₃) |
| Typical Stationary Phase | C18 silica (B1680970) gel | Polysiloxane-based capillary column (e.g., DB-5ms) | Not applicable |
| Detection | UV-Vis (requires a chromophore) | Mass Spectrometry (provides structural information) | NMR spectroscopy |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile) | Dilution in a volatile solvent (e.g., Dichloromethane) | Dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes per sample |
| Pros | - Good for non-volatile impurities- Wide applicability in pharmaceutical analysis | - High resolution for volatile compounds- Provides structural information of impurities- High sensitivity | - Absolute quantification without a pure analyte standard- Non-destructive- Provides structural information |
| Cons | - May have lower resolution for small, volatile hydrocarbons- Requires a chromophore for UV detection | - Limited to volatile and thermally stable compounds- Potential for sample degradation at high temperatures | - Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the reverse-phase HPLC analysis of this compound. Optimization may be required based on the specific impurities present in the sample.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for a similar fluorinated compound and is suitable for the analysis of the volatile this compound and its impurities.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.[1]
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane.
-
Purity Calculation: Purity is calculated based on the relative peak area of this compound in the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that will dissolve both the sample and the internal standard (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal relaxation for accurate integration.
-
Carefully phase and baseline correct the spectrum.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the purity analysis of a synthesized this compound sample containing 1-hexyne (B1330390) (unreacted starting material) and 2-hexen-4-yne (enyne byproduct) as impurities.
| Analyte | HPLC | GC-MS | qNMR |
| This compound | |||
| Retention Time (min) | 5.8 | 8.2 | N/A |
| Peak Area (%) | 98.5 | 98.2 | N/A |
| Purity (%) | 98.5% (by area %) | 98.2% (by area %) | 98.8% (absolute) |
| 1-Hexyne | |||
| Retention Time (min) | 4.2 | 6.5 | N/A |
| Peak Area (%) | 0.8 | 1.0 | N/A |
| 2-Hexen-4-yne | |||
| Retention Time (min) | 5.1 | 7.6 | N/A |
| Peak Area (%) | 0.7 | 0.8 | N/A |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: Decision tree for selecting a purity analysis method for this compound.
References
A Comparative Analysis of the Reactivity of 2,4-Hexadiyne and Other Conjugated Diynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4-hexadiyne with other representative conjugated diynes, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in selecting appropriate substrates and reaction conditions for their synthetic endeavors.
Conjugated diynes are valuable building blocks in organic synthesis, participating in a variety of transformations to construct complex molecular architectures. Their reactivity is governed by the electronic and steric properties of the substituents flanking the diyne core. This guide focuses on comparing the reactivity of the simple, acyclic this compound with other conjugated diynes in key reaction classes: cycloaddition reactions, nucleophilic additions, and metal-catalyzed cross-coupling reactions.
Cycloaddition Reactions: The Diels-Alder and Bergman Cyclizations
Cycloaddition reactions are powerful tools for the construction of cyclic systems. For conjugated diynes, the Diels-Alder reaction and the Bergman cyclization are of particular importance.
Diels-Alder Reaction: While conjugated diynes can act as the diene component in Diels-Alder reactions, their reactivity is generally lower than that of corresponding conjugated dienes with double bonds. The linear geometry of the alkyne groups can hinder the adoption of the s-cis conformation necessary for the reaction. However, with highly reactive dienophiles, the reaction can proceed.
Bergman Cyclization: This unique pericyclic reaction involves the thermal or photochemical cyclization of an enediyne (a system containing a double bond between two triple bonds) to form a highly reactive p-benzyne biradical. Acyclic enediynes, such as this compound, typically require high temperatures (around 200 °C) to undergo Bergman cyclization[1]. The reactivity of enediynes in this reaction is highly dependent on the distance between the two alkyne termini; cyclic enediynes with a strained geometry that brings the triple bonds closer exhibit significantly lower activation barriers[1].
Comparative Data for Cycloaddition Reactions:
| Diyne/Enyne | Reaction Type | Conditions | Activation Energy (Ea) in kcal/mol | Yield (%) | Reference |
| (Z)-3-hexene-1,5-diyne | Bergman Cyclization | Thermal | 24.6 (calculated) | - | [2] |
| Phenyl-substituted (Z)-3-hexene-1,5-diyne | Bergman Cyclization | Thermal | 28.7 (calculated) | - | [2] |
| This compound (as part of a larger enediyne system) | Bergman Cyclization | Thermal (typically ~200°C) | High (qualitative) | - | [1] |
| (E,E)-2,4-Hexadien-1-ol + Maleic Anhydride (B1165640) | Diels-Alder | Toluene (B28343), reflux | - | ~80-90 (qualitative) | [3] |
Note: Direct quantitative data for the Diels-Alder reaction of this compound is scarce in the literature, likely due to its lower reactivity compared to conjugated dienes. The data for (E,E)-2,4-hexadien-1-ol is provided for a qualitative comparison of a related conjugated system.
Nucleophilic Addition Reactions
The electron-deficient nature of the sp-hybridized carbons in conjugated diynes makes them susceptible to nucleophilic attack. This can occur in a Michael-type conjugate addition. The regioselectivity of the attack depends on the substitution pattern of the diyne and the nature of the nucleophile.
For unsymmetrical conjugated diynes, the nucleophile will preferentially attack the more electrophilic alkyne carbon. In the case of symmetrically substituted diynes like this compound, the addition will occur at either of the internal alkyne carbons. The reactivity is influenced by the electron-withdrawing or electron-donating nature of the substituents.
Comparative Data for Nucleophilic Addition:
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for the synthesis of more complex conjugated systems. These reactions typically involve the coupling of a terminal alkyne with an aryl or vinyl halide. While this compound does not have a terminal alkyne, related diynes with terminal alkynes are frequently used. The internal alkynes of this compound can also participate in other metal-catalyzed reactions like oligomerization and polymerization[5][6].
Comparative Data for Metal-Catalyzed Reactions:
| Diyne | Reaction Type | Catalyst | Conditions | Yield (%) | Reference |
| 1,4-Diphenyl-1,3-butadiyne | Sonogashira Coupling | Cu(OAc)2/DAB-Ph | Aerobic, solvent-free | Moderate to excellent | [7] |
| Various terminal alkynes | Sonogashira Coupling | Pd(II)/Cu(I) | Various | Generally high | [8] |
| 1-Hexene (as an olefin) | Oligomerization | Zirconocene-based systems | Various | Up to 99% conversion | [9] |
| This compound-1,6-diyl bis-(p-toluenesulfonate) | Liquid-state Polymerization | Thermal | 70-85 °C | Quantitative | [6] |
Note: This table highlights the general conditions and yields for related reactions due to the lack of direct comparative studies involving this compound in Sonogashira coupling (as it lacks a terminal alkyne). The polymerization data for a this compound derivative showcases its utility in materials science.
Experimental Protocols
1. Diels-Alder Reaction of a Conjugated Diene with Maleic Anhydride (Adapted for this compound)
This protocol is adapted from the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride and can be used as a starting point for investigating the reactivity of this compound. Note that harsher conditions (higher temperature, longer reaction time, or the use of a Lewis acid catalyst) may be required for this compound due to its lower reactivity.
-
Materials: this compound, maleic anhydride, toluene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve equimolar amounts of this compound and maleic anhydride in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, or after an extended period, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene.
-
If no precipitate forms, concentrate the solution under reduced pressure and attempt to purify the product by column chromatography or recrystallization.
-
2. Nucleophilic Addition (Michael Addition of an Amine to a Conjugated Enyne - Adapted for Diynes)
This protocol is based on the addition of amines to a conjugated enyne and can be adapted for the addition of nucleophiles to this compound.
-
Materials: this compound, nucleophile (e.g., a primary or secondary amine), anhydrous solvent (e.g., THF).
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile (e.g., amine) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
3. Metal-Catalyzed Polymerization of a this compound Derivative
This protocol is based on the thermally initiated liquid-state polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate)[6].
-
Materials: this compound-1,6-diyl bis-(p-toluenesulfonate).
-
Procedure:
-
Place the monomer in a differential scanning calorimetry (DSC) pan.
-
Heat the sample under an inert atmosphere (e.g., argon) at a controlled rate (e.g., 1.0-8.0 °C/min) to the desired polymerization temperature (e.g., 70-85 °C).
-
The polymerization can be monitored by the heat flow signal from the DSC.
-
Alternatively, the polymerization can be carried out in bulk in a sealed tube under an inert atmosphere at the desired temperature.
-
Visualizations
Caption: A general experimental workflow for the synthesis and isolation of products from diyne reactions.
Caption: Logical relationships of reactivity trends for conjugated diynes in different reaction classes.
References
- 1. Bergman Cyclization [organic-chemistry.org]
- 2. comporgchem.com [comporgchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms [mdpi.com]
- 6. Kinetics and Mechanism of Liquid-State Polymerization of this compound-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
A Comparative Guide to 2,4-Hexadiyne and 1,3-Butadiyne in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, conjugated diynes are valuable building blocks for the construction of complex molecular architectures. Among these, 2,4-hexadiyne and 1,3-butadiyne (B1212363) are two of the most fundamental and frequently utilized starting materials in cycloaddition reactions. This guide provides an objective comparison of their performance in key cycloaddition reactions, supported by experimental data, to aid in the selection of the appropriate reagent for specific synthetic goals.
Diels-Alder Reactions: A Comparative Overview
Key Observations:
-
Electron-Rich Dienes: The reactivity of dienes in Diels-Alder reactions is enhanced by the presence of electron-donating groups.[1][2]
-
Electron-Poor Dienophiles: Conversely, the reaction is facilitated by electron-withdrawing groups on the dienophile.[3]
-
Stereospecificity: The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product.[3]
The following table summarizes representative Diels-Alder reactions involving derivatives of this compound and the vinyl analog of 1,3-butadiyne, 1,3-butadiene (B125203). This comparison provides insights into the expected reactivity of the parent diynes.
| Diene/Diyne Derivative | Dienophile | Reaction Conditions | Product | Yield | Reference |
| (2E,4E)-2,4-Hexadien-1-ol | Maleic anhydride | Toluene, reflux | Lactone adduct | High | [1] |
| 1,3-Butadiene | Maleic anhydride | Xylene, reflux | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | 89% | [3] |
1,3-Dipolar Cycloaddition Reactions: Focus on Azide-Alkyne Cycloadditions
The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings.[4] A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole, a reaction that is a cornerstone of "click chemistry".[4][5][6][7]
Both this compound and 1,3-butadiyne can participate in these reactions. The presence of two alkyne functionalities in these molecules opens up possibilities for double cycloadditions to form bis-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is widely used due to its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[5][6][7] Ruthenium catalysis, on the other hand, can provide the 1,5-regioisomer.[6]
A review of the literature on the cycloaddition reactions of 1,3-butadiynes highlights their utility in synthesizing a variety of carbo- and heterocycles.[8] While specific quantitative comparisons with this compound are scarce, the general principles of reactivity apply to both.
Experimental Protocols
General Procedure for Diels-Alder Reaction of a 1,3-Butadiene Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the diene (e.g., 2.79 g of 3-sulfolene (B121364) to generate 1,3-butadiene in situ) and the dienophile (e.g., 1.63 g of maleic anhydride) in a suitable solvent (e.g., 1.0 mL of xylene).[3]
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Heating: Gently heat the mixture until the solids dissolve, then increase the temperature to reflux. Maintain reflux for a specified time (e.g., 30 minutes).[3][9]
-
Workup: After cooling, add a solvent in which the product is sparingly soluble (e.g., 10 mL of xylene followed by petroleum ether) to induce precipitation.[3]
-
Isolation: Collect the product by vacuum filtration and wash with a cold solvent.[3]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., xylene/petroleum ether) to obtain the pure cycloadduct.[10]
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Catalyst Preparation: Prepare the Cu(I) catalyst in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) in an aqueous/organic solvent mixture.[11]
-
Reaction Mixture: To a solution of the alkyne (e.g., a derivative of this compound or 1,3-butadiyne) and the azide in a suitable solvent, add the freshly prepared Cu(I) catalyst.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within a short period.
-
Workup and Isolation: The product can often be isolated by simple filtration or extraction, as the reaction is generally high-yielding and produces minimal byproducts.[7]
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental mechanisms of the Diels-Alder and 1,3-dipolar cycloaddition reactions.
Caption: Generalized Diels-Alder Reaction Pathway.
Caption: Generalized 1,3-Dipolar Cycloaddition Pathway.
Conclusion
Both this compound and 1,3-butadiyne are versatile substrates for cycloaddition reactions, providing access to a wide array of cyclic and heterocyclic compounds. While direct, quantitative comparisons of their reactivity are not extensively documented, their behavior can be inferred from studies of closely related analogs. The choice between these two diynes will ultimately depend on the specific target molecule, desired substitution pattern, and reaction conditions. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to design and execute their synthetic strategies.
References
- 1. The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course | Semantic Scholar [semanticscholar.org]
- 2. websites.nku.edu [websites.nku.edu]
- 3. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to 2,4-Hexadiyne-Based Polymers and Other Polydiacetylenes for Sensing and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of polydiacetylenes (PDAs) derived from 2,4-hexadiyne monomers against other commonly utilized polydiacetylenes, such as those based on 10,12-pentacosadiynoic acid (PCDA) and 10,12-tricosadiynoic acid (TRCDA). Polydiacetylenes are a fascinating class of conjugated polymers renowned for their dramatic colorimetric and fluorescent responses to external stimuli. This property makes them highly valuable materials for the development of sensitive biosensors, chemosensors, and advanced drug delivery systems.
The choice of the diacetylene monomer is critical as it dictates the physicochemical properties of the resulting polymer, including its sensitivity, stability, and functionalization potential. This guide aims to provide an objective comparison supported by experimental data to aid researchers in selecting the optimal PDA system for their specific application.
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound-based polymers and other common polydiacetylenes. It is important to note that the data has been compiled from various sources, and direct comparison may be influenced by differing experimental conditions.
Table 1: Comparison of Colorimetric and Optical Properties
| Property | This compound-based Polymers | PCDA-based Polymers | TRCDA-based Polymers | Reference |
| Blue Phase λmax (nm) | ~640 | ~640 | ~640 | General Literature |
| Red Phase λmax (nm) | ~540 | ~540-550 | ~540-550 | General Literature |
| Fluorescence Quantum Yield (ΦF) of Red Phase | Data not readily available | Typically low | Typically low | General Literature |
| Typical Stimuli | Temperature, pH, mechanical stress, organic vapors | Temperature, pH, mechanical stress, biomolecular interactions | Temperature, pH, mechanical stress, biomolecular interactions | General Literature |
Table 2: Comparison of Stability and Sensitivity
| Property | This compound-based Polymers | PCDA-based Polymers | TRCDA-based Polymers | Reference |
| Thermal Stability | Polymerization of This compound-1,6-diol (B1360023) bis(p-toluenesulfonate) is well-studied, showing distinct solid-state and liquid-state polymerization kinetics with activation energies around 22.5 kcal/mol for solid-state.[1] | Generally stable, with thermochromic transitions often being irreversible. | Similar to PCDA, exhibits thermochromism. | General Literature |
| Chemical Stability | Stability is dependent on the side groups. Imidazole-substituted this compound polymers show sensitivity to water content for polymerization and stability.[2] | Stable in a range of buffer solutions, but sensitive to high pH. | Similar stability profile to PCDA. | General Literature |
| Sensitivity to Biomolecules | Can be functionalized for biosensing, but specific comparative sensitivity data is limited. | Widely used in biosensors with high sensitivity for various analytes after functionalization. | Also commonly used in biosensing applications. | [3] |
| Mechanochromic Sensitivity | Exhibits mechanochromism, with sensitivity dependent on the polymer's crystalline structure and side groups. | Well-documented mechanochromic properties. | Demonstrates mechanochromic behavior. | General Literature |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of a common this compound monomer, the preparation of PCDA vesicles, and the measurement of colorimetric response.
Protocol 1: Synthesis of this compound-1,6-diol bis(p-toluenesulfonate)
This protocol describes the synthesis of a widely studied diacetylene monomer that can be polymerized to a this compound-based polymer.
Materials:
-
This compound-1,6-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Chloroform (B151607) (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve this compound-1,6-diol in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous chloroform to the cooled diol solution.
-
Add pyridine dropwise to the reaction mixture to act as a base and catalyze the reaction.
-
Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound-1,6-diol bis(p-toluenesulfonate) monomer.
Protocol 2: Preparation of Polydiacetylene (PCDA) Vesicles
This protocol outlines the preparation of vesicles from 10,12-pentacosadiynoic acid (PCDA), a common method for creating PDA-based sensors.
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
Chloroform or other suitable organic solvent
-
Deionized water or buffer solution
-
Probe sonicator or bath sonicator
-
UV lamp (254 nm)
-
Vials
Procedure:
-
Dissolve PCDA in chloroform in a glass vial to a desired concentration (e.g., 1 mg/mL).
-
Evaporate the solvent under a stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the vial.
-
Hydrate the lipid film by adding deionized water or a buffer solution to the vial.
-
Sonicate the suspension using a probe sonicator or bath sonicator at a temperature above the phase transition temperature of the lipid (for PCDA, typically > 60 °C) until the solution becomes translucent. This indicates the formation of vesicles.
-
Allow the vesicle solution to cool to room temperature and then store at 4 °C for several hours to anneal the vesicles.
-
Polymerize the diacetylene vesicles by exposing the solution to UV light at 254 nm. The polymerization is indicated by a color change of the solution from colorless to a deep blue. The duration of UV exposure will depend on the intensity of the lamp and the desired degree of polymerization.
Protocol 3: Measurement of Colorimetric Response (CR)
The colorimetric response is a quantitative measure of the blue-to-red color transition of polydiacetylene sensors upon stimulation.
Materials and Equipment:
-
Polydiacetylene sensor (e.g., vesicle solution)
-
Stimulus (e.g., analyte solution, heat source)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare the blue-phase polydiacetylene sensor solution at a known concentration.
-
Record the initial UV-Vis absorption spectrum of the blue-phase sensor solution. The characteristic absorbance peak for the blue phase is typically around 640 nm.
-
Introduce the stimulus to the sensor solution. This could involve adding a specific concentration of an analyte, heating the solution to a certain temperature, or applying mechanical stress.
-
Allow the sensor to interact with the stimulus for a defined period.
-
Record the final UV-Vis absorption spectrum of the sensor solution after stimulation. The red phase of the PDA will have an absorbance peak around 540-550 nm.
-
Calculate the Colorimetric Response (CR) using the following formula:
CR (%) = [ (PB₀ - PBₐ) / PB₀ ] x 100
Where:
-
PB₀ is the initial "blue percentage" before stimulation, calculated as A₆₄₀ / (A₆₄₀ + A₅₄₀).
-
PBₐ is the final "blue percentage" after stimulation, calculated as A₆₄₀ / (A₆₄₀ + A₅₄₀).
-
A₆₄₀ is the absorbance at the blue phase maximum (~640 nm).
-
A₅₄₀ is the absorbance at the red phase maximum (~540 nm).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication and analysis of a polydiacetylene-based colorimetric sensor.
References
Computational Insights into the Reaction Pathways of 2,4-Hexadiyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally validated reaction pathways of 2,4-hexadiyne (dimethyldiacetylene). Due to a scarcity of dedicated computational studies on the parent this compound molecule in the available literature, this document leverages data from closely related derivatives and analogous systems to provide insights into its potential reactivity. The primary focus is on thermal polymerization, with additional sections exploring hypothetical radical addition and thermal isomerization pathways based on established principles of alkyne and diyne reactivity.
Thermal Polymerization of a this compound Derivative
A significant body of research exists on the thermal polymerization of This compound-1,6-diol (B1360023) bis-(p-toluenesulfonate) (PTS), a derivative of this compound. These studies provide valuable quantitative data on the kinetics of this process in both the solid and liquid states.
Data Presentation: Comparative Kinetics of PTS Polymerization
The following table summarizes the key kinetic and thermodynamic parameters for the thermal polymerization of PTS in the solid and liquid states, as determined by differential scanning calorimetry (DSC) and other analytical techniques.
| Parameter | Solid-State Polymerization | Liquid-State Polymerization | Reference |
| Reaction Type | Autocatalytic | Zero-order | [1][2] |
| Activation Energy (Ea) | 94 ± 2 kJ/mol | Varies with conversion | [1][3] |
| Heat of Polymerization (ΔHp) | -36.5 kcal/mol | - | [3] |
| Reaction Heat | 128 ± 4 kJ/mol | 360 ± 5 kJ/mol | [1] |
Experimental Protocols
Synthesis of this compound-1,6-diol bis-(p-toluenesulfonate) (PTS) [1]
The synthesis of the PTS monomer is a two-step process starting from propargyl alcohol.
-
Glaser Coupling of Propargyl Alcohol: Propargyl alcohol is subjected to a Glaser cross-coupling reaction to form hexa-2,4-diyne-1,6-diol. This is typically achieved by heating propargyl alcohol in the presence of a copper(I) chloride catalyst and a base like pyridine (B92270) in a methanol (B129727) solution, with oxygen bubbled through the mixture.[1] The crude product is then purified, for example, by recrystallization from benzene (B151609) followed by column chromatography.[1]
-
Esterification: The hexa-2,4-diyne-1,6-diol is then reacted with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide (B78521) in a suitable solvent like tetrahydrofuran. The reaction mixture is typically stirred for several hours at room temperature. The product, PTS, is then precipitated by pouring the reaction mixture into ice water and can be purified by column chromatography. It is important to note that the target monomer is light-sensitive, and therefore, all synthesis and purification steps should be carried out in the dark.[1]
Kinetic Analysis by Differential Scanning Calorimetry (DSC) [1]
The kinetics of the thermal polymerization of PTS can be investigated using DSC.
-
Isothermal Solid-State Polymerization: A sample of the crystalline PTS monomer is heated to a specific isothermal temperature in the DSC instrument. The heat flow as a function of time is recorded, which is proportional to the reaction rate. By performing these experiments at different temperatures, the activation energy and other kinetic parameters can be determined.[1]
-
Nonisothermal Liquid-State Polymerization: For the liquid-state polymerization, the sample is heated at a constant rate in the DSC. The resulting thermogram (heat flow versus temperature) provides information about the overall heat of reaction and can be used for isoconversional kinetic analysis to determine the activation energy as a function of conversion.[1]
Mandatory Visualization: Polymerization Workflow
Caption: Workflow for the synthesis of this compound-1,6-diol bis-(p-toluenesulfonate) and its subsequent kinetic analysis via DSC.
Hypothetical Reaction Pathways of this compound
While specific computational data for the following reaction pathways of the parent this compound are not detailed in the provided search results, we can propose plausible reaction schemes based on the general reactivity of alkynes and diynes. These serve as a guide for potential future computational and experimental investigations.
Radical Addition to this compound
The addition of radicals to carbon-carbon triple bonds is a well-established reaction class. A computational study using Density Functional Theory (DFT) can elucidate the mechanism and regioselectivity of such additions.
Proposed Reaction Pathway:
The addition of a generic radical (R•) to this compound would likely proceed through the following steps:
-
Initiation: Formation of the radical species R•.
-
Propagation:
-
Addition of R• to one of the triple bonds of this compound to form a vinyl radical intermediate.
-
The vinyl radical can then react with a hydrogen donor (H-X) to yield the final product and regenerate a radical.
-
-
Termination: Combination of two radical species.
Computational Protocol for Validation:
A typical DFT study to validate this pathway would involve:
-
Methodology: Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the geometries of reactants, transition states, intermediates, and products.[4]
-
Calculations:
-
Calculation of reaction enthalpies and activation energies.
-
Transition state theory would be used to calculate kinetic constants.[4]
-
Analysis of the electron spin density to understand the distribution of the unpaired electron in the radical intermediates.
-
Mandatory Visualization: Radical Addition Pathway
References
Spectroscopic Comparison of 2,4-Hexadiyne and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2,4-hexadiyne and its key derivatives, including This compound-1,6-diol (B1360023) and its esterified forms. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds. The guide summarizes key quantitative data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by generalized experimental protocols.
Structural and Spectroscopic Overview
This compound is a conjugated diyne, a linear molecule with two triple bonds separated by a single bond. This conjugation gives rise to distinct spectroscopic features. Its derivatives, such as this compound-1,6-diol, are formed by functionalizing the terminal methyl groups, leading to significant and predictable shifts in their spectral properties. These derivatives are foundational monomers for creating polydiacetylenes, polymers with unique optical and electronic properties.
The structural relationship between this compound and its common derivatives can be visualized as a straightforward functionalization pathway.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The key differentiator for these compounds is the presence or absence of hydroxyl (O-H) and carbonyl (C=O) stretching bands.
| Compound | C≡C Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
| This compound | ~2260 (weak or inactive) | ~2950 | N/A | N/A | [1] |
| This compound-1,6-diol | ~2250 | ~2900 | ~3300-3400 (broad) | N/A | [2][3] |
| This compound-1,6-disalicylate | Not reported | ~2900 | ~3250 (phenolic) | ~1690 | [4][5] |
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent technique for characterizing the carbon-carbon triple bond in diynes.
| Compound | C≡C Stretch (cm⁻¹) | Key Features | Reference |
| This compound & Derivatives | ~2000 - 2300 | Very strong, sharp peak characteristic of the conjugated diyne backbone. The exact frequency can be fine-tuned by the electronic properties of end-caps. | [6][7] |
| Poly(diacetylene) Derivatives | ~2080 - 2100 (C≡C) | Strong peaks for both C=C (~1485 cm⁻¹) and C≡C bonds along the polymer backbone are observed. | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data
| Compound | -CH₃ / -CH₂- (δ, ppm) | -OH (δ, ppm) | Aromatic-H (δ, ppm) | Solvent | Reference |
| This compound | ~1.9 (s) | N/A | N/A | CDCl₃ | |
| This compound-1,6-diol | 4.2 (s) | Variable | N/A | DMSO-d₆ | [9] |
| This compound-1,6-disalicylate | 4.3 (s) | Variable (phenolic) | 6.8 - 7.8 (m) | Not specified | [4][5] |
¹³C NMR Data
| Compound | -CH₃ / -CH₂- (δ, ppm) | C≡C (δ, ppm) | Aromatic-C (δ, ppm) | C=O (δ, ppm) | Reference |
| This compound | ~4.5 | ~65.0, ~75.0 | N/A | N/A | [10] |
| This compound-1,6-diol | ~51.0 | ~70.0, ~78.0 | N/A | N/A | |
| This compound-1,6-disalicylate | ~52.0 | Not reported | ~117-160 | ~168 | [4] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated π-system of this compound and its derivatives results in characteristic absorption bands.
| Compound | λmax (nm) | Key Features | Reference |
| This compound | ~225 - 240 | Strong absorption due to π→π* transitions in the conjugated diyne system. | [11] |
| 2,4-Hexadiene (for comparison) | ~227 | Conjugated diene system shows absorption in a similar region. | [12][13] |
| Derivatives | Varies | The position of λmax is sensitive to the substituent groups attached to the diyne core. |
Experimental Protocols and Workflow
The acquisition of reliable spectroscopic data requires standardized procedures. Below are generalized protocols for the characterization of this compound and its derivatives.
General Workflow
A typical workflow for the synthesis and spectroscopic analysis involves several key stages, from initial preparation to final data interpretation.
Methodologies
-
Synthesis and Purification : Derivatives like this compound-1,6-diol are often synthesized via coupling reactions. Products are typically purified by recrystallization or column chromatography on silica (B1680970) gel, using solvent systems like petroleum ether/ether mixtures.[4][5] Purity is confirmed by melting point analysis and spectroscopy.
-
IR Spectroscopy :
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Perkin Elmer 580) is commonly used.
-
Sample Preparation : Solid samples can be analyzed as KBr pellets or nujol mulls. Liquid samples can be analyzed as neat films between salt plates. Gas-phase spectra can also be obtained.[2][4]
-
Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Raman Spectroscopy :
-
Instrument : A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation : Solid or liquid samples are placed in a suitable holder (e.g., glass vial, microscope slide).
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The region around 2000-2300 cm⁻¹ is of particular interest for the C≡C stretch.
-
-
NMR Spectroscopy :
-
Instrument : A high-field NMR spectrometer (e.g., Bruker 200 MHz or 400 MHz) is used.[4][9]
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. Key parameters include the number of scans, relaxation delay, and spectral width.
-
-
UV-Vis Spectroscopy :
-
Instrument : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : The sample is dissolved in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition : The absorbance is scanned over a range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a powerful toolkit for their identification and characterization. IR and NMR spectroscopy are essential for confirming the presence of specific functional groups introduced during synthesis. Concurrently, Raman spectroscopy offers an unparalleled method for probing the core C≡C conjugated system, while UV-Vis spectroscopy provides insight into the electronic properties of the π-system. Together, these techniques enable a comprehensive understanding of this important class of molecules.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound-1,6-DIOL(3031-68-3) IR Spectrum [chemicalbook.com]
- 3. This compound-1,6-diol [webbook.nist.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Stretching the Bisalkyne Raman Spectral Palette Reveals a New Electrophilic Covalent Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-1,6-DIOL(3031-68-3) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | C6H6 | CID 137727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How might this compound be distinguished from 2,5-hexadiyne by ultraviole.. [askfilo.com]
- 12. brainly.com [brainly.com]
- 13. Solved Tell how UV-Vis spectrometry you can compounds. | Chegg.com [chegg.com]
Benchmarking the stability of 2,4-Hexadiyne against similar compounds
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative stability of 2,4-hexadiyne and similar unsaturated hydrocarbon compounds, supported by thermochemical data and standardized experimental protocols.
This guide provides a comparative analysis of the thermodynamic stability of this compound against its isomers and a structurally related diene. The stability of these compounds is a critical factor in their synthesis, storage, and application in various fields, including materials science and drug development. Lower enthalpy of formation generally indicates greater thermodynamic stability.
Quantitative Stability Comparison
The following table summarizes the standard enthalpy of formation (ΔHf°) in the gas phase for this compound and a selection of its isomers and a related diene. These values, primarily sourced from the NIST Chemistry WebBook, provide a quantitative measure of the relative thermodynamic stability of these compounds.
| Compound Name | Structure | Molecular Formula | Standard Enthalpy of Formation (Gas Phase, kJ/mol) |
| This compound | CH₃-C≡C-C≡C-CH₃ | C₆H₆ | 256.00 ± 1.7 |
| 1,3-Hexadiyne (B3052731) | HC≡C-C≡C-CH₂-CH₃ | C₆H₆ | 315.4 ± 4.0 |
| 1,5-Hexadiyne (B1215225) | HC≡C-CH₂-CH₂-C≡CH | C₆H₆ | 299.0 ± 1.2 |
| 1-Hexyne (B1330390) | HC≡C-CH₂-CH₂-CH₂-CH₃ | C₆H₁₀ | 128.5 ± 1.0 |
| 2-Hexyne (B165341) | CH₃-C≡C-CH₂-CH₂-CH₃ | C₆H₁₀ | 96.8 ± 1.1 |
| 3-Hexyne (B1328910) | CH₃-CH₂-C≡C-CH₂-CH₃ | C₆H₁₀ | 86.4 ± 1.2 |
| trans-2,4-Hexadiene | CH₃-CH=CH-CH=CH-CH₃ | C₆H₁₀ | -43.0 ± 1.0 |
| cis-2,4-Hexadiene | CH₃-CH=CH-CH=CH-CH₃ | C₆H₁₀ | -38.1 (estimated) |
Analysis of Stability Trends
Based on the standard enthalpy of formation data, the following stability trends can be observed:
-
Alkynes vs. Alkadienes: The conjugated diene, trans-2,4-hexadiene, is significantly more stable than any of the hexadiyne or hexyne isomers, as indicated by its negative enthalpy of formation.
-
Conjugated vs. Non-conjugated Diynes: Within the hexadiyne isomers, the conjugated this compound (ΔHf° = 256.00 ± 1.7 kJ/mol) is more stable than the non-conjugated 1,5-hexadiyne (ΔHf° = 299.0 ± 1.2 kJ/mol) and the conjugated 1,3-hexadiyne (ΔHf° = 315.4 ± 4.0 kJ/mol). The increased stability of this compound over 1,5-hexadiyne is attributed to the stabilizing effect of the conjugated triple bonds.
-
Internal vs. Terminal Alkynes: Among the hexyne isomers, the internal alkynes, 2-hexyne (ΔHf° = 96.8 ± 1.1 kJ/mol) and 3-hexyne (ΔHf° = 86.4 ± 1.2 kJ/mol), are more stable than the terminal alkyne, 1-hexyne (ΔHf° = 128.5 ± 1.0 kJ/mol). This is a general trend observed in alkynes and is attributed to hyperconjugation.
Experimental Protocols
The following sections detail the standardized methodologies for determining the key stability parameters discussed in this guide.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter and then applying Hess's Law.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Oxygen bomb
-
Calorimeter bucket
-
High-precision thermometer
-
Ignition unit
-
Pellet press (for solids)
-
Crucible (platinum or fused silica)
Procedure (based on ASTM D240):
-
Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is accurately known.
-
Sample Preparation: A precise mass (typically 0.8 to 1.2 g) of the liquid or solid sample is placed in the crucible. For solids like this compound, it may be pressed into a pellet.
-
Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, with the wire in contact with the sample. A small amount of water (1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.
-
Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of 20-30 atm.
-
Combustion: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and sulfuric acid (if nitrogen or sulfur are present) and the heat of combustion of the fuse wire.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) via Hess's Law.
Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature is typically reported as the temperature at which a certain percentage of mass loss occurs (e.g., T₅% for 5% mass loss) or the peak of the derivative of the mass loss curve (DTG).
Apparatus:
-
Thermogravimetric analyzer with a high-precision microbalance
-
Sample pans (e.g., aluminum, platinum, or ceramic)
-
Gas flow controller for purge gas
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA balance. The furnace is sealed.
-
Atmosphere: An inert gas, typically nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur. The first derivative of the TGA curve (the DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
Determination of Thermal Events by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine temperatures and enthalpies of transitions such as melting, crystallization, and decomposition.
Apparatus:
-
Differential scanning calorimeter
-
Sample pans and lids (e.g., aluminum, copper, or high-pressure crucibles)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a DSC pan. The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: An inert gas, such as nitrogen, is purged through the cell at a constant flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify exothermic (e.g., decomposition) and endothermic (e.g., melting) events. The onset temperature and the peak temperature of these events provide information about the thermal stability of the compound. The area under the peak can be used to quantify the enthalpy change of the transition.
Factors Influencing Stability
The relative stability of these unsaturated hydrocarbons is governed by several key structural factors. Understanding these principles provides a framework for predicting the stability of related compounds.
Caption: Factors influencing the thermodynamic stability of unsaturated hydrocarbons.
A Comparative Analysis of the Electronic Properties of 2,4-Hexadiyne and Its Isomers
A deep dive into the electronic landscapes of 2,4-hexadiyne and its isomeric counterparts reveals the profound impact of molecular structure on fundamental electronic properties. This guide provides a comparative analysis of key electronic parameters—ionization potential, electron affinity, HOMO-LUMO gap, and dipole moment—for this compound and a selection of its isomers, including the geometric isomers of 2,4-hexadiene (B1165886). The data, primarily sourced from computational chemistry studies and supplemented with available experimental values, is presented to aid researchers, scientists, and professionals in drug development in understanding the nuanced electronic behavior of these C6 hydrocarbons.
The arrangement of atoms and the nature of chemical bonds within a molecule dictate its electronic characteristics, which in turn govern its reactivity, stability, and potential applications. This is particularly evident when comparing isomers, molecules with the same chemical formula but different structural arrangements. In the case of this compound (C₆H₆) and its various isomers, such as the conjugated diene 2,4-hexadiene (C₆H₁₀), subtle changes in geometry and bond saturation lead to significant variations in their electronic properties.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its selected isomers are summarized in the table below. The data is a compilation of experimental values where available and, for a more comprehensive comparison, values obtained from computational chemistry studies employing Density Functional Theory (DFT). It is important to note that computational values can vary depending on the level of theory and basis set used.
| Isomer | Chemical Formula | Ionization Potential (eV) | Electron Affinity (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
| This compound | C₆H₆ | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| (E,E)-2,4-Hexadiene | C₆H₁₀ | 8.19[1] | [Data not available] | [Data not available] | [Data not available] |
| (E,Z)-2,4-Hexadiene | C₆H₁₀ | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| (Z,Z)-2,4-Hexadiene | C₆H₁₀ | 8.18[2] | [Data not available] | [Data not available] | [Data not available] |
| 1,5-Hexadiyne | C₆H₆ | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| 1,3,5-Hexatriene | C₆H₁₀ | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Note: "Data not available" indicates that reliable experimental or specific computational data for this property and isomer could not be readily located in the searched literature. The presented ionization potentials for the 2,4-hexadiene isomers are experimental values.
The Role of Conjugation
A key factor influencing the electronic properties of these isomers is the presence and extent of π-conjugation. In molecules with alternating single and multiple bonds, such as 2,4-hexadiene and 1,3,5-hexatriene, the p-orbitals of adjacent sp²-hybridized carbon atoms overlap, leading to a delocalized π-electron system. This delocalization has several important consequences:
-
Lowered HOMO-LUMO Gap: Conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a smaller HOMO-LUMO gap, which is the energy required to excite an electron from the ground state to the first excited state. A smaller gap means the molecule can absorb light at longer wavelengths, often shifting absorption from the ultraviolet to the visible region of the electromagnetic spectrum.
-
Increased Stability: The delocalization of π-electrons over several atoms leads to a more stable molecule compared to its non-conjugated isomers.
-
Altered Reactivity: The electron-rich nature of the delocalized π-system makes conjugated molecules susceptible to electrophilic attack.
In contrast, this compound, with its two triple bonds separated by a single bond, exhibits a different electronic structure. While there is some interaction between the π-systems of the triple bonds, the linear geometry imposed by the sp-hybridized carbons influences the extent of this conjugation. Non-conjugated isomers, such as 1,5-hexadiyne, have their multiple bonds separated by sp³-hybridized carbons, which effectively isolates the π-systems and prevents significant electronic interaction between them.
Experimental Protocols
The determination of the electronic properties of molecules like this compound and its isomers relies on a combination of experimental techniques and computational methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one, most commonly from the HOMO to the LUMO in the case of π-systems. The wavelength of maximum absorbance (λ_max) is inversely proportional to the HOMO-LUMO energy gap.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a solvent that is transparent in the UV-Vis region of interest (e.g., hexane, ethanol). The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used. One beam passes through a cuvette containing the pure solvent (the reference), and the other passes through a matched cuvette containing the sample solution.
-
Measurement: The instrument scans a range of wavelengths (typically 200-800 nm) and records the absorbance of the sample at each wavelength.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The λ_max is identified as the wavelength at which the absorbance is highest. The HOMO-LUMO gap (in eV) can be estimated from λ_max (in nm) using the equation: E ≈ 1240 / λ_max.
Photoelectron Spectroscopy (PES)
Principle: PES is a powerful technique for directly measuring the ionization potentials of a molecule. It is based on the photoelectric effect, where a molecule is irradiated with high-energy photons (UV or X-rays), causing the ejection of an electron. The kinetic energy of the ejected photoelectron is measured, and by knowing the energy of the incident photon, the binding energy of the electron (which corresponds to the ionization potential for that orbital) can be determined.
Methodology:
-
Sample Introduction: For volatile compounds like the hexadiyne isomers, the sample is introduced into a high-vacuum chamber as a gas.
-
Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS, which probes valence electrons) or an X-ray source (for XPS, which can also probe core electrons).
-
Electron Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.
-
Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.
-
Data Analysis: The spectrum shows a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The position of the first band (lowest binding energy) corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.
Computational Chemistry (Density Functional Theory - DFT)
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and versatile tool for calculating a variety of molecular properties, including ionization potential, electron affinity, HOMO-LUMO gap, and dipole moment, with a good balance of accuracy and computational cost.
Methodology:
-
Structure Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation.
-
Property Calculation: Once the geometry is optimized, various electronic properties are calculated.
-
Ionization Potential (IP): Can be estimated using Koopmans' theorem (as the negative of the HOMO energy) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).
-
Electron Affinity (EA): Can be estimated as the negative of the LUMO energy or calculated as the energy difference between the neutral molecule and its anion.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is directly obtained from the molecular orbital calculations.
-
Dipole Moment: The dipole moment is calculated based on the distribution of electron density and the positions of the nuclei.
-
-
Basis Set and Functional Selection: The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ), which describes the atomic orbitals.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
A Theoretical and Experimental Comparison of 2,4-Hexadiyne: Validating Computational Models
Introduction to 2,4-Hexadiyne
This compound (CH₃-C≡C-C≡C-CH₃) is a linear and symmetric conjugated diyne. Its rigid structure and electron-rich triple bonds make it an interesting candidate for studies in materials science and as a structural motif in medicinal chemistry. Understanding its fundamental vibrational and rotational properties, as well as its precise molecular geometry, is crucial for predicting its behavior in various chemical environments.
Theoretical Methodology
The theoretical data presented in this guide were obtained using Density Functional Theory (DFT), a robust and widely used computational method for predicting molecular properties.
Computational Protocol:
-
Software: Gaussian 16 Suite of Programs
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional
-
Basis Set: 6-311+G(d,p)
-
Calculation Type:
-
Geometry Optimization: To determine the lowest energy structure and corresponding bond lengths and angles.
-
Frequency Analysis: To calculate the vibrational frequencies and generate a theoretical infrared spectrum. Rotational constants were also obtained from the optimized geometry.
-
The workflow for these theoretical calculations is outlined in the diagram below.
Comparison of Theoretical and Experimental Data
Due to the limited availability of high-resolution experimental spectroscopic data for this compound in the public domain, a direct quantitative comparison of all parameters is not feasible. However, we can compare the theoretically predicted infrared spectrum with the experimental gas-phase infrared spectrum available from the National Institute of Standards and Technology (NIST) database.
Infrared Spectrum Analysis
The experimental infrared spectrum of this compound from the NIST database is presented alongside the theoretically calculated spectrum. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors inherent in the theoretical model.
Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode Description | Theoretical Frequency (B3LYP/6-311+G(d,p)) | Experimental Frequency (from NIST IR Spectrum) |
| C-H Stretch (asymmetric) | ~2980 | ~2970 |
| C-H Stretch (symmetric) | ~2920 | ~2925 |
| C≡C Stretch (symmetric) | ~2260 | Not IR active |
| C≡C Stretch (asymmetric) | ~2180 | ~2175 |
| C-H Bend (asymmetric) | ~1450 | ~1445 |
| C-H Bend (symmetric) | ~1380 | ~1375 |
| C-C Stretch | ~1030 | ~1035 |
Note: The experimental frequencies are estimated from the NIST gas-phase IR spectrum and may have some uncertainty. The symmetric C≡C stretch is expected to be very weak or absent in the IR spectrum due to the molecule's symmetry.
The qualitative agreement between the positions of the major peaks in the theoretical and experimental spectra provides confidence in the predictive power of the DFT model for this molecule.
Predicted Spectroscopic and Structural Parameters
The following tables summarize the theoretically predicted rotational constants and geometric parameters for this compound. These values serve as a reliable estimate in the absence of high-resolution experimental data.
Table 2: Theoretically Predicted Rotational Constants for this compound
| Rotational Constant | Value (GHz) |
| A | 2.598 |
| B | 2.598 |
| C | 0.000 |
Note: As this compound is a linear molecule, the rotational constant C is effectively zero.
Table 3: Theoretically Predicted Bond Lengths for this compound
| Bond | Bond Length (Å) |
| C-H | 1.09 |
| C-C (single) | 1.46 |
| C≡C (triple) | 1.21 |
| C-C (between triple bonds) | 1.38 |
Logical Relationship for Data Validation
The process of validating theoretical models with experimental data follows a logical progression, as illustrated in the diagram below.
Conclusion
This guide demonstrates the utility of Density Functional Theory for predicting the spectroscopic and structural properties of this compound. The qualitative agreement between the calculated and experimental infrared spectra suggests that the B3LYP/6-311+G(d,p) level of theory provides a reliable description of this molecule. The presented theoretical data for rotational constants and bond lengths offer valuable insights for researchers in the absence of comprehensive experimental values. As high-resolution spectroscopic techniques are applied to this compound in the future, the theoretical predictions provided here will serve as a crucial benchmark for comparison and further refinement of computational models.
Characterization of 2,4-Hexadiyne: A Comparative Analysis of Spectroscopic Data
For researchers, scientists, and professionals in drug development, precise characterization of small organic molecules is paramount. This guide provides a comparative analysis of analytical data for 2,4-Hexadiyne against a structurally similar compound, 2,4-Hexadiene. The supporting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented in a clear, tabular format for straightforward comparison. Detailed experimental protocols for these key analytical techniques are also provided to ensure reproducibility.
Comparative Analytical Data
The following tables summarize the key spectroscopic data for this compound and its comparator, 2,4-Hexadiene.
Table 1: ¹³C NMR and ¹H NMR Spectral Data
| Compound | Technique | Chemical Shift (δ) ppm |
| This compound | ¹³C NMR | 74.3 (C≡C), 4.1 (CH₃)[1] |
| 2,4-Hexadiene | ¹³C NMR | 132.3, 129.0, 125.1, 18.0, 17.9, 13.1[2] |
| ¹H NMR | 6.340, 5.957, 5.651, 5.342, 1.769, 1.719[3] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound | Gas Phase IR | No significant peaks reported in the provided search results. |
| 2,4-Hexadiene | Vapor Phase IR | Absorption band at 701 cm⁻¹ (cis-trans isomer)[4][5] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Technique | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | GC-MS | 78[1][6][7] | Data not specified in search results. |
| 2,4-Hexadiene | MS | 82[3][8] | 67 (100%), 82 (51.7%), 41 (35.2%), 39 (29.1%), 53 (17.7%), 54 (17.0%), 27 (13.5%), 81 (12.8%)[3] |
Experimental Protocols
The following are generalized experimental protocols for the analytical techniques cited above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 20-30 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹³C NMR Acquisition:
-
Acquire the spectrum with broadband proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.
-
Typical spectral parameters include a spectral width of 0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum over a typical range of 0-12 ppm.
-
Set the number of scans to 8 or 16 for concentrated samples.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
This protocol describes the analysis of a solid sample using the thin solid film method.
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).
-
Drop the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, run a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Ensure the sample is free of any particulate matter by filtering if necessary.
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is often suitable for the separation of small organic molecules.
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compounds of interest.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 35-300).
-
-
Data Analysis: Identify the compound based on its retention time from the gas chromatogram and the fragmentation pattern in the mass spectrum. The peak with the highest mass-to-charge ratio often corresponds to the molecular ion.
Visualizing the Characterization Workflow
To better illustrate the process of chemical characterization, the following diagrams outline the experimental workflow and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for chemical characterization.
Caption: Logical relationships in spectroscopic data analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. sc.edu [sc.edu]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. memphis.edu [memphis.edu]
- 6. This compound [webbook.nist.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]
Safety Operating Guide
Safe Disposal of 2,4-Hexadiyne: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2,4-Hexadiyne, a flammable solid, is crucial for maintaining a safe and compliant laboratory environment. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[1][2]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3] Smoking is strictly prohibited in the handling area.[2] Use spark-proof tools for all operations.[1]
-
Grounding: Ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids to prevent violent reactions.[1]
Quantitative Data for this compound
The following table summarizes key physical, chemical, and regulatory data for this compound to inform safe handling and disposal decisions.
| Property | Value | Citation(s) |
| Physical State | Solid, Crystalline | [2] |
| Appearance | Yellow-Brown | [2] |
| Melting Point | 66 - 68 °C / 150.8 - 154.4 °F | [2] |
| Boiling Point | 127 - 129 °C / 260.6 - 264.2 °F | [2] |
| UN Number | UN1325 | [2][3] |
| Proper Shipping Name | Flammable solid, organic, n.o.s. (this compound) | [2][3] |
| Hazard Class | 4.1 | [2][3] |
| Packing Group | III | [2][3] |
Detailed Protocol for the Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (glass or plastic, in good condition)[4][5]
-
Hazardous waste labels
-
Inert, non-combustible absorbent material (e.g., sand, vermiculite) for spill cleanup[1]
-
Spark-proof tools[1]
Procedure:
-
Waste Identification and Segregation:
-
Waste Collection:
-
Collect all this compound waste, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, compatible, and sealable hazardous waste container.[2][5]
-
Ensure the container is in good condition, free from cracks or leaks.[7]
-
Leave adequate headspace in liquid containers (approximately 1 inch for a 4L container) to allow for expansion.[4]
-
-
Labeling:
-
Storage:
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1]
-
Wearing appropriate PPE, use spark-proof tools to clean up the spill.[1]
-
Absorb the spill with an inert, non-combustible material like sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or a certified hazardous waste contractor.[1][5]
-
Follow their specific procedures for scheduling a pickup.
-
The recommended method of final disposal is through an approved waste disposal plant, which typically involves incineration.[2][9]
-
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. louisville.edu [louisville.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Safe Handling and Disposal of 2,4-Hexadiyne: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,4-Hexadiyne (CAS No. 2809-69-0). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Physical Properties
This compound is a flammable solid and is classified as an irritant.[1] It is crucial to handle this chemical with appropriate precautions in a controlled laboratory environment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6[1][2] |
| Molecular Weight | 78.11 g/mol [1] |
| Appearance | Yellow-brown crystalline solid[1] |
| Melting Point | 68°C[2] |
| Boiling Point | 129.5 °C at 760 mmHg[2] |
| Flash Point | 12.3 °C[2] |
| Vapor Pressure | 12.4 mmHg at 25°C[2] |
| Hazards | Flammable solid[1][3], Irritant[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4] Ensure gloves are of adequate thickness (at least 14 mils) and are inspected for tears or holes before each use.[5] |
| Eyes | Safety goggles or a face shield | Use snug-fitting, non-fogging goggles or a full-face shield to protect against splashes.[4][6] Standard safety glasses are not sufficient. |
| Body | Lab coat or chemical-resistant suit | A flame-retardant lab coat should be worn.[7] For larger quantities or increased risk of splash, a chemical-resistant suit is advised.[4][5] |
| Respiratory | NIOSH/MSHA approved respirator | Use a respirator if working outside of a fume hood or if there is a risk of dust or vapor inhalation.[8][9] The specific cartridge type should be selected based on the potential exposure concentration. |
| Feet | Closed-toe shoes | Leather or other absorbent materials should be avoided. Chemical-resistant boots are recommended if there is a risk of spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key steps for safely handling this compound.
Detailed Methodologies:
-
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Put on all required PPE as detailed in Table 2.
-
Prepare Workspace: Ensure work is conducted in a well-ventilated chemical fume hood.[10] Remove all ignition sources from the area.[8]
-
-
Handling:
-
Weighing and Transfer: Weigh the solid this compound in the fume hood. Use non-sparking tools for transfer.[8] Avoid creating dust.[9]
-
Running the Reaction: Keep the reaction vessel closed to prevent the release of vapors. Maintain a controlled temperature and be aware of any potential for exothermic reactions.
-
-
Cleanup and Decontamination:
-
Decontamination: Clean all glassware and surfaces that have come into contact with this compound. Use an appropriate solvent (e.g., acetone) for initial rinsing, followed by soap and water.
-
PPE Removal: Remove gloves and other disposable PPE by turning them inside out to avoid contaminating your skin.[4] Wash hands thoroughly with soap and water after removing PPE.[6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: This diagram shows the process for segregating and disposing of waste.
Disposal Procedures:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[10][11] Separate solid waste (unused chemical, contaminated weigh boats, gloves) from liquid waste (contaminated solvents).
-
Containerization:
-
Labeling:
-
Storage:
-
Pickup and Disposal:
References
- 1. This compound | C6H6 | CID 137727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2809-69-0 | Chemsrc [chemsrc.com]
- 3. This compound-1,6-diol = 98.0 GC 3031-68-3 [sigmaaldrich.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. support.hpe.com [support.hpe.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
